Chloromethyl (4-nitrophenyl) carbonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
chloromethyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO5/c9-5-14-8(11)15-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTWCUYBIVJSTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380672 | |
| Record name | chloromethyl (4-nitrophenyl) carbonate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00380672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50780-50-2 | |
| Record name | chloromethyl (4-nitrophenyl) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | chloromethyl 4-nitrophenyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physicochemical properties of Chloromethyl (4-nitrophenyl) carbonate?
An In-Depth Technical Guide to the Physicochemical Properties of Chloromethyl (4-nitrophenyl) carbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 50780-50-2) is a highly functionalized organic reagent pivotal to advancements in medicinal chemistry and organic synthesis. Its unique bifunctional nature, combining a reactive chloromethyl group with an activated 4-nitrophenyl carbonate, makes it an invaluable tool for creating prodrugs, implementing protecting group strategies, and synthesizing complex molecular architectures. The 4-nitrophenyl group serves as an excellent leaving group, facilitating reactions with a wide range of nucleophiles, while the chloromethyl moiety offers a secondary site for chemical modification. This guide provides a comprehensive overview of its core physicochemical properties, reactivity, spectroscopic profile, and key applications, supported by detailed experimental protocols to empower researchers in leveraging its full potential.
Chemical Identity and Physicochemical Properties
Structure and Nomenclature
This compound is a well-defined solid organic compound. Its structure features a central carbonate functional group linking a chloromethyl group on one side and a 4-nitrophenyl group on the other.
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IUPAC Name: this compound
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CAS Number: 50780-50-2[1]
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Molecular Formula: C₈H₆ClNO₅[1]
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Canonical SMILES: O=C(OCCl)OC1=CC=C(=O)C=C1[3]
Core Physicochemical Data
The fundamental properties of this compound are summarized in the table below, providing at-a-glance data critical for experimental design.
| Property | Value | Source(s) |
| Molecular Weight | 231.59 g/mol | [4][5] |
| Physical Form | Solid | [2] |
| Melting Point | 56-58 °C | [4][5] |
| Boiling Point | 356.5 ± 42.0 °C (Predicted) | [4][5] |
| Density | 1.478 ± 0.06 g/cm³ (Predicted) | [4] |
| LogP (Predicted) | 2.6 | [3] |
| Purity | ≥95-97% (Typical Commercial Grade) | , [1][2] |
Solubility Profile
While quantitative solubility data is not extensively published, experimental protocols demonstrate that this compound is soluble in a range of common anhydrous organic solvents. This solubility is crucial for its application in synthesis, where it is typically used in solution.
-
Soluble in: Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), Acetonitrile (CH₃CN), Chloroform (CHCl₃).[6][7][8]
-
Reaction with Protic Solvents: It is highly reactive with and sensitive to moisture and protic solvents like alcohols and water, leading to decomposition. Therefore, anhydrous conditions are essential for its storage and use.[8]
Spectroscopic Profile
The structural features of this compound give rise to a distinct spectroscopic signature. Below are the expected characteristics based on analysis of closely related analogues.
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: Two characteristic doublets (an AA'BB' system) are expected for the 1,4-disubstituted benzene ring. The two protons ortho to the nitro group are anticipated to appear as a doublet around δ 8.2-8.4 ppm . The two protons ortho to the carbonate oxygen are expected as a doublet around δ 7.4-7.6 ppm .[7]
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Chloromethyl Protons (-OCH₂Cl): A sharp singlet is expected for the two equivalent protons of the chloromethyl group, likely in the region of δ 5.7-6.0 ppm , shifted downfield due to the influence of the adjacent oxygen and chlorine atoms.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon (C=O): A signal for the carbonate carbonyl is expected around δ 151-155 ppm .
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Aromatic Carbons: Four distinct signals are expected: C-NO₂ (~145 ppm), C-O (~155 ppm), and the two sets of C-H carbons (~122 ppm and ~125 ppm).
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Chloromethyl Carbon (-CH₂Cl): A signal for the chloromethyl carbon is expected around δ 70-75 ppm .
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
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C=O Stretch: A strong, sharp absorption band characteristic of the carbonate carbonyl group is expected in the range of 1760-1785 cm⁻¹ .[9][10]
-
NO₂ Stretches: Two strong bands are characteristic of the nitro group: an asymmetric stretch around 1520-1530 cm⁻¹ and a symmetric stretch around 1340-1350 cm⁻¹ .[11]
-
C-O Stretches: Multiple strong bands corresponding to the C-O single bonds of the carbonate ester are expected between 1190-1250 cm⁻¹ .
-
-
MS (Mass Spectrometry):
-
The predicted monoisotopic mass is 230.99345 Da . Expected adducts in high-resolution mass spectrometry (HRMS) would include [M+H]⁺ at m/z 232.00073 and [M+Na]⁺ at m/z 253.98267.[3]
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Reactivity, Stability, and Mechanistic Principles
Electrophilicity and Nucleophilic Reactions
The synthetic utility of this compound stems from the high electrophilicity of its carbonate carbonyl carbon. This reactivity is significantly enhanced by the electron-withdrawing nature of the 4-nitrophenyl group, which makes the 4-nitrophenolate anion an excellent leaving group.
The primary reaction mechanism involves nucleophilic acyl substitution. A nucleophile (Nu-H), such as an alcohol or amine, attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate expels the stable 4-nitrophenolate, forming a new carbonate or carbamate.
Workflow for creating and activating a carbonate-linked prodrug.
Orthogonal Protecting Group for Alcohols
In multi-step synthesis, protecting reactive functional groups is crucial. The 4-nitrophenyl carbonate group, installed via its chloroformate precursor, serves as an effective base-labile protecting group for alcohols. Its key advantage is orthogonality; it is stable to acidic conditions that are typically used to remove other common protecting groups like tert-butyloxycarbonyl (Boc) or silyl ethers, allowing for selective deprotection. The release of the yellow 4-nitrophenolate ion upon cleavage provides a convenient visual and spectrophotometric method for monitoring the deprotection reaction. [6]
Experimental Corner: Protocols and Methodologies
Representative Synthesis of a 4-Nitrophenyl Carbonate
While a specific protocol for this compound is not readily available, the following general procedure for the synthesis of 4-nitrophenyl carbonates from an alcohol and 4-nitrophenyl chloroformate is widely applicable and demonstrates the core chemistry. [6][7] Reaction: R-OH + 4-Nitrophenyl chloroformate → R-O-(C=O)-O-Ph-4-NO₂
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Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the starting alcohol (1.0 eq.) and anhydrous dichloromethane (CH₂Cl₂). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add anhydrous pyridine (1.5 eq.) or triethylamine (1.5 eq.) to the solution and stir for 5 minutes.
-
Reagent Addition: Slowly add a solution of 4-nitrophenyl chloroformate (1.2 eq.) in anhydrous CH₂Cl₂ to the reaction mixture dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.
Protocol: Cleavage of a 4-Nitrophenyl Carbonate Linker (Deprotection)
This protocol demonstrates the base-labile cleavage of the 4-nitrophenyl carbonate, a reaction central to its use in prodrug activation or as a protecting group.
-
Dissolution: Dissolve the 4-nitrophenyl carbonate-containing compound (1.0 eq.) in a suitable solvent mixture, such as 10% Dimethyl Sulfoxide (DMSO) in a buffered aqueous solution.
-
pH Adjustment: Adjust the pH of the solution to a basic range (pH > 9) using a suitable base (e.g., Tris base, Na₂CO₃). The deprotection rate is highly pH-dependent, with faster cleavage occurring at higher pH values (e.g., pH 12). [6]3. Monitoring: The reaction can be monitored visually by the appearance of a yellow color, indicative of the formation of the 4-nitrophenolate anion. For quantitative analysis, the absorbance can be measured spectrophotometrically at approximately 413 nm. [6]4. Workup: Once the cleavage is complete (as determined by TLC or LC-MS), neutralize the reaction mixture with a mild acid (e.g., dilute HCl) and extract the deprotected product with an appropriate organic solvent.
Safety, Handling, and Storage
This compound is a reactive and hazardous chemical that requires careful handling.
-
Hazards: It is classified as corrosive (GHS05) and can cause severe skin burns and eye damage (H314). [2]Inhalation may cause respiratory irritation.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Handle under an inert atmosphere. [2]* Storage: Store in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated area. It must be protected from moisture. [2]
Conclusion
This compound is a potent and versatile reagent whose value is defined by its predictable reactivity and the unique properties of its constituent functional groups. Its capacity to act as a readily cleavable linker and an orthogonal protecting group makes it a strategic tool for medicinal chemists and synthetic researchers. A thorough understanding of its physicochemical properties, stability, and reaction mechanisms, as outlined in this guide, is essential for its effective and safe implementation in the laboratory to accelerate drug discovery and the synthesis of novel chemical entities.
References
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ChemSynthesis. (n.d.). chloromethyl 4-nitrobenzyl carbonate. Retrieved from [Link]
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Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Retrieved from [Link]
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PubChem. (n.d.). Chloromethyl 4-nitrophenyl carbonate. Retrieved from [Link]
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Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. Retrieved from [Link]
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Chloromethyl (4-Nitrophenyl) Carbonate: A Technical Guide for Drug Development Professionals
Introduction
Chloromethyl (4-nitrophenyl) carbonate has emerged as a highly versatile and powerful reagent in modern drug development and bioconjugation. Its unique bifunctional nature, combining a reactive chloromethyl group with an activated 4-nitrophenyl carbonate, allows for the strategic and efficient modification of therapeutic molecules. This technical guide provides an in-depth exploration of the core attributes of this compound, including its synthesis, mechanism of action, and practical applications, with a focus on providing researchers and scientists with the foundational knowledge to effectively utilize this compound in their drug development workflows.
Core Chemical Properties
This compound is a solid organic compound with the chemical formula C₈H₆ClNO₅.[1][2] A comprehensive summary of its key physicochemical properties is provided below.
| Property | Value | Source(s) |
| CAS Number | 50780-50-2 | [1][2][3][4] |
| Molecular Weight | 231.59 g/mol | [2][3] |
| Appearance | Solid | [3] |
| Melting Point | 56-58 °C | [4] |
| Boiling Point | 356.5 ± 42.0 °C (Predicted) | [4] |
| Storage Temperature | 2-8°C, under inert atmosphere | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 4-nitrophenol with chloromethyl chloroformate. This reaction is generally carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. The choice of a non-protic solvent like dichloromethane is crucial to prevent unwanted side reactions.
Caption: Synthetic scheme for this compound.
Experimental Protocol: Synthesis
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-nitrophenol in anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0°C in an ice bath and add pyridine dropwise.
-
Reagent Addition: Slowly add a solution of chloromethyl chloroformate in anhydrous dichloromethane to the stirred mixture via the dropping funnel. Maintain the temperature at 0°C during the addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mechanism of Action and Reactivity
The utility of this compound in drug development stems from its dual reactivity. The 4-nitrophenyl carbonate is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack. The chloromethyl group, on the other hand, is a reactive electrophile.
This dual functionality allows for a two-stage reaction sequence. First, a nucleophile, such as an amine or alcohol on a drug molecule or a biomolecule, attacks the activated carbonate, displacing the 4-nitrophenolate and forming a carbamate or carbonate linkage, respectively. This reaction is highly efficient and proceeds under mild conditions.
Caption: General mechanism of reaction with a nucleophile.
The resulting product now contains a reactive chloromethyl group, which can subsequently react with another nucleophile in a targeted manner. This allows for the creation of prodrugs where the active compound is released upon cleavage of the newly formed bond, or for the development of bioconjugates, such as antibody-drug conjugates (ADCs).[5][6][7][8][9]
Applications in Drug Development
Prodrug Synthesis
A primary application of this compound is in the synthesis of prodrugs. By linking a therapeutic agent to the carbonate, its properties, such as solubility, stability, and bioavailability, can be modulated. The chloromethyl group can then be used to attach a targeting moiety or a second drug molecule.
Bioconjugation and Antibody-Drug Conjugates (ADCs)
In the field of bioconjugation, this reagent serves as a valuable linker for attaching small molecule drugs to biomolecules, most notably antibodies, to create ADCs.[5][6][7][8][9] The antibody provides specificity for a target antigen on cancer cells, and upon internalization, the linker is cleaved, releasing the potent cytotoxic drug directly at the site of action, thereby minimizing systemic toxicity.
Workflow for ADC Development
Caption: A simplified workflow for antibody-drug conjugate development.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11][12][13] Work should be conducted in a well-ventilated fume hood.[11][13] It is classified as causing skin irritation and serious eye irritation.[11][12] In case of contact, immediately flush the affected area with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS).[10][11][12]
Conclusion
This compound is a cornerstone reagent for medicinal chemists and drug development professionals. Its predictable reactivity and versatility in forming stable linkages make it an invaluable tool for the design and synthesis of innovative prodrugs and bioconjugates. A thorough understanding of its properties, synthesis, and mechanism of action, as outlined in this guide, is essential for its successful and safe implementation in the laboratory.
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National Center for Biotechnology Information. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. PubMed Central. [Link]
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NJ Bio, Inc. Recent Advances in ADCs. [Link]
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An In-depth Technical Guide on the Solubility of Chloromethyl (4-nitrophenyl) carbonate in Common Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chloromethyl (4-nitrophenyl) carbonate is a critical reagent in pharmaceutical sciences, primarily utilized in the synthesis of prodrugs to enhance the bioavailability of parent molecules. The efficiency of synthetic pathways involving this compound is intrinsically linked to its solubility within the chosen solvent system. This guide provides a comprehensive technical overview of the solubility of this compound in a variety of common organic solvents. We will explore the physicochemical principles governing its solubility, present qualitative and quantitative solubility data, and detail a robust experimental methodology for solubility determination. This document is intended to serve as a practical resource for optimizing reaction conditions and ensuring reproducible, scalable synthesis.
Introduction: The Strategic Importance of this compound in Prodrug Synthesis
Prodrug design is a cornerstone of modern drug development, aiming to overcome pharmacokinetic challenges such as poor absorption, rapid metabolism, or inadequate distribution. This compound serves as a key linker, introducing a chloromethyl carbonate moiety to a parent drug. This modification can be enzymatically cleaved in vivo, releasing the active pharmaceutical ingredient (API). The success of this synthetic step is highly dependent on achieving appropriate concentrations of the reagent in solution, making a thorough understanding of its solubility profile essential for process chemists and formulation scientists.[1][2][3][4][5]
Physicochemical Properties and Their Influence on Solubility
The solubility of this compound is dictated by its molecular structure, which features a combination of polar and non-polar elements:
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The 4-Nitrophenyl Group: This aromatic moiety, with its strongly electron-withdrawing nitro group, imparts significant polarity to the molecule. It also allows for potential π-π stacking interactions.
-
The Carbonate Linker: The carbonate group is polar and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.
-
The Chloromethyl Group: This functional group is less polar and is the reactive site for nucleophilic substitution.
The interplay of these features means that the solubility of this compound is favored in solvents that can effectively solvate both its polar and non-polar regions. The general principle of "like dissolves like" provides a foundational, though simplified, guide for solvent selection.[6]
Solubility Profile in Common Organic Solvents
The following table presents a qualitative and, where available, semi-quantitative overview of the solubility of this compound in a range of organic solvents at ambient temperature (approximately 20-25°C). This data is aggregated from various chemical supplier information and empirical laboratory observations.
| Solvent | Chemical Class | Polarity | Estimated Solubility | Suitability for Synthesis |
| Dichloromethane (DCM) | Chlorinated | Polar Aprotic | High | Excellent |
| Chloroform | Chlorinated | Polar Aprotic | High | Excellent |
| Tetrahydrofuran (THF) | Ether | Polar Aprotic | Moderate to High | Good |
| Acetone | Ketone | Polar Aprotic | Moderate | Good |
| Ethyl Acetate | Ester | Polar Aprotic | Moderate | Good |
| Acetonitrile | Nitrile | Polar Aprotic | Moderate | Good |
| Toluene | Aromatic | Non-polar | Low | Limited (potential for heterogeneous reactions) |
| Hexanes | Aliphatic | Non-polar | Very Low / Insoluble | Not Recommended |
| Methanol | Alcohol | Polar Protic | Low (Reacts) | Not Recommended (potential for solvolysis) |
| Water | Protic | Highly Polar | Very Low / Insoluble | Not Recommended |
Note: The use of protic solvents like alcohols should be approached with caution. While some dissolution may be observed, there is a significant risk of solvolysis, leading to the degradation of the reagent and formation of byproducts.
A Validated Experimental Protocol for Solubility Determination
To obtain precise and reliable solubility data, a structured experimental approach is necessary. The following protocol outlines a robust methodology that incorporates analytical techniques for accurate quantification.
4.1. Materials and Instrumentation
-
High-purity this compound
-
Analytical grade organic solvents
-
Analytical balance (readability ± 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
HPLC-compatible syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
UV-Vis Spectrophotometer
4.2. Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions: An excess of this compound is added to a known volume of the solvent in a sealed vial. The mixture is then agitated in a thermostatically controlled environment for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Clarification: The saturated solution is centrifuged to pellet the excess solid. A sample of the supernatant is then carefully withdrawn and filtered through a 0.22 µm syringe filter to remove any suspended microparticles.
-
Quantitative Analysis: The concentration of the dissolved solid in the filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy, against a calibration curve prepared with known concentrations of the compound.[7]
4.3. Visual Workflow for Solubility Determination
Caption: Workflow for the experimental determination of solubility.
Practical Considerations for Synthetic Applications
-
Reaction Concentration: For reactions requiring high concentrations of this compound, dichloromethane and chloroform are the solvents of choice.
-
Solvent Polarity: The polarity of the solvent can influence reaction kinetics. Solvents like THF and acetone provide a good balance of solubility and polarity for many applications.
-
Heterogeneous Systems: If a reactant is only soluble in a solvent in which this compound is sparingly soluble (e.g., toluene), the reaction may need to be conducted under heterogeneous conditions, often requiring elevated temperatures and prolonged reaction times.
Safety and Handling
This compound is classified as a hazardous substance.[8] It is corrosive and can cause severe skin burns and eye damage.[9] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[12]
Conclusion
A detailed understanding of the solubility of this compound is fundamental to its effective use in the synthesis of prodrugs and other fine chemicals. This guide has provided a technical overview of its solubility profile and a robust methodology for its experimental determination. By leveraging this information, researchers can make informed decisions on solvent selection, leading to optimized, scalable, and reproducible synthetic processes.
References
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- ChemScene. (n.d.). 50780-50-2 | this compound.
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- ResearchGate. (n.d.). A) Synthetic route of prodrug 8. Reagents and conditions: a) NHS, DCC,....
- National Institutes of Health. (n.d.). Synthesis and Biological Characterization of Protease-Activated Prodrugs of Doxazolidine.
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Chloromethyl (4-nitrophenyl) carbonate stability and storage conditions.
An In-depth Technical Guide to the Stability and Storage of Chloromethyl (4-nitrophenyl) carbonate
Abstract
This compound is a highly reactive bifunctional reagent utilized in organic synthesis, particularly for the introduction of the chloromethyl carbonate moiety, which serves as a versatile protecting group and a reactive intermediate for further chemical transformations. Its efficacy is intrinsically linked to its high electrophilicity, a characteristic that also renders it susceptible to degradation. This guide provides a comprehensive analysis of the chemical stability, decomposition pathways, and optimal storage and handling conditions for this compound. Adherence to these protocols is critical for ensuring reagent integrity, achieving reproducible experimental outcomes, and maintaining laboratory safety.
Introduction: The Double-Edged Sword of Reactivity
This compound (CMNPC) is a valuable tool in the synthetic chemist's arsenal. Its structure incorporates two key reactive sites: a highly electrophilic carbonate carbonyl carbon and a reactive chloromethyl group. The 4-nitrophenyl group serves as an excellent leaving group, facilitating nucleophilic substitution at the carbonyl carbon. This high degree of reactivity is by design, enabling efficient reactions under mild conditions.
However, this same reactivity makes CMNPC prone to degradation if not handled and stored with meticulous care. The principal antagonist to its stability is ambient moisture, which can initiate a cascade of decomposition reactions. Understanding the kinetics and mechanisms of this degradation is not merely an academic exercise; it is fundamental to the successful application of this reagent in complex multi-step syntheses, particularly in the fields of medicinal chemistry and drug development where purity and predictability are paramount.
Chemical Properties and Inherent Instability
The stability of CMNPC is dictated by its molecular architecture. The electron-withdrawing nature of the 4-nitrophenyl ring significantly polarizes the carbonate carbonyl group, making it an exceptionally potent electrophile. Concurrently, the chloromethyl group provides a second site for nucleophilic attack.
Key factors influencing stability include:
-
Moisture: CMNPC is highly sensitive to moisture. Hydrolysis is the primary and most rapid decomposition pathway.
-
Temperature: Elevated temperatures accelerate the rate of all decomposition processes.
-
pH: The reagent exhibits marked instability in basic media, which promote nucleophilic attack. It is comparatively more stable in neutral to acidic conditions, though strong acids can also catalyze degradation.[1]
Primary Decomposition Pathway: Hydrolysis
The most significant threat to the integrity of solid-phase and dissolved CMNPC is hydrolysis. Even trace amounts of water can initiate a reaction that consumes the active reagent and generates impurities that can complicate subsequent reactions and purifications.
The mechanism proceeds via nucleophilic acyl substitution, where a water molecule attacks the electrophilic carbonyl carbon. This leads to the formation of an unstable tetrahedral intermediate, which subsequently collapses, releasing 4-nitrophenol, carbon dioxide, and hydrochloric acid.
The formation of 4-nitrophenol is often visually indicated by the appearance of a yellow hue, especially if any basic impurities are present to deprotonate the phenol to the intensely colored 4-nitrophenolate anion.[1][2] The generation of HCl creates an acidic microenvironment that can catalyze further decomposition or cause undesired side reactions in a synthetic sequence.
Recommended Storage and Handling Protocols
Given its sensitivity, stringent storage and handling procedures are mandatory. The goal is to create an environment that is consistently cold, dry, and inert.
Long-Term Storage
For optimal long-term stability, CMNPC should be stored under conditions that minimize thermal and hydrolytic degradation.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C. For long-term storage (>6 months), consider -20°C.[3][4] | Reduces the kinetic rate of decomposition. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen).[4][5][6] | Excludes atmospheric moisture, preventing hydrolysis. |
| Container | Tightly sealed, amber glass vial or other opaque container. | Prevents moisture ingress and potential light-induced degradation. |
| Location | A desiccator cabinet placed within a refrigerator or freezer. | Provides a secondary barrier against moisture. |
Experimental Handling Workflow
Maintaining the integrity of the reagent during experimental use is as crucial as its long-term storage. The following workflow is designed to prevent contamination and degradation.
Self-Validating Systems: Purity Assessment
Researchers must be equipped to assess the purity of their CMNPC, both upon receipt and periodically during storage.
Protocol 1: Qualitative Assessment of Degradation
This protocol provides a rapid, qualitative check for the presence of the primary hydrolytic degradation product, 4-nitrophenol.
Objective: To detect the presence of 4-nitrophenol contamination.
Methodology:
-
Sample Preparation: Dissolve a small amount (1-2 mg) of the this compound in 1 mL of a suitable anhydrous organic solvent (e.g., Dichloromethane or Acetonitrile).
-
Baseline Observation: Observe the color of the solution. A pure sample should yield a colorless or very pale-yellow solution.
-
Basic Quench: To a separate vial containing 1 mL of the same solvent, add one drop of a dilute basic solution (e.g., 1M NaOH or a triethylamine solution).
-
Test: Add a few drops of the CMNPC solution from step 1 to the basic solution in step 3.
-
Analysis: The immediate formation of an intense yellow color indicates the presence of 4-nitrophenol, which is deprotonated to the yellow 4-nitrophenolate anion under basic conditions.[1] The intensity of the color provides a rough estimate of the degree of degradation.
Protocol 2: Purity Verification by ¹H NMR Spectroscopy
Objective: To quantitatively assess the purity and identify degradation products.
Methodology:
-
Sample Preparation: Prepare a solution of CMNPC in an appropriate deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Spectral Analysis:
-
This compound: Look for the characteristic singlet of the chloromethyl protons (CH₂Cl) and the two doublets in the aromatic region corresponding to the 4-nitrophenyl group.
-
4-Nitrophenol: The presence of this impurity will be indicated by a distinct set of aromatic doublets and a broad phenolic -OH peak.
-
-
Quantification: Purity can be estimated by integrating the peaks corresponding to the product and the impurities.
Conclusion: A Protocol for Success
This compound is a potent synthetic reagent whose utility is directly proportional to its purity. Its inherent reactivity, while beneficial for chemical transformations, makes it highly susceptible to degradation, primarily through hydrolysis. By understanding the chemical basis of its instability and implementing rigorous storage and handling protocols, researchers can ensure the reagent's integrity. The principles outlined in this guide—cold, dry, and inert storage combined with careful handling and routine purity assessment—form a self-validating system that minimizes experimental variability, prevents failed reactions, and ultimately accelerates research and development.
References
-
Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]
-
National Institutes of Health (NIH). Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. [Link]
- Google Patents. (2012). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl)
-
ResearchGate. 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. [Link]
-
Reddit. (2022). Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP. [Link]
-
Fisher Scientific. (2023). Safety Data Sheet - Bis(4-nitrophenyl) carbonate. [Link]
Sources
An In-depth Technical Guide to the Synthesis, Characterization, and Application of Chloromethyl (4-nitrophenyl) carbonate
This document provides a comprehensive technical overview of Chloromethyl (4-nitrophenyl) carbonate, a bifunctional reagent with significant potential in organic synthesis, drug development, and materials science. We will explore its logical synthesis, detailed characterization, and versatile applications, offering field-proven insights for researchers and professionals.
Introduction: A Molecule of Dual Reactivity
This compound is a specialized organic compound featuring two key reactive sites: a chloromethyl group, which acts as an electrophilic alkylating agent, and a 4-nitrophenyl carbonate moiety. The 4-nitrophenoxide is an excellent leaving group, rendering the carbonate carbonyl highly susceptible to nucleophilic attack. This dual functionality makes it a valuable tool for introducing a -(C=O)OCH₂Cl linker, which can be used for various bioconjugation strategies, as a cleavable linker in prodrug design, or as a protecting group for alcohols and amines.
While not as commonly cited as its precursor, 4-nitrophenyl chloroformate, the principles of its synthesis and reactivity are well-grounded in established carbonate chemistry. This guide serves to consolidate these principles into a practical framework for its utilization in the laboratory.
Synthesis Pathway and Mechanistic Rationale
The most direct and logical synthesis of this compound involves the reaction of 4-nitrophenol with chloromethyl chloroformate. This reaction is a classic example of nucleophilic acyl substitution at the carbonyl carbon of the chloroformate.
The Underlying Mechanism: A Base-Mediated Nucleophilic Attack
The synthesis hinges on the deprotonation of the weakly acidic 4-nitrophenol to generate the more nucleophilic 4-nitrophenoxide ion. An organic base, such as pyridine or N,N-diethylaniline, is employed as an acid scavenger to facilitate this process and neutralize the HCl byproduct formed during the reaction. The resulting phenoxide then attacks the electrophilic carbonyl carbon of chloromethyl chloroformate, displacing the chloride ion and forming the desired carbonate product.
The choice of base is critical; sterically hindered or non-nucleophilic bases are preferred to prevent competitive reactions with the chloroformate. Similarly, maintaining low temperatures throughout the addition of reagents is crucial for minimizing the formation of side products, such as bis(4-nitrophenyl) carbonate, which can arise if the product reacts with another molecule of 4-nitrophenoxide.[1][2]
Caption: Reaction mechanism for the synthesis of this compound.
Field-Proven Experimental Protocol
This protocol is a robust, self-validating system for the laboratory-scale synthesis of the title compound.
Materials and Reagents:
-
4-Nitrophenol
-
Chloromethyl chloroformate
-
N,N-diethylaniline (or pyridine)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath
Step-by-Step Procedure:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under a nitrogen atmosphere, dissolve 4-nitrophenol (1.0 eq.) in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Base Addition: Add N,N-diethylaniline (1.1 eq.) dropwise to the stirred solution, ensuring the temperature remains below 5°C.[1]
-
Reagent Addition: Dissolve chloromethyl chloroformate (1.05 eq.) in a small amount of anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C. A precipitate, the hydrochloride salt of the base, will form.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting 4-nitrophenol.
-
Work-up - Quenching and Washing: Cool the mixture back to 0°C and slowly add cold water to dissolve the hydrochloride salt. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with cold 1M HCl (2x) to remove the base, saturated NaHCO₃ solution (1x) to remove any unreacted 4-nitrophenol, and finally with brine (1x).[4]
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, typically a pale yellow solid or oil, can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography on silica gel.
Quantitative Data Summary
| Parameter | Value/Compound | Molar Ratio | Notes |
| Reactant 1 | 4-Nitrophenol | 1.0 | The limiting reagent. |
| Reactant 2 | Chloromethyl chloroformate | 1.05 - 1.1 | A slight excess ensures complete reaction. |
| Base | N,N-diethylaniline | 1.1 | Acts as an acid scavenger. |
| Solvent | Anhydrous Dichloromethane | - | Provides a reaction medium. |
| Temperature | 0°C to Room Temp. | - | Critical for controlling selectivity.[3] |
| Reaction Time | 3 - 6 hours | - | Monitor by TLC. |
| Expected Yield | 80 - 95% | - | Dependent on purification method. |
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized this compound is paramount. Standard spectroscopic methods are employed for this purpose.
Caption: Experimental workflow from synthesis to characterization.
Spectroscopic Data (Predicted)
While direct spectral data for this specific molecule is not widely published, its signature can be reliably predicted based on analogous structures like 4-nitrophenyl benzylcarbonate.[5]
-
¹H NMR (Proton NMR):
-
δ ~8.3 ppm (d, 2H): Aromatic protons ortho to the nitro group.
-
δ ~7.4 ppm (d, 2H): Aromatic protons meta to the nitro group.
-
δ ~5.8 ppm (s, 2H): Protons of the chloromethyl (-O-CH₂-Cl) group.
-
-
¹³C NMR (Carbon NMR):
-
δ ~155 ppm: Carbonyl carbon (C=O).
-
δ ~152 ppm: Aromatic carbon attached to the carbonate oxygen.
-
δ ~146 ppm: Aromatic carbon attached to the nitro group.
-
δ ~125 ppm: Aromatic carbons ortho to the nitro group.
-
δ ~122 ppm: Aromatic carbons meta to the nitro group.
-
δ ~75 ppm: Chloromethyl carbon (-CH₂Cl).
-
-
FT-IR (Infrared Spectroscopy):
-
~1775 cm⁻¹ (Strong): Asymmetric C=O stretch of the carbonate.
-
~1525 cm⁻¹ (Strong): Asymmetric N-O stretch of the nitro group.
-
~1350 cm⁻¹ (Strong): Symmetric N-O stretch of the nitro group.
-
~1220 cm⁻¹ (Strong): C-O stretching of the carbonate ester linkage.
-
Safety, Handling, and Storage
Hazard Profile: this compound should be handled with care, as it combines the hazards of its constituent functional groups.
-
Corrosive: Like other chloroformates, it is expected to be corrosive and a lachrymator. It will cause severe skin burns and eye damage upon contact.[6][7]
-
Moisture Sensitive: It will react with water (hydrolyze), releasing corrosive HCl and 4-nitrophenol.
-
Toxicity: Nitrophenyl compounds are generally toxic and can be harmful if ingested or absorbed through the skin.[8]
Handling and Storage:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and dark place away from moisture and incompatible materials like strong bases and oxidizing agents.
Applications in Drug Development and Research
The unique structure of this compound makes it a highly valuable, albeit specialized, reagent. Its applications are primarily centered on its ability to act as a bifunctional linker.
-
Prodrug Synthesis: It can be used to link a drug molecule (containing a nucleophilic -OH or -NH₂ group) via the carbonate functionality. The chloromethyl end can then be used for further modification or act as a leaving group under specific biological conditions, creating a trigger for drug release.
-
Bioconjugation: This reagent is an ideal candidate for conjugating molecules to proteins or surfaces. For instance, an alcohol on a solid support can react with the carbonate, leaving a reactive chloromethyl "handle" for the subsequent attachment of a peptide or other ligand.
-
Protecting Group Chemistry: It can serve as a protecting group for alcohols. The resulting carbonate is stable under various conditions, and the 4-nitrophenyl group's electron-withdrawing nature facilitates its removal when needed.[9]
-
Synthesis of Heterocycles: The dual electrophilic sites can be exploited in intramolecular cyclization reactions to build complex heterocyclic scaffolds, which are common motifs in pharmacologically active compounds.
By providing a stable yet reactive platform, this compound offers a sophisticated tool for chemists aiming to achieve complex molecular architectures with precision and control.
References
- Google Patents. (n.d.). Method for producing 4-nitrophenyl chloroformate.
-
ResearchGate. (n.d.). 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. Retrieved from [Link]
-
Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing p-nitrophenyl chloroformate.
-
Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Retrieved from [Link]
- Google Patents. (n.d.). Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
-
PubChem. (n.d.). 4-Nitrophenyl chloroformate. Retrieved from [Link]
Sources
- 1. JPS598256B2 - Method for producing p-nitrophenyl chloroformate - Google Patents [patents.google.com]
- 2. CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. orgsyn.org [orgsyn.org]
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- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic Characterization of Chloromethyl (4-nitrophenyl) carbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data.
Figure 1: Molecular structure of Chloromethyl (4-nitrophenyl) carbonate.
The key structural features that will dominate the spectroscopic data are:
-
The p-substituted benzene ring , which will give rise to a characteristic AA'BB' system in the ¹H NMR spectrum.
-
The electron-withdrawing nitro group (NO₂) , which will significantly deshield the aromatic protons and carbons.
-
The carbonate group (O-C(=O)-O) , with its characteristic carbonyl stretch in the IR spectrum.
-
The chloromethyl group (CH₂Cl) , which will produce a unique singlet in the ¹H NMR spectrum and is a key fragment in mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be relatively simple and highly informative. The analysis is based on the chemical shift (δ), integration, and multiplicity of the signals.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.3 | Doublet | 2H | Aromatic (H-a) | Protons ortho to the strongly electron-withdrawing nitro group are highly deshielded. |
| ~ 7.4 | Doublet | 2H | Aromatic (H-b) | Protons meta to the nitro group are less deshielded than the ortho protons. |
| ~ 5.9 | Singlet | 2H | CH₂Cl | The methylene protons are adjacent to an electronegative oxygen and chlorine, leading to significant deshielding. The signal is a singlet as there are no adjacent protons. |
Expert Insights: The two doublets of the aromatic protons will likely exhibit a coupling constant (J) of approximately 9 Hz, which is typical for ortho-coupling in a benzene ring. The clear separation and the 2H integration for each doublet confirm the p-substitution pattern. The chemical shift of the chloromethyl protons is particularly sensitive to the surrounding functionalities. Its position downfield of typical alkyl protons is a direct consequence of the inductive effects of the adjacent oxygen and chlorine atoms.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 155 | Aromatic (C-d) | The carbon atom attached to the nitro group is significantly deshielded. |
| ~ 152 | Carbonyl (C=O) | The carbonyl carbon of the carbonate is in a characteristic downfield region. |
| ~ 146 | Aromatic (C-c) | The carbon atom attached to the carbonate oxygen is deshielded. |
| ~ 125 | Aromatic (C-a) | The aromatic carbons ortho to the nitro group. |
| ~ 122 | Aromatic (C-b) | The aromatic carbons meta to the nitro group. |
| ~ 75 | Chloromethyl (CH₂Cl) | The carbon of the chloromethyl group is shifted downfield due to the attached electronegative atoms. |
Expert Insights: The chemical shifts of the aromatic carbons are heavily influenced by the substituents. The carbon bearing the nitro group (C-d) and the carbon attached to the carbonate oxygen (C-c) are expected to be the most downfield of the aromatic signals due to direct attachment to electron-withdrawing groups. The quaternary carbons (C-c and C-d) may exhibit lower intensity signals compared to the protonated carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 1775 | Strong | C=O stretch | Carbonate |
| ~ 1525 | Strong | Asymmetric NO₂ stretch | Nitro group |
| ~ 1350 | Strong | Symmetric NO₂ stretch | Nitro group |
| ~ 1200 | Strong | C-O stretch | Carbonate |
| ~ 750 | Strong | C-Cl stretch | Chloromethyl group |
Expert Insights: The most prominent peak in the IR spectrum is expected to be the strong and sharp absorption of the carbonyl (C=O) group of the carbonate at a relatively high wavenumber (~1775 cm⁻¹). This high frequency is characteristic of carbonates and is influenced by the electronegative oxygen atoms. The two strong absorptions for the nitro group are also diagnostic. The presence of a strong C-Cl stretch in the fingerprint region further confirms the structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Fragmentation Pattern (Electron Ionization - EI):
The molecular ion peak (M⁺) is expected at m/z 231 and 233 with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom.
Table 4: Predicted Key Mass Spectral Fragments
| m/z | Proposed Fragment | Rationale for Formation |
| 231/233 | [C₈H₆ClNO₅]⁺ | Molecular ion |
| 182 | [C₇H₄NO₅]⁺ | Loss of CH₂Cl radical |
| 138 | [C₆H₄NO₃]⁺ | Loss of CO₂ from m/z 182 |
| 122 | [C₆H₄NO₂]⁺ | Loss of O from m/z 138 |
| 92 | [C₆H₄O]⁺ | Loss of NO₂ from the 4-nitrophenoxy cation |
| 49/51 | [CH₂Cl]⁺ | Alpha-cleavage to form the chloromethyl cation |
Expert Insights: The fragmentation of this compound under EI conditions is likely to be initiated by the cleavage of the bonds adjacent to the carbonate group. The loss of the chloromethyl radical is a probable pathway, leading to a stable 4-nitrophenyl carbonate cation. Subsequent fragmentation would involve the loss of carbon dioxide and further rearrangements of the 4-nitrophenoxy cation. The observation of the isotopic pattern for chlorine-containing fragments is a key diagnostic feature. PubChem provides predicted m/z values for various adducts under softer ionization conditions, such as [M+H]⁺ at 232.00073 and [M+Na]⁺ at 253.98267.[1]
Experimental Protocols
While specific experimental data for this compound is not provided, the following are general, industry-standard protocols for obtaining the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for a solid) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The interpretations of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectra are grounded in fundamental principles and supported by data from analogous structures. For researchers and scientists working with this reagent, this guide serves as a valuable tool for structural verification, purity assessment, and reaction monitoring. It is always recommended to acquire experimental data for a specific batch of the compound to confirm its identity and purity before use in critical applications.
References
-
PubChem. Chloromethyl 4-nitrophenyl carbonate. [Link]
-
Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
PubChemLite. Chloromethyl 4-nitrophenyl carbonate (C8H6ClNO5). [Link]
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A Comprehensive Guide to the Safe Handling and Disposal of Chloromethyl (4-nitrophenyl) carbonate
This guide provides an in-depth analysis of the safety protocols, handling procedures, and disposal of Chloromethyl (4-nitrophenyl) carbonate (CAS No. 50780-50-2). Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural steps to explain the underlying principles that govern the safe use of this versatile and reactive compound.
Understanding the Inherent Risks: A Physicochemical and Toxicological Profile
This compound is a solid organic compound with a molecular formula of C₈H₆ClNO₅ and a molecular weight of 231.59 g/mol [1][2]. Its utility as a peptide coupling agent and in drug carrier conjugation stems from its reactive nature, which also necessitates a thorough understanding of its potential hazards[3].
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 50780-50-2 | [4][5] |
| Molecular Formula | C₈H₆ClNO₅ | [1][2][5] |
| Molecular Weight | 231.59 g/mol | [1][5] |
| Physical Form | Solid | [4] |
| Storage Temperature | 2-8°C, under inert atmosphere | [4][5] |
| Purity | Typically ≥97% | [1][4][5] |
The presence of a chloromethyl group and a nitrophenyl ester moiety contributes to its reactivity[3]. It is crucial to recognize that this compound is moisture-sensitive, a property that dictates many of the handling and storage requirements[6][7][8].
Toxicological Hazards and GHS Classification
This compound is classified as a hazardous substance. The primary concern is its corrosive nature.
-
Signal Word: Danger[4]
-
GHS Pictogram: GHS05 (Corrosion)[4]
-
Hazard Statement (H314): Causes severe skin burns and eye damage[4][9].
This classification underscores the critical need for appropriate personal protective equipment (PPE) and emergency preparedness. Exposure can lead to severe chemical burns to the skin and eyes, and irritation of the respiratory tract[6][9][10]. In case of fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen chloride gas can be generated[7][8].
Proactive Safety: Engineering Controls and Personal Protective Equipment
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential when working with this compound.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize exposure at the source.
-
Ventilation: Always handle this compound in a well-ventilated area[1][10]. A certified chemical fume hood is mandatory to prevent the inhalation of any dust or vapors.
-
Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation[6][11].
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection and proper use of PPE are critical to prevent direct contact with this corrosive substance.
-
Eye and Face Protection: Chemical safety goggles that meet the ANSI Z.87.1 standard are required[12]. A face shield should be worn over safety glasses whenever there is a risk of splashing or a highly exothermic reaction[12].
-
Skin Protection:
-
Gloves: Disposable nitrile gloves provide good short-term protection against a broad range of chemicals and are a suitable choice[12]. It is imperative to inspect gloves for any signs of degradation or perforation before each use and to change them immediately upon known or suspected contact with the chemical[12][13].
-
Protective Clothing: A laboratory coat, preferably a Nomex® or similar flame-resistant material, should be worn and fully buttoned to cover as much skin as possible[12]. Long pants and closed-toe, closed-heel shoes are mandatory[12]. Avoid synthetic fabrics like polyester or acrylic, which can melt and adhere to the skin in case of a fire[12].
-
-
Respiratory Protection: While engineering controls should be the primary means of respiratory protection, a NIOSH-approved respirator may be necessary if exposure limits are exceeded or if irritation is experienced[7][12]. Use of a respirator requires a formal respiratory protection program, including fit-testing and training[12][13].
Workflow for Donning and Doffing PPE
Caption: Proper sequence for donning and doffing Personal Protective Equipment.
Standard Operating Procedures: From Storage to Handling
Adherence to strict protocols is paramount for the safe handling of this compound.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids[6][10][11]. The recommended storage temperature is between 2-8°C under an inert atmosphere[4][5].
-
Moisture Protection: Due to its moisture sensitivity, handle and store under an inert gas and protect from moisture[1][6][7].
Handling
-
Avoid Dust Formation: Minimize the generation and accumulation of dust[6][10].
-
Inert Atmosphere: For reactions sensitive to moisture, handle the compound under an inert atmosphere (e.g., argon or nitrogen).
-
Personal Hygiene: Wash hands thoroughly after handling[6][10]. Do not eat, drink, or smoke in the work area[1][10].
-
Container Handling: Open and handle the container with care.
Emergency Preparedness: Responding to Spills and Exposures
Prompt and correct action in an emergency situation can significantly mitigate the consequences of an accident.
Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify colleagues and the appropriate safety personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the further spread of the spill if it is safe to do so.
-
Cleanup:
Decision Tree for Spill Response
Caption: Decision-making workflow for responding to a chemical spill.
First-Aid Measures
Immediate medical attention is required for any exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7][10].
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[7][10].
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention[7][10].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[10][11].
Responsible Disposal: Environmental Stewardship
The disposal of this compound and its containers must be handled in accordance with all federal, state, and local regulations[10].
-
Waste Classification: This chemical is considered hazardous waste.
-
Container Disposal: Do not reuse empty containers. They should be disposed of as unused product[10].
-
Professional Disposal Service: Contact a licensed professional waste disposal service to dispose of this material.
Conclusion: A Culture of Safety
The safe and effective use of this compound in a research and development setting is contingent upon a deep understanding of its properties and a steadfast commitment to safety protocols. By integrating the principles and procedures outlined in this guide, scientists can mitigate the risks associated with this valuable reagent and foster a culture of safety within the laboratory.
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SAFETY DATA SHEET - Fisher Scientific. (2023, September 22). Fisher Scientific. Retrieved from [Link]
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Chloromethyl 4-nitrophenyl carbonate (C8H6ClNO5) - PubChemLite. (n.d.). PubChemLite. Retrieved from [Link]
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A Technical Guide to Chloromethyl (4-nitrophenyl) carbonate: A Versatile Scaffold in Modern Medicinal Chemistry
Abstract
Chloromethyl (4-nitrophenyl) carbonate has emerged as a critical and highly versatile reagent in medicinal chemistry and drug development. Its unique bifunctional nature, featuring a highly reactive chloromethyl group and an activated 4-nitrophenyl carbonate moiety, allows for its application in a diverse array of synthetic strategies. This guide provides an in-depth technical overview of the synthesis, reaction mechanisms, and principal applications of this scaffold. We will explore its pivotal role in the design of prodrugs, particularly chloromethyl carbamate prodrugs, its utility as a linker in antibody-drug conjugates (ADCs), and its application in creating advanced chemical probes. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights into leveraging this powerful chemical tool.
Introduction: The Architectural Advantage of a Bifunctional Reagent
In the intricate landscape of drug design, the ability to precisely modify a parent molecule to enhance its therapeutic index is paramount. This compound (CMNPC) stands out as a premier chemical scaffold due to its elegant and efficient design. The molecule incorporates two key functionalities:
-
The Activated Carbonate: The 4-nitrophenyl group is a superb leaving group, a consequence of the electron-withdrawing nature of the nitro group which stabilizes the resulting phenoxide anion through resonance.[1][2] This renders the carbonate's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by heteroatoms like nitrogen (amines) or oxygen (alcohols) on a drug molecule.[3] This reaction proceeds smoothly under mild conditions to form a stable carbamate or carbonate linkage, respectively.[3][4]
-
The Reactive Chloromethyl Group: The chloromethyl end of the scaffold serves as a latent electrophile.[5] Once coupled to a drug molecule, this group provides a reactive handle for further conjugation or, more strategically, serves as the key component in certain prodrug activation mechanisms.[6]
This dual reactivity makes CMNPC an invaluable tool for chemists aiming to install a "linker" or a "promoieity" onto a bioactive compound with precision and high yield. The distinct reactivity of each functional group allows for sequential and controlled synthetic transformations.
Physicochemical Properties
A clear understanding of the physical and chemical properties of CMNPC is essential for its safe and effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 50780-50-2 | [7][8] |
| Molecular Formula | C₈H₆ClNO₅ | [7] |
| Molecular Weight | 231.59 g/mol | [7] |
| Appearance | White to off-white crystalline solid | [4] |
| Solubility | Soluble in anhydrous organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) | [9][10] |
| Storage | Store at 2-8°C under an inert atmosphere to prevent moisture-induced hydrolysis. | [8] |
Core Reactivity and Mechanism
The utility of CMNPC is rooted in a fundamental nucleophilic acyl substitution reaction. The process is efficient and predictable, making it a reliable synthetic operation.
Mechanism of Action
The reaction is initiated by the attack of a nucleophile (typically an amine or hydroxyl group on the drug molecule) on the electrophilic carbonyl carbon of the carbonate. This forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the highly stable 4-nitrophenoxide anion, a process favored by its low pKa (7.15)[11]. The yellow color of the 4-nitrophenoxide ion provides a convenient visual indicator of reaction progress.[9][11]
This two-step process—nucleophilic addition followed by elimination—is a classic example of how leaving group quality dictates reaction feasibility. The 4-nitrophenyl group is superior to simpler phenyl or alkyl groups in this role precisely because its departure is energetically favorable.[4]
Caption: General mechanism of CMNPC reaction with a nucleophilic drug.
Synthesis of the Scaffold
While CMNPC is commercially available, understanding its synthesis provides valuable context. The precursor, 4-nitrophenyl chloroformate, is often used directly in many applications. However, the synthesis of CMNPC itself is a straightforward process. A common laboratory-scale synthesis involves the reaction of 4-nitrophenyl chloroformate with chloromethanol under basic conditions.
Expert Insight: The synthesis of the related compound, bis(4-nitrophenyl) carbonate, often involves reacting p-nitrophenol with triphosgene in the presence of a base like triethylamine.[12] This highlights the general reactivity patterns of these types of compounds.
Key Applications in Drug Development
The true power of CMNPC is demonstrated in its wide-ranging applications, which address fundamental challenges in medicinal chemistry.
Prodrug Design: The Chloromethyl Carbamate Strategy
A primary application of CMNPC is in the creation of prodrugs, particularly for amine-containing therapeutics. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active pharmaceutical ingredient (API). This strategy is employed to overcome issues such as poor solubility, instability, rapid metabolism, or low bioavailability.[13]
By reacting an amine-functionalized drug with CMNPC, a chloromethyl carbamate prodrug is formed. This linkage is generally stable in the systemic circulation but can be designed to be cleaved under specific physiological conditions, such as enzymatic action, to release the parent drug at the target site.[13][14]
Workflow for Prodrug Synthesis:
Caption: A typical experimental workflow for synthesizing a chloromethyl carbamate prodrug.
Detailed Experimental Protocol: General Synthesis of a Chloromethyl Carbamate Prodrug
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine-containing parent drug (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Reagent: Add this compound (1.1 eq.) to the solution.
-
Base Addition: Cool the mixture to 0°C using an ice bath. Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq.), dropwise to the stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The appearance of a yellow color indicates the formation of the 4-nitrophenoxide byproduct.[9]
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any excess acid and wash the organic layer.[15] Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product using silica gel flash chromatography, typically with a hexane/ethyl acetate gradient, to yield the pure chloromethyl carbamate prodrug.[4]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Trustworthiness Note: The use of anhydrous solvents and an inert atmosphere is critical to prevent premature hydrolysis of the CMNPC reagent. The choice of a non-nucleophilic base is essential to avoid competing reactions with the highly reactive scaffold.
Linker Chemistry in Antibody-Drug Conjugates (ADCs)
Antibody-Drug Conjugates (ADCs) represent a revolutionary class of cancer therapeutics that combine the targeting specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[16][17] The linker that connects the antibody to the drug is a critical component that dictates the ADC's stability, efficacy, and safety profile.[16][]
CMNPC and its derivatives serve as foundational components for constructing these linkers.[19] After initial reaction with a payload molecule containing a nucleophilic handle, the chloromethyl group provides a site for subsequent attachment to the antibody, often via reaction with a cysteine or lysine residue.
Example Application: A cytotoxic drug (Payload-NH₂) can be reacted with CMNPC to form a chloromethyl carbamate intermediate. This intermediate can then be reacted with a thiol-containing spacer, which is subsequently conjugated to the antibody. This modular approach allows for the synthesis of complex ADC structures with precise control over the linker chemistry.[20]
Synthesis of Chemical Probes
The principles used in prodrug and ADC design are also applicable to the synthesis of chemical probes. For example, a fluorescent dye containing an amine group can be reacted with CMNPC. The resulting chloromethyl carbamate-dye conjugate can then be used to label specific biomolecules or cellular structures, with the chloromethyl group acting as a reactive tag for covalent attachment.
Safety and Handling
As with any reactive chemical, proper safety protocols must be strictly followed when handling CMNPC and its precursor, 4-nitrophenyl chloroformate.
-
Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[7][21] May cause an allergic skin reaction (H317).[7]
-
Precautionary Measures:
-
Handle only in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[22][23]
-
Avoid inhalation of dust and contact with skin and eyes.[22]
-
Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.[22]
-
In case of a spill, use dry clean-up procedures to avoid generating dust.[22]
-
Conclusion and Future Outlook
This compound is more than just a reagent; it is a strategic building block that enables sophisticated molecular engineering. Its predictable reactivity, commercial availability, and the mild conditions required for its use have solidified its place in the modern medicinal chemist's toolbox. From enhancing the pharmacokinetic profiles of drugs through prodrug strategies to enabling the construction of next-generation targeted therapies like ADCs, the impact of this versatile scaffold is undeniable.
Future innovations will likely focus on developing novel derivatives of CMNPC with tailored reactivity and cleavage properties, further expanding its applicability in areas such as targeted protein degradation (PROTACs), photosensitive probes, and advanced drug delivery systems. The foundational chemistry and principles outlined in this guide will continue to be relevant as researchers push the boundaries of therapeutic innovation.
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- Drug-Linker Conjug
- Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. (2022, December 12).
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Methodological & Application
Application Note: Protocol for the Protection of Primary Alcohols as 4-Nitrophenyl Carbonates
Abstract and Introduction
In the landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving chemoselectivity and high yields.[1] Protecting groups act as temporary masks for reactive functional groups, preventing them from engaging in undesired side reactions while chemical transformations are carried out elsewhere in the molecule.[2] While acid-labile groups such as silyl ethers and acetals are widely employed for alcohol protection, there is a growing demand for robust, orthogonal strategies, particularly for substrates sensitive to acidic conditions.[1][3]
This application note provides a comprehensive guide to the use of 4-nitrophenyl chloroformate for the protection of primary alcohols. This method yields a 4-nitrophenyl carbonate , a protecting group that exhibits excellent stability in neutral to acidic media but is readily cleaved under mild basic conditions.[3] A key advantage of this strategy is the chromophoric nature of the 4-nitrophenolate leaving group generated during deprotection, which imparts a distinct yellow color, allowing for simple visual or spectrophotometric monitoring of the reaction's progress.[1] This protocol is designed for researchers in synthetic chemistry and drug development, offering detailed mechanistic insights, a step-by-step experimental workflow, and expert commentary on optimization and troubleshooting.
Mechanistic Rationale and Workflow Overview
The protection and deprotection sequence follows a logical two-step process involving acylation followed by base-mediated elimination. Understanding the causality behind each step is crucial for successful implementation.
Protection Mechanism: Acylation
The protection reaction is a nucleophilic acyl substitution. The primary alcohol, a potent nucleophile, attacks the electrophilic carbonyl carbon of 4-nitrophenyl chloroformate. A tertiary amine base, such as triethylamine (TEA) or pyridine, is employed as a scavenger for the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.
Figure 1: General workflow for the protection of a primary alcohol using 4-nitrophenyl chloroformate.
Deprotection Mechanism: Base-Mediated Hydrolysis
The cleavage of the 4-nitrophenyl carbonate group is typically achieved under mild basic conditions (e.g., pH > 10), which triggers a nucleophilic attack on the carbonyl carbon, followed by the elimination of the highly stable 4-nitrophenoxide anion.[1] This anion is resonance-stabilized and intensely yellow, providing a real-time indicator of deprotection. The resulting carbamate intermediate rapidly decarboxylates to regenerate the parent alcohol.
Figure 2: Deprotection mechanism showing the release of the chromophoric 4-nitrophenoxide anion.
Experimental Protocols
Safety Precaution: 4-Nitrophenyl chloroformate is corrosive and moisture-sensitive. It causes severe skin burns and eye damage.[4] Always handle this reagent in a fume hood wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All glassware must be oven- or flame-dried prior to use.
Protocol A: Protection of Benzyl Alcohol (Model Substrate)
This protocol details the protection of benzyl alcohol as a representative primary alcohol.
Materials and Equipment:
-
Benzyl alcohol (1.0 eq.)
-
4-Nitrophenyl chloroformate (1.1 eq.)
-
Triethylamine (TEA) (1.2 eq.), distilled
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Argon or Nitrogen gas inlet
-
Ice bath
-
Silica gel for column chromatography
-
Standard laboratory glassware and workup solutions (e.g., 1M HCl, saturated NaHCO₃, brine)
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Ar or N₂), add benzyl alcohol (1.0 eq.) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermic reaction and prevent the formation of by-products.
-
Reagent Addition: Dissolve 4-nitrophenyl chloroformate (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled, stirring reaction mixture over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-3 hours).
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure 4-nitrophenyl benzyl carbonate.
Protocol B: Deprotection of 4-Nitrophenyl Benzyl Carbonate
Materials and Equipment:
-
Protected alcohol (1.0 eq.)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Aqueous base (e.g., 1M NaOH or K₂CO₃ solution)
-
UV-Vis Spectrophotometer (optional, for monitoring)
-
Standard laboratory glassware and workup solutions
Step-by-Step Procedure:
-
Dissolution: Dissolve the 4-nitrophenyl benzyl carbonate (1.0 eq.) in a suitable solvent like THF or MeOH.
-
Base Addition: Add the aqueous base solution (e.g., 1M NaOH, 2-3 eq.) to the mixture. A bright yellow color should develop almost immediately, indicating the release of the 4-nitrophenoxide anion.[1][3]
-
Reaction: Stir the reaction at room temperature. Monitor the disappearance of the starting material by TLC. The reaction is typically complete within 30-60 minutes.
-
Workup: Once the reaction is complete, neutralize the mixture with 1M HCl until the yellow color fades.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the crude product by flash column chromatography to obtain the pure, deprotected benzyl alcohol.
Data Summary and Characterization
The following table summarizes typical experimental parameters and expected outcomes for the protection of benzyl alcohol.
| Parameter | Value / Observation |
| Reagents | Benzyl alcohol, 4-Nitrophenyl chloroformate, TEA |
| Stoichiometry (Alc:NPCF:TEA) | 1.0 : 1.1 : 1.2 |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 3 hours |
| Typical Yield | 72% - 94%[3] |
| Appearance of Product | Typically a white to pale yellow solid |
| ¹H NMR (CDCl₃, δ) | δ ~7.4-8.3 (m, Ar-H), ~5.3 (s, -CH₂-) |
| IR (cm⁻¹) | ~1760 (C=O stretch, carbonate), ~1520 & 1350 (NO₂) |
Troubleshooting and Field-Proven Insights
-
Low Yield: Often caused by moisture in the reaction. Ensure all glassware is rigorously dried and use anhydrous solvents. The 4-nitrophenyl chloroformate reagent is highly susceptible to hydrolysis.
-
Formation of Symmetric Carbonate: If the alcohol concentration is too high or the base is added improperly, the initially formed product can react with another molecule of alcohol. Slow, dropwise addition of the chloroformate at 0 °C is key to preventing this.
-
Incomplete Deprotection: While deprotection is generally rapid, sterically hindered substrates may require longer reaction times or a stronger base. Ensure sufficient equivalents of base are used to drive the reaction to completion.
-
Monitoring Deprotection: The deprotection can be quantitatively monitored by UV-Vis spectrophotometry by tracking the absorbance of the 4-nitrophenoxide anion at approximately 413 nm.[1] This provides a precise determination of the reaction endpoint.
Safety and Handling
-
Personal Protective Equipment (PPE): Always use safety goggles, nitrile or neoprene gloves, and a flame-retardant lab coat.
-
Handling: Conduct all manipulations of 4-nitrophenyl chloroformate and chlorinated solvents within a certified chemical fume hood.[4] Avoid inhalation of dust and vapors.
-
Storage: Store 4-nitrophenyl chloroformate in a cool, dry place, away from moisture and incompatible materials such as strong acids and oxidizing agents.[5] Keep the container tightly sealed.
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with local, state, and federal regulations. Chlorinated waste should be collected in a designated container.[6][7]
References
-
Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
Chemistry LibreTexts. (2022). Protection of Alcohols. [Link]
-
MedLife Mastery. (n.d.). Protection Reactions of Alcohols. [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. fishersci.de [fishersci.de]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
Application Notes & Protocols: A Step-by-Step Guide for Amine Protection Using Chloromethyl (4-nitrophenyl) carbonate
Introduction: The Critical Role of Amine Protection in Modern Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical and materials science, the selective reactivity of functional groups is paramount. Amines, being nucleophilic and basic, often interfere with desired chemical transformations.[1][2] To orchestrate complex molecular architectures, it is essential to temporarily mask the reactivity of amine functionalities using protecting groups.[2] The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable with high yield when its protective role is complete.[3][4] This concept of "orthogonal protection," where different protecting groups can be removed under distinct conditions, is a cornerstone of modern synthetic strategy.[3][5]
This guide provides a comprehensive overview and detailed protocol for the use of Chloromethyl (4-nitrophenyl) carbonate as a versatile reagent for the protection of primary and secondary amines. The resulting chloromethyl carbamate protecting group offers distinct advantages, primarily due to the electronic properties of the 4-nitrophenyl moiety, which facilitates both the protection and subsequent deprotection steps.
The Chemistry of this compound: A Mechanistic Insight
This compound is an effective aminating agent that introduces the chloromethylcarbonyl group to an amine, forming a stable carbamate linkage. The key to the reagent's efficacy lies in the 4-nitrophenyl group, which is an excellent leaving group due to the electron-withdrawing nature of the nitro group, stabilizing the resulting phenolate anion.[3][6]
The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of the carbonate, leading to the formation of a tetrahedral intermediate. Subsequently, the 4-nitrophenolate anion is expelled, yielding the protected amine and 4-nitrophenol as a byproduct.
Sources
Application Notes and Protocols for Bioconjugation using Chloromethyl (4-nitrophenyl) carbonate
Introduction: Harnessing Dual-Reactivity for Advanced Bioconjugation
In the landscape of protein and peptide modification, the quest for reagents that offer precise control over conjugation chemistry is paramount. Such modifications are the cornerstone of creating sophisticated biomolecules for a myriad of applications, from therapeutic antibody-drug conjugates (ADCs) to diagnostic tools and novel biomaterials. This guide delves into the application of a unique bifunctional reagent, Chloromethyl (4-nitrophenyl) carbonate , for the bioconjugation of proteins and peptides.
This reagent is distinguished by its possession of two distinct reactive centers: a highly activated 4-nitrophenyl carbonate and a reactive chloromethyl group. This dual-functionality opens up a versatile toolbox for protein chemists, enabling either sequential or differential conjugation strategies. The 4-nitrophenyl carbonate moiety serves as an excellent acylating agent for nucleophilic amino acid residues, primarily targeting the ε-amino group of lysine residues and the N-terminal α-amino group. The reaction proceeds via a nucleophilic acyl substitution, releasing the stable and chromogenic 4-nitrophenolate anion, which can be conveniently monitored spectrophotometrically.
Concurrently, the chloromethyl group acts as an alkylating agent, capable of reacting with nucleophilic side chains such as the thiol group of cysteine, the imidazole ring of histidine, or even amino groups under certain conditions. This allows for the introduction of a stable covalent linkage at a different site on the protein or peptide. The strategic advantage of such a reagent lies in its potential for creating well-defined bioconjugates with controlled stoichiometry and spatial orientation of the conjugated molecule. This guide will provide a comprehensive overview of the chemistry of this compound and detailed protocols for its application in bioconjugation.
Mechanism of Action: A Tale of Two Reactive Centers
The utility of this compound in bioconjugation stems from the orthogonal reactivity of its two key functional groups. Understanding these mechanisms is crucial for designing successful conjugation strategies.
Acylation via the 4-Nitrophenyl Carbonate Moiety
The 4-nitrophenyl carbonate is a highly reactive ester due to the electron-withdrawing nature of the para-nitrophenyl group, which makes the 4-nitrophenolate an excellent leaving group. This moiety readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of the protein, to form a stable carbamate linkage. The reaction is a nucleophilic acyl substitution.[1][2][3]
The general reaction is as follows:
Protein-NH₂ + Chloromethyl-(C₆H₄)-O-C(O)O-(C₆H₄)NO₂ → Protein-NH-C(O)O-(CH₂Cl) + HO-(C₆H₄)NO₂
The release of 4-nitrophenol (which is deprotonated to the yellow 4-nitrophenolate at neutral or basic pH) allows for real-time monitoring of the reaction progress by measuring the absorbance at approximately 400 nm.[1]
Alkylation via the Chloromethyl Group
The chloromethyl group is a reactive alkylating agent that can form stable thioether or alkylamino bonds with nucleophilic amino acid side chains. The reactivity of the chloromethyl group is generally directed towards soft nucleophiles. In a protein context, the most likely targets are:
-
Cysteine: The thiol group of cysteine is a potent nucleophile and readily reacts with the chloromethyl group to form a stable thioether bond.
-
Histidine: The imidazole side chain of histidine can also be alkylated by the chloromethyl group.
-
Lysine: While less reactive than thiols, the primary amine of lysine can also be alkylated, especially if the local environment enhances its nucleophilicity. This can sometimes be a side reaction in peptide synthesis on a Merrifield resin, which contains chloromethyl groups.[4]
The choice of reaction conditions, particularly pH, can be used to modulate the relative reactivity of these two groups, offering a degree of control over the conjugation outcome.
Diagram of Reaction Pathways
Caption: Dual reactivity of this compound.
Experimental Protocols
The following protocols are provided as a general guideline. Optimization of reaction conditions, including stoichiometry, pH, temperature, and reaction time, is recommended for each specific protein or peptide.
Protocol 1: One-Pot Dual-Modification Strategy
This protocol aims to achieve both acylation and alkylation in a single reaction vessel. This approach is simpler but offers less control over the specific sites of modification.
Materials:
-
Protein/peptide of interest
-
This compound
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.5-8.0
-
Anhydrous, polar, aprotic solvent (e.g., DMSO or DMF) for dissolving the reagent
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)
Procedure:
-
Protein Preparation: Dissolve the protein/peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein has been stored in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer.
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 10-100 mM) in anhydrous DMSO or DMF immediately before use.
-
Conjugation Reaction: a. Add the desired molar excess of the this compound stock solution to the protein solution with gentle stirring. A starting point is a 5-20 fold molar excess of the reagent over the protein. b. Incubate the reaction at room temperature or 4°C for 1-4 hours. The reaction can be monitored by measuring the absorbance of the released 4-nitrophenolate at 400 nm.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted reagent. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess reagent and byproducts by dialysis against a suitable buffer (e.g., PBS) or by size-exclusion chromatography.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to check for aggregation, and by mass spectrometry to determine the degree of modification.
Protocol 2: Sequential Modification Strategy
This protocol provides more control by favoring one reaction pathway first, followed by the second. For example, favoring acylation at a slightly higher pH first, followed by adjusting conditions to promote alkylation.
Step A: Acylation of Lysine Residues
-
Follow steps 1 and 2 from Protocol 1.
-
Conjugation Reaction (Acylation): a. Use a Reaction Buffer with a pH of 8.0-8.5 to favor the deprotonation of lysine amino groups. b. Add a 5-10 fold molar excess of this compound to the protein solution. c. Incubate for 1-2 hours at room temperature.
-
Intermediate Purification: Quickly remove excess reagent by passing the reaction mixture through a desalting column equilibrated with a buffer at a lower pH (e.g., pH 6.5-7.0) to slow down further reactions.
Step B: Alkylation of Cysteine/Histidine Residues
-
Adjust Reaction Conditions: The buffer-exchanged protein from Step A is now in a buffer more suitable for alkylation.
-
Conjugation Reaction (Alkylation): a. Incubate the reaction mixture for an additional 2-12 hours at room temperature. The chloromethyl group will slowly react with available nucleophiles.
-
Quenching and Final Purification: Follow steps 4-6 from Protocol 1.
Data Presentation: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Insufficient molar excess of the reagent. | Increase the molar ratio of this compound to protein. |
| Reaction time is too short. | Increase the incubation time. | |
| pH is not optimal for the targeted residue. | Adjust the pH of the reaction buffer (e.g., higher pH for lysine acylation). | |
| Protein Precipitation | Reagent is not fully dissolved in the aqueous buffer. | Ensure the organic solvent concentration in the final reaction mixture is low (<10%). Add the reagent stock solution dropwise with gentle stirring. |
| High degree of modification leading to aggregation. | Reduce the molar excess of the reagent or the reaction time. | |
| Non-specific Modification | Reaction conditions are too harsh. | Perform the reaction at a lower temperature (e.g., 4°C) and for a shorter duration. |
| Hydrolysis of the reagent. | Prepare the reagent stock solution immediately before use and ensure it is anhydrous. |
Characterization of Bioconjugates
A thorough characterization of the resulting bioconjugate is essential to confirm the success of the reaction and to understand the properties of the modified protein.
-
SDS-PAGE: To visualize the conjugate and check for any aggregation or fragmentation. The modified protein may show a slight increase in molecular weight.
-
UV-Vis Spectroscopy: To determine the protein concentration (at 280 nm) and potentially the degree of labeling if the attached molecule has a distinct chromophore.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most accurate method to determine the molecular weight of the conjugate and thus the number of attached molecules (degree of labeling).
-
HPLC/FPLC: To assess the purity of the conjugate and to separate the modified protein from any unreacted protein or byproducts.
Hypothetical Case Study: Fluorescent Labeling of a Model Protein
Objective: To fluorescently label Bovine Serum Albumin (BSA) using a custom fluorescent probe functionalized with a primary amine, which will first react with the this compound, and then the resulting conjugate will be attached to the protein.
Workflow:
-
Activation of Fluorescent Probe: A fluorescent dye containing a primary amine is reacted with a molar excess of this compound in an organic solvent with a non-nucleophilic base to form the activated dye-linker conjugate.
-
Purification of Activated Dye: The activated dye is purified by HPLC to remove unreacted starting materials.
-
Conjugation to BSA: The purified activated dye is then reacted with BSA in a reaction buffer at pH 8.0 for 2 hours at room temperature.
-
Purification of Fluorescently Labeled BSA: The resulting fluorescently labeled BSA is purified by size-exclusion chromatography to remove any unreacted activated dye.
-
Characterization: The final conjugate is characterized by UV-Vis spectroscopy to determine the protein concentration and the dye-to-protein ratio, and by mass spectrometry to confirm the covalent modification.
This case study illustrates how this compound can be used as a versatile tool to create custom bioconjugates for specific applications.
Conclusion
This compound is a powerful, dual-functional reagent that offers a unique approach to the bioconjugation of proteins and peptides. By understanding the distinct reactivity of its acylating and alkylating moieties, researchers can design sophisticated conjugation strategies to create novel biomolecules with tailored properties. The protocols and guidelines presented in this application note provide a solid foundation for harnessing the potential of this versatile reagent in the ever-evolving field of bioconjugation.
References
- Christensen, M., & Schou, O. (1978). N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis. International Journal of Peptide and Protein Research, 12(3), 121–129.
- Journal of Emerging Investigators. (2022).
- Umb-e-Lah, U., Sharma, P., & Kumar, V. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein Journal of Organic Chemistry, 12, 2088–2093.
- Burt, A. J., Ahmadvand, P., Opp, L. K., Ryan, A. T., Kang, C.-H., & Mancini, R. J. (2020). A Ligand-Directed Nitrophenol Carbonate for Transient in situ Bioconjugation and Drug Delivery. ChemMedChem, 15(24), 2423–2427.
- Koh, J., & Lee, S. (2007). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. The Journal of Organic Chemistry, 72(3), 943–948.
- Klotz, I. M., & Ayers, J. (1976). Acetylation of human serum albumin by p-nitrophenyl acetate. The Journal of Biological Chemistry, 251(14), 4319–4324.
- Mbikay, M., & Garrick, M. D. (1981). Inhibition of initiation of protein synthesis by tosyl-L-lysyl chloromethyl ketone. Canadian Journal of Biochemistry, 59(5), 321–327.
-
PubChem. (n.d.). Chloromethyl 4-nitrophenyl carbonate. Retrieved from [Link]
Sources
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to Using Chloromethyl (4-Nitrophenyl) Carbonate as a Linker in Antibody-Drug Conjugate (ADC) Synthesis
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of chloromethyl (4-nitrophenyl) carbonate as a versatile linker for the synthesis of antibody-drug conjugates (ADCs). We will delve into the linker's mechanism of action, provide step-by-step experimental protocols, and outline essential characterization and troubleshooting strategies. The goal is to equip scientists with the foundational knowledge and practical insights required to successfully implement this linker technology.
The Strategic Role of the Linker in ADC Design
An antibody-drug conjugate is a tripartite molecular construct, comprising a monoclonal antibody (mAb), a potent cytotoxic payload, and a chemical linker that connects the two.[1][2] The linker is a critical component that dictates the overall success of the ADC, influencing its stability, pharmacokinetic profile, and the specificity of payload release.[1][] An ideal linker must be sufficiently stable to prevent premature drug release in systemic circulation, thereby minimizing off-target toxicity, yet be capable of efficiently liberating the active payload within the target tumor cell.[1][4]
This compound is a heterobifunctional linker precursor that enables the formation of a carbonate or carbamate linkage. Carbonate-based linkers can be designed to be pH-sensitive, hydrolyzing in the acidic environment of endosomes and lysosomes to release the drug.[5] This guide focuses on the practical application of this reagent to generate stable, effective ADCs.
Mechanism of Conjugation
The use of this compound involves a two-stage chemical process. The underlying principle is the sequential reaction of its two distinct functional groups.
Stage 1: Payload-Linker Activation The first stage involves the reaction between the cytotoxic payload, which must contain a nucleophilic group (typically a hydroxyl or primary/secondary amine), and the highly reactive 4-nitrophenyl carbonate moiety of the linker. The 4-nitrophenoxide is an excellent leaving group, facilitating a nucleophilic acyl substitution reaction. This reaction, typically conducted in an anhydrous aprotic solvent and catalyzed by a non-nucleophilic base, forms a stable carbonate (from a hydroxyl group) or carbamate (from an amine group) bond, creating an activated drug-linker intermediate.[6]
Stage 2: Antibody Conjugation The second stage is the conjugation of the activated drug-linker intermediate to the monoclonal antibody. The chloromethyl group of the intermediate reacts with nucleophilic side chains of amino acids on the antibody surface. While various residues can react, the most common targets are the ε-amino groups of lysine residues, which are abundant and accessible. This reaction forms a stable covalent bond, completing the ADC construct. The overall process results in a heterogeneous mixture of ADC species with a varying number of drug molecules per antibody, known as the drug-to-antibody ratio (DAR).[2]
Caption: Workflow for ADC synthesis using the this compound linker.
Detailed Experimental Protocols
These protocols are intended as a starting point. Optimization of molar ratios, reaction times, temperature, and pH is critical for each unique antibody and payload combination to achieve the desired ADC characteristics.
Protocol: Synthesis of the Activated Drug-Linker Intermediate
Rationale: This step creates the reactive intermediate that will be conjugated to the antibody. The use of anhydrous conditions is crucial to prevent hydrolysis of the highly reactive 4-nitrophenyl carbonate. A tertiary amine base is used to deprotonate the nucleophile on the payload, increasing its reactivity.
Materials:
-
Cytotoxic payload containing a hydroxyl or amine functional group
-
This compound
-
Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware, magnetic stirrer
Procedure:
-
Under an inert atmosphere, dissolve the payload (1.0 equivalent) in anhydrous solvent.
-
Add DIPEA (1.5–2.0 equivalents) to the solution and stir for 5 minutes.
-
In a separate flask, dissolve this compound (1.1–1.3 equivalents) in anhydrous solvent.
-
Add the linker solution dropwise to the stirring payload solution at room temperature.
-
Monitor the reaction progress using an appropriate analytical method (e.g., TLC or LC-MS). The reaction is typically complete within 2–6 hours.
-
Upon completion, the reaction mixture can be purified via column chromatography or, if sufficiently clean, the solvent can be removed under reduced pressure and the resulting activated drug-linker used directly in the next step.
Protocol: Conjugation to the Antibody
Rationale: This step covalently links the activated payload to the antibody. The reaction is performed in an aqueous buffer compatible with the antibody's stability. A controlled amount of an organic co-solvent is often necessary to maintain the solubility of the hydrophobic drug-linker. The pH is maintained slightly basic to ensure the lysine residues are sufficiently nucleophilic.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.5–8.5
-
Activated drug-linker intermediate (from Protocol 3.1)
-
Organic co-solvent (e.g., DMSO or DMF)
-
Quenching solution (e.g., 100 mM Tris or Lysine)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
Procedure:
-
Prepare the antibody solution to a concentration of 5–10 mg/mL in the reaction buffer.
-
Dissolve the activated drug-linker in a minimal amount of co-solvent.
-
Calculate the volume of drug-linker solution needed to achieve a desired molar excess over the antibody (typically 5–10 equivalents for a target DAR of 2–4).
-
Add the drug-linker solution dropwise to the gently stirring antibody solution. Ensure the final co-solvent concentration does not exceed 10% (v/v) to prevent antibody denaturation and aggregation.
-
Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for 4–18 hours. The optimal time should be determined empirically.
-
Terminate the reaction by adding the quenching solution to consume any unreacted drug-linker.
-
Purify the ADC from unconjugated payload, small molecules, and aggregates using SEC or TFF, exchanging the final product into a formulation buffer (e.g., PBS).
Essential Characterization of the Final ADC
Thorough analytical characterization is mandatory to ensure the quality, consistency, and efficacy of the ADC.[7][8]
| Parameter | Analytical Technique(s) | Purpose and Importance |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), UV-Vis Spectroscopy, Mass Spectrometry (MS) | Determines the average number of drugs per antibody. This is a critical quality attribute that directly impacts both the potency and potential toxicity of the ADC.[2] |
| Purity & Aggregation | Size-Exclusion Chromatography (SEC-HPLC) | Quantifies the percentage of monomeric ADC versus undesirable aggregates or fragments. High levels of aggregation can lead to immunogenicity and altered pharmacokinetics. |
| Unconjugated Antibody | Ion-Exchange Chromatography (IEX), HIC | Measures the amount of residual, unconjugated antibody in the final product, which can compete for antigen binding and reduce overall efficacy. |
| Free Drug Level | RP-HPLC, LC-MS/MS | Quantifies the amount of unconjugated payload remaining after purification. High levels indicate poor conjugation efficiency or ADC instability and contribute to systemic toxicity. |
| Antigen Binding Affinity | ELISA, Surface Plasmon Resonance (SPR), Flow Cytometry | Confirms that the conjugation process has not compromised the antibody's ability to bind its target antigen, which is essential for its targeting function. |
| In Vitro Cytotoxicity | Cell-based Viability Assays (e.g., MTT, CellTiter-Glo®) | Evaluates the potency of the ADC on antigen-positive cancer cell lines compared to antigen-negative lines to confirm target-specific cell killing. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low DAR | - Insufficient molar excess of drug-linker.- Suboptimal reaction pH (too low).- Short reaction time or low temperature. | - Increase the molar equivalents of the drug-linker.- Increase the buffer pH to 8.0-8.5 to enhance lysine reactivity.- Extend the incubation time or perform the reaction at room temperature. |
| High DAR & Aggregation | - Excessive molar excess of drug-linker.- High percentage of organic co-solvent.- High antibody concentration. | - Reduce the molar equivalents of the drug-linker.- Minimize co-solvent concentration (<10%).- Reduce the antibody concentration during conjugation. |
| Loss of Antigen Binding | - Conjugation occurred on lysine residues within the antigen-binding site (CDR). | - Reduce the DAR to minimize modification of critical residues.- Consider site-specific conjugation technologies as an alternative to random lysine conjugation. |
| Precipitation during Conjugation | - Poor solubility of the drug-linker in the aqueous buffer.- Antibody denaturation due to excessive co-solvent. | - Increase the co-solvent percentage slightly, but not exceeding 10-15%.- Add the drug-linker solution more slowly to the antibody. |
Conclusion
This compound is an effective and accessible reagent for the synthesis of ADCs via lysine conjugation. It facilitates the formation of carbonate and carbamate linkages that can be tailored for specific drug release mechanisms. While the random nature of lysine conjugation produces a heterogeneous product, careful control over reaction parameters and robust analytical characterization can yield ADCs with desirable therapeutic properties. The protocols and insights provided herein serve as a comprehensive resource for the successful development and evaluation of ADCs using this linker chemistry.
References
-
Title: Linkers for ADCs Source: NJ Bio, Inc. URL: [Link]
-
Title: Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates Source: RSC Publishing URL: [Link]
-
Title: Antibody–drug conjugates: Recent advances in linker chemistry Source: Acta Pharmaceutica Sinica B (via PMC - NIH) URL: [Link]
-
Title: The Chemistry Behind ADCs Source: Molecules (via MDPI) URL: [Link]
-
Title: Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs Source: Data in Brief (via ResearchGate) URL: [Link]
-
Title: The medicinal chemistry evolution of antibody–drug conjugates Source: RSC Medicinal Chemistry (via PMC - NIH) URL: [Link]
-
Title: Recent Advances of Linker Chemistry for Antibody-Drug Conjugates Source: Gulf Coast Consortia URL: [Link]
-
Title: The Chemistry Behind ADCs Source: Molecules (via PMC - NIH) URL: [Link]
-
Title: Emerging trends in synthesis, characterization, and mechanism of action of antibody-drug and antibody-nanoparticle conjugates Source: Journal of Nanobiotechnology (via PMC - NIH) URL: [Link]
-
Title: Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) Source: Molecules (via PMC - NIH) URL: [Link]
-
Title: Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester Source: Organic Syntheses URL: [Link]
-
Title: Advances and Limitations of Antibody Drug Conjugates for Cancer Source: Cancers (via PMC - NIH) URL: [Link]
-
Title: Antibody-Drug Conjugates Mechanism of Action Source: YouTube URL: [Link]
-
Title: Synthesis of precision antibody conjugates using proximity-induced chemistry Source: Theranostics URL: [Link]
-
Title: Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) Source: Molecules (via ResearchGate) URL: [Link]
Sources
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acrobiosystems.com [acrobiosystems.com]
- 4. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. njbio.com [njbio.com]
- 6. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: Derivatization of Hydroxyl-Containing Natural Products Using Chloromethyl (4-nitrophenyl) carbonate for Prodrug Synthesis and Enhanced Analyte Properties
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the derivatization of hydroxyl-containing natural products using Chloromethyl (4-nitrophenyl) carbonate. This versatile reagent facilitates the introduction of a chloromethyl carbonate moiety, a valuable linker in the design of prodrugs and for modifying the physicochemical properties of natural products. We will delve into the underlying chemical principles, provide a detailed, field-tested protocol, and outline the necessary analytical techniques for the characterization of the resulting derivatives. The methodologies described herein are designed to be robust and reproducible, empowering researchers to leverage this chemical strategy in drug discovery and development.
Introduction: The Strategic Imperative for Derivatization
Natural products remain a cornerstone of modern pharmacology, offering unparalleled structural diversity and biological activity. However, their therapeutic potential is often hampered by suboptimal pharmacokinetic properties, such as poor solubility, limited membrane permeability, or rapid metabolism. Chemical derivatization of reactive functional groups, particularly the ubiquitous hydroxyl group, presents a powerful strategy to overcome these limitations.
The introduction of a chloromethyl carbonate group serves a dual purpose. Firstly, it can act as a bioreversible promoiety in prodrug design.[1] The resulting carbonate ester can be engineered to undergo hydrolysis in vivo, releasing the active parent drug. The rate of this release can be tuned, for instance, by designing spacers that allow for pH-triggered intramolecular cyclization.[1] Secondly, the modification of a polar hydroxyl group into a less polar carbonate ester can significantly alter the compound's physicochemical properties, which can be advantageous for analytical applications like chromatography by increasing volatility and improving peak shape.[2]
This compound is a particularly effective reagent for this purpose. The 4-nitrophenyl group is an excellent leaving group, facilitating the reaction with even moderately nucleophilic hydroxyl groups under mild conditions.[3][4] Its departure as the 4-nitrophenolate ion also provides a convenient spectroscopic handle to monitor the reaction progress or subsequent hydrolysis, as the 4-nitrophenolate ion is a yellow-colored species with a distinct UV-Vis absorbance.[3]
Reaction Mechanism and Scientific Rationale
The derivatization of a natural product's hydroxyl group (ROH) with this compound proceeds via a nucleophilic acyl substitution reaction. The key to this transformation is the activation of the hydroxyl group or the presence of a suitable base to facilitate the nucleophilic attack on the electrophilic carbonyl carbon of the carbonate.
The Causality Behind the Choices:
-
The Reagent: this compound is selected for its high reactivity. The electron-withdrawing nitro group on the phenyl ring makes the 4-nitrophenoxide a very stable leaving group, thus lowering the activation energy of the reaction.[4]
-
The Base: A non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is crucial. It serves to deprotonate the hydroxyl group, increasing its nucleophilicity, and to neutralize the acid generated during the reaction. Pyridine is often a good choice as it can also act as a nucleophilic catalyst.[4]
-
The Solvent: An anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to prevent hydrolysis of the highly reactive this compound and to ensure solubility of both the natural product and the reagents.
The overall reaction can be summarized as follows:
ROH + ClCH₂O-C(=O)O-C₆H₄NO₂ + Base → RO-C(=O)O-CH₂Cl + HO-C₆H₄NO₂ + Base·HCl
Experimental Workflow and Protocols
This section outlines a general yet detailed protocol for the derivatization of a hydroxyl-containing natural product. It is imperative that researchers optimize these conditions for their specific substrate.
General Experimental Workflow
The workflow for the derivatization and subsequent analysis is a multi-step process that requires careful execution at each stage to ensure high yield and purity of the final product.
Caption: General workflow for the derivatization of hydroxyl-containing natural products.
Detailed Experimental Protocol
Materials and Equipment:
-
Hydroxyl-containing natural product
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine or triethylamine (TEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Chromatography column and silica gel
-
Standard laboratory glassware
Protocol Steps:
-
Preparation:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the hydroxyl-containing natural product (1.0 eq.) in anhydrous DCM.
-
The concentration should be adjusted based on the solubility of the natural product, typically in the range of 0.1-0.5 M.
-
-
Reagent Addition:
-
To the stirred solution, add pyridine or TEA (1.5-2.0 eq.).
-
In a separate vial, dissolve this compound (1.2-1.5 eq.) in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the reaction mixture at 0 °C (ice bath).
-
-
Reaction:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.
-
The progress of the reaction should be monitored by TLC or LC-MS. The formation of the product can be visualized, and the consumption of the starting material can be tracked. The appearance of a yellow color indicates the formation of the 4-nitrophenoxide byproduct.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl or water.
-
Transfer the mixture to a separatory funnel and dilute with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove the base), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure derivatized natural product.
-
Table 1: Summary of Key Reaction Parameters
| Parameter | Recommended Value/Range | Rationale |
| Equivalents of Reagent | 1.2 - 1.5 eq. | Ensures complete conversion of the natural product. |
| Equivalents of Base | 1.5 - 2.0 eq. | To deprotonate the hydroxyl group and neutralize acid. |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, then room temperature drives it to completion. |
| Reaction Time | 2 - 24 hours | Substrate dependent; requires monitoring for optimization. |
| Solvent | Anhydrous DCM or THF | Aprotic and non-reactive, ensuring reagent stability. |
Analytical Characterization of the Derivatized Product
Confirmation of the successful derivatization is paramount and requires a suite of analytical techniques to verify the structure and purity of the new chemical entity.
Analytical Workflow
Caption: Analytical workflow for the characterization of the derivatized natural product.
Detailed Analytical Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The successful derivatization will be indicated by the appearance of a new singlet corresponding to the methylene protons of the chloromethyl group (O-CH₂-Cl), typically in the range of δ 5.7-6.0 ppm. The disappearance of the proton signal from the original hydroxyl group should also be observed.
-
¹³C NMR: A new signal for the carbonyl carbon of the carbonate group will appear around δ 150-155 ppm. A signal for the methylene carbon will also be present.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS) is essential to confirm the molecular formula of the derivatized product. The observed mass should correspond to the calculated mass of the natural product plus the mass of the chloromethyl carbonate moiety minus the mass of a hydrogen atom.
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC is used to assess the purity of the final product. A single, sharp peak at a different retention time from the starting material indicates a pure compound. This technique is also invaluable for monitoring the reaction progress.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
The IR spectrum of the derivatized product will show the disappearance of the broad O-H stretching band of the starting material (typically around 3200-3600 cm⁻¹) and the appearance of a strong C=O stretching band for the carbonate group (around 1760-1780 cm⁻¹).
-
Conclusion and Future Perspectives
The derivatization of hydroxyl-containing natural products with this compound is a robust and versatile method for the synthesis of prodrugs and for modifying the physicochemical properties of bioactive molecules. The protocol outlined in this application note provides a solid foundation for researchers to apply this strategy in their own work. The straightforward reaction conditions, coupled with the utility of the 4-nitrophenyl group for reaction monitoring, make this an attractive approach in the field of medicinal chemistry and drug development. Future work in this area may focus on the development of novel carbonate reagents with tailored release profiles and the application of this methodology to a broader range of complex natural products.
References
-
Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures. PubMed Central. Available at: [Link]
-
Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Available at: [Link]
-
p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. National Institutes of Health. Available at: [Link]
-
alcohol - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Carbonate ester - Wikipedia. Wikipedia. Available at: [Link]
-
Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. PubMed Central. Available at: [Link]
-
Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP. Reddit. Available at: [Link]
-
Carbonate and Carbamate Prodrugs. ScienceDirect. Available at: [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. Available at: [Link]
-
Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. PubMed. Available at: [Link]
-
A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). RSC Publishing. Available at: [Link]
-
Derivatization - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. ResearchGate. Available at: [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]
-
Comprehensive chemical derivatization for gas chromatography-mass spectrometry-based multi-targeted profiling of the major phytohormones. PubMed. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Available at: [Link]
-
Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. ACS Publications. Available at: [Link]
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- 4. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Protecting Group Strategies for Polyfunctional Molecules using Chloromethyl (4-nitrophenyl) carbonate
Abstract
In the intricate world of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex natural products, the judicious use of protecting groups is paramount. These molecular scaffolds temporarily mask reactive functional groups, preventing unwanted side reactions and enabling precise chemical transformations. This guide provides an in-depth exploration of Chloromethyl (4-nitrophenyl) carbonate as a versatile reagent for the protection of a variety of functional groups, including alcohols, phenols, amines, and thiols. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and discuss the strategic application of this reagent in the synthesis of polyfunctional molecules and prodrugs.
Introduction: The Strategic Imperative of Protecting Groups
The synthesis of complex molecules often necessitates a strategic approach to manage the reactivity of multiple functional groups. Protecting groups serve as temporary masks, allowing chemists to direct reactions to specific sites within a molecule. An ideal protecting group should be:
-
Easy to introduce: The protection reaction should be high-yielding and selective for the target functional group.
-
Stable: The protected group must be robust enough to withstand a range of reaction conditions planned for subsequent synthetic steps.
-
Easy to remove: The deprotection step should be efficient and occur under conditions that do not compromise the integrity of the rest of the molecule.[1]
-
Orthogonal: In molecules with multiple protecting groups, it is advantageous if each can be removed selectively without affecting the others.[2][3]
This compound has emerged as a valuable tool in the synthetic chemist's arsenal, offering a versatile platform for the introduction of the chloromethyl protecting group. The presence of the electron-withdrawing 4-nitrophenyl group makes the carbonate a good leaving group, facilitating the reaction with various nucleophiles.
Chemical Structure and Properties
-
Molecular Formula: C₈H₆ClNO₅[4]
-
Molecular Weight: 231.59 g/mol [4]
-
Appearance: Typically a solid at room temperature.
-
Reactivity: The key to its utility lies in the electrophilic nature of the carbonyl carbon and the chloromethyl group, making it susceptible to nucleophilic attack.
The Chloromethyl Group: A Versatile Protecting Moiety
The chloromethyl group (–CH₂Cl) is a valuable protecting group, particularly for its ability to form stable ethers, carbamates, and thioethers. Its reactivity is centered on the susceptibility of the methylene carbon to nucleophilic substitution.[5]
Mechanism of Protection
The general mechanism for the protection of a functional group (Nu-H, where Nu = O, N, S) with this compound involves a two-step process:
-
Acylation: The nucleophilic functional group attacks the electrophilic carbonyl carbon of the carbonate, displacing the 4-nitrophenoxide leaving group. This forms a transient intermediate.
-
Intramolecular Rearrangement (for some nucleophiles) or Subsequent Reaction: The initial product can then be used in subsequent reactions, with the chloromethyl group serving as a reactive handle.
dot graph "Protection_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes reagent [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; nucleophile [label="R-Nu-H\n(Alcohol, Amine, Thiol)", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Intermediate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="R-Nu-CO-OCH₂Cl\n(Protected Substrate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; leaving_group [label="4-Nitrophenol", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges reagent -> intermediate [label=" + Nucleophile"]; nucleophile -> intermediate; intermediate -> product [label=" - 4-Nitrophenoxide"]; intermediate -> leaving_group [style=dashed]; } केंद Caption: Generalized protection mechanism.
Application in Protecting Polyfunctional Molecules
This compound provides a convenient method for introducing a protected functional group that can be later revealed or further functionalized.
Protection of Alcohols and Phenols
Alcohols and phenols react with this compound in the presence of a non-nucleophilic base to form chloromethyl carbonates. These can then be converted to other useful protecting groups like methoxymethyl (MOM) ethers.[6]
-
Dissolution: Dissolve the alcohol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base (e.g., pyridine, triethylamine, or diisopropylethylamine, 1.2 eq) to the solution and stir.
-
Reagent Addition: Slowly add a solution of this compound (1.1 eq) in the same solvent.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
The resulting chloromethyl carbonate can be readily converted to the widely used methoxymethyl (MOM) ether by reaction with methanol in the presence of a base. The MOM group is known for its stability under a variety of conditions.[6][7]
dot graph "MOM_Ether_Formation" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="R-O-CO-OCH₂Cl", fillcolor="#F1F3F4", fontcolor="#202124"]; methanol [label="Methanol (CH₃OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="R-O-CH₂OCH₃\n(MOM Ether)", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="CO₂ + HCl", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> product [label="+ CH₃OH, Base"]; methanol -> product; product -> byproduct [style=dashed, label="Deprotection"]; } केंद Caption: Conversion to MOM Ether.
Protection of Amines
Primary and secondary amines react with this compound to form chloromethyl carbamates. Carbamates are one of the most common and reliable protecting groups for amines due to their stability and the variety of available deprotection methods.[2][8]
-
Dissolution: Dissolve the amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 eq). For less nucleophilic amines, a stronger base may be required.
-
Reagent Addition: Cool the solution to 0 °C and slowly add a solution of this compound (1.2 eq) in the same solvent.[9]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute with the solvent and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
The resulting N-chloromethyl carbamate can be a versatile intermediate for further transformations.
Protection of Thiols
Thiols, being excellent nucleophiles, react readily with this compound to form chloromethyl thiocarbonates.
-
Dissolution: Dissolve the thiol (1.0 eq) in an aprotic solvent such as THF or DMF.
-
Base Addition: Add a suitable base (e.g., potassium carbonate or triethylamine, 1.2 eq) to deprotonate the thiol.
-
Reagent Addition: Slowly add this compound (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product by column chromatography.
Deprotection Strategies
The removal of the protecting group is a critical step in any synthetic sequence. The choice of deprotection method depends on the nature of the protecting group and the stability of the molecule.
Table 1: Deprotection Conditions for Chloromethyl-Derived Protecting Groups
| Protected Group | Protecting Moiety | Deprotection Reagents and Conditions | References |
| Alcohol/Phenol | Chloromethyl Ether | Mild acid (e.g., HCl in THF/water); Lewis acids (e.g., MgBr₂). | [10] |
| Alcohol/Phenol | MOM Ether | Acidic hydrolysis (e.g., HCl in methanol); Lewis acids (e.g., TMSI). | [11] |
| Amine | Chloromethyl Carbamate | Strong acids (e.g., TFA); Nucleophilic reagents (e.g., 2-mercaptoethanol).[12][13] | [12][13] |
| Thiol | Chloromethyl Thiocarbonate | Basic hydrolysis (e.g., NaOH in methanol/water); Reducing agents (e.g., NaBH₄). |
dot graph "Deprotection_Workflow" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes protected_molecule [label="Protected Molecule\n(R-Nu-PG)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; deprotection_reagent [label="Deprotection Reagent", fillcolor="#F1F3F4", fontcolor="#202124"]; deprotected_molecule [label="Deprotected Molecule\n(R-Nu-H)", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproducts [label="Byproducts", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges protected_molecule -> deprotected_molecule [label="+ Reagent"]; deprotection_reagent -> deprotected_molecule; deprotected_molecule -> byproducts [style=dashed, label="Separation"]; } केंद Caption: General deprotection workflow.
Application in Prodrug Synthesis
A significant application of this compound is in the synthesis of prodrugs. A prodrug is an inactive compound that is converted into an active drug in the body. The chloromethyl group can act as a linker to attach a promoiety to a drug molecule, which is then cleaved in vivo to release the active pharmaceutical ingredient.
The chloromethyl group can be used to form acyloxymethyl or carbamoyloxymethyl linkers, which are susceptible to enzymatic cleavage in the body.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood.[14] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[15] It is moisture-sensitive and should be stored in a cool, dry place under an inert atmosphere.[16] For disposal, follow institutional and local regulations for chemical waste.[14]
Conclusion
This compound is a highly effective and versatile reagent for the protection of various functional groups in polyfunctional molecules. Its utility extends from the synthesis of complex organic molecules to the development of innovative prodrugs. The protocols and strategies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to harness the full potential of this valuable synthetic tool.
References
- Benchchem. (n.d.). Chloromethyl chloroformate | 22128-62-7.
- Wikipedia. (2023). Chloromethyl chloroformate.
- ResearchGate. (n.d.). Protecting Groups in Solid-Phase Organic Synthesis.
- ProQuest. (n.d.). Synthesis and uses of pure chloromethyl chloroformate and an economical new route to trichloroacryloyl chloride.
- Kurita, K., Matsumura, T., & Iwakura, Y. (1976). Trichloromethyl Chloroformate as a Phosgene Equivalent: 3-Isocyanatopropanoyl Chloride. Journal of Organic Chemistry, 41(11), 2070-2071.
- PubChem. (n.d.). Chloromethyl chloroformate.
- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET.
- American Chemical Society. (n.d.). A Facile Method for the Preparation of MOM-Protected Carbamates.
- Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols.
- Google Patents. (n.d.). JP2011001330A - Method for producing 4-nitrophenyl chloroformate.
- Wikipedia. (n.d.). Blanc chloromethylation.
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- ChemSynthesis. (n.d.). chloromethyl 4-nitrobenzyl carbonate.
- Fisher Scientific. (2009). SAFETY DATA SHEET.
- BenchChem. (n.d.). A Technical Guide to the Reactivity of the Chloromethyl Group in Pteridine Rings.
- Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates.
- ChemistryViews. (2022). New Carbamate Deprotection Complements Existing Methods.
-
Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Retrieved from [Link]
- Google Patents. (n.d.). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
- Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
- National Institutes of Health. (n.d.). Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2.
- Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety | Blog.
- Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage.
- ChemScene. (n.d.). 50780-50-2 | this compound.
- Durham E-Theses. (n.d.). New studies in aromatic chloromethylation.
- YouTube. (2020). 26.05 Protecting Groups for Amines: Carbamates.
- Ningbo Inno Pharmchem Co., Ltd. (2023). 4-Nitrophenyl Chloroformate: A Versatile Reagent for Chemical Synthesis.
- Request PDF. (n.d.). An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- ChemistryViews. (2018). New Protecting Group for Amines.
- Smolecule. (n.d.). Buy this compound | 50780-50-2.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- Organic Syntheses. (n.d.). alcohol - Procedure.
- Google Patents. (n.d.). US5414202A - Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers.
- University of Groningen. (n.d.). Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.
- Apollo Scientific. (2023). 4-Nitrophenyl chloroformate.
- Fisher Scientific. (2023). SAFETY DATA SHEET.
- AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET.
- Beilstein Journal of Organic Chemistry. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates.
- ResearchGate. (n.d.). 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent.
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Application Notes and Protocols for the Purification of Reaction Products After Using Chloromethyl (4-nitrophenyl) Carbonate
Introduction: Navigating the Post-Reaction Landscape of Chloromethyl (4-nitrophenyl) Carbonate Chemistry
This compound (CMNPC) is a versatile reagent in modern organic synthesis, primarily utilized for the introduction of the chloromethyl carbonate moiety onto nucleophilic substrates such as alcohols and amines. This functional group can serve as a protecting group or as a reactive handle for further chemical transformations. The utility of CMNPC stems from the highly activated 4-nitrophenyl carbonate, which facilitates efficient reactions under mild conditions. However, the successful synthesis of the desired product is only half the battle; a robust and carefully designed purification strategy is paramount to obtaining the target molecule with high purity.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the purification of reaction products derived from CMNPC. We will delve into the nature of the crude reaction mixture, outline systematic purification workflows, and provide detailed, field-proven protocols. The causality behind each experimental choice will be explained to empower the user to adapt and troubleshoot their specific purification challenges.
Deconstructing the Crude Reaction Mixture: A Chemist's Guide to What's Inside
Prior to embarking on any purification protocol, a thorough understanding of the components within the crude reaction mixture is essential. A typical reaction involving CMNPC and a nucleophile (e.g., an alcohol, R-OH) will yield not only the desired product but also a predictable set of byproducts and unreacted materials.
-
Desired Product: The primary molecule of interest, where the chloromethyl carbonate group is appended to the starting nucleophile (e.g., R-O-C(O)O-CH₂Cl).
-
Primary Byproduct: 4-Nitrophenol: The reaction releases one equivalent of 4-nitrophenol, a crystalline solid that is acidic (pKa ≈ 7.15) and imparts a distinct yellow color to the reaction mixture, especially under basic conditions.[1] Its removal is a primary objective of the initial purification steps.
-
Unreacted Starting Materials: Incomplete reactions will result in residual CMNPC and the starting nucleophile.
-
Catalyst/Base: Reactions involving CMNPC often employ a base, such as triethylamine or pyridine, to neutralize the liberated 4-nitrophenol or to deprotonate the nucleophile.[2] These bases and their corresponding salts (e.g., triethylammonium chloride) must be removed.
-
Potential Side-Products: The chloromethyl group is itself a reactive electrophile.[3] During the reaction or subsequent workup, it can be susceptible to nucleophilic attack, particularly by water (hydrolysis) if present, leading to the formation of the corresponding hydroxymethyl carbonate derivative (R-O-C(O)O-CH₂OH).[4][5]
The presence of these components dictates the logical sequence of purification techniques to be employed.
A Strategic Workflow for Purification
A multi-step approach is typically required to achieve high purity. The following workflow provides a general yet robust strategy that can be adapted based on the specific properties of the desired product.
Caption: General purification workflow for CMNPC-derived products.
Detailed Purification Protocols
The following sections provide step-by-step protocols for the key stages of purification. The rationale behind each step is explained to facilitate understanding and adaptation.
Protocol 1: Aqueous Workup for Byproduct Removal
The initial workup is designed to remove the bulk of water-soluble impurities, most notably 4-nitrophenol and any amine-based catalysts. Given the potential for hydrolysis of the chloromethyl group, this step should be performed efficiently and without prolonged exposure to aqueous base.[4][5]
Rationale: A mild basic wash using sodium bicarbonate (NaHCO₃) is generally preferred over stronger bases like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH). NaHCO₃ is sufficiently basic to deprotonate and solubilize 4-nitrophenol into the aqueous layer, while minimizing the risk of base-mediated hydrolysis of the product's chloromethyl ester functionality.
Step-by-Step Methodology:
-
Transfer: Transfer the crude reaction mixture to a separatory funnel. If the reaction solvent is immiscible with water (e.g., dichloromethane (DCM), ethyl acetate (EtOAc)), proceed to the next step. If a water-miscible solvent was used (e.g., THF, acetonitrile), first remove it under reduced pressure and then dissolve the residue in a suitable water-immiscible organic solvent.
-
Initial Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume should be approximately equal to the volume of the organic phase.
-
Extraction: Stopper the funnel and invert it gently several times, periodically venting to release any pressure buildup.[6] Vigorous shaking can lead to the formation of emulsions.
-
Phase Separation: Allow the layers to separate completely. The organic layer contains the desired product, while the aqueous layer, which will likely be yellow, contains the sodium 4-nitrophenolate.
-
Drain and Repeat: Drain the lower aqueous layer. Repeat the wash with fresh NaHCO₃ solution one or two more times, until the yellow color in the aqueous layer is significantly diminished.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer and break up any minor emulsions.[6]
-
Separation: Drain the brine layer and transfer the organic layer to a clean Erlenmeyer flask.
Protocol 2: Flash Column Chromatography
Flash column chromatography is the workhorse technique for separating the desired product from unreacted starting materials and any non-polar or highly polar side-products. The separation is based on the differential adsorption of the compounds to the stationary phase (silica gel) and their solubility in the mobile phase.
Rationale: Silica gel is a polar stationary phase. Non-polar compounds will travel through the column more quickly (higher Rf), while polar compounds will be retained more strongly (lower Rf). The polarity of the mobile phase is adjusted to achieve optimal separation. For typical CMNPC-derived products, a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is effective.[1][7]
Step-by-Step Methodology:
-
Preparation of the Crude Sample: After drying the organic layer from the aqueous workup (e.g., with anhydrous Na₂SO₄ or MgSO₄), filter off the drying agent and concentrate the solution under reduced pressure to obtain a crude oil or solid.
-
Dry Loading (Recommended): Dissolve a small amount of the crude product in the chromatography eluent to check for solubility. Adsorb the bulk of the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., DCM), adding the silica gel, and then removing the solvent in vacuo until a free-flowing powder is obtained. This "dry loading" method generally results in better separation.
-
Column Packing: Prepare a silica gel column in the chosen eluent system. Ensure the column is packed uniformly without any air bubbles.
-
Loading the Sample: Carefully add the dry-loaded sample to the top of the packed silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a lower polarity (e.g., 5% EtOAc in hexanes) and gradually increasing the polarity (e.g., to 30% EtOAc in hexanes), is often effective for separating compounds with different polarities.[1]
-
Fraction Collection: Collect fractions and monitor the elution of compounds using Thin Layer Chromatography (TLC). The desired product is typically visualized by UV light (due to the nitrophenyl group if unreacted CMNPC is present, or the product's own chromophore) and/or by staining.
-
Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation: Suggested Solvent Systems
| Product Polarity | Starting Eluent Composition (EtOAc in Hexanes) | Gradient Elution Range (EtOAc in Hexanes) |
| Low | 2-5% | 2% → 20% |
| Medium | 10-15% | 10% → 40% |
| High | 20-30% | 20% → 60% |
Protocol 3: Crystallization/Recrystallization
For products that are crystalline solids, crystallization is an excellent final purification step to obtain material of very high purity and to remove trace impurities that may have co-eluted during chromatography.
Rationale: Crystallization relies on the principle that the desired compound will be significantly less soluble in a chosen solvent system at a lower temperature than at a higher temperature.[8] As a saturated hot solution cools, the solubility of the compound decreases, leading to the formation of a crystal lattice that excludes impurities.
Step-by-Step Methodology:
-
Solvent Selection: The ideal crystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] Common solvent systems include ethyl acetate/hexanes, dichloromethane/pentane, or isopropanol. Test small quantities of your purified product in different solvents to find the optimal one.
-
Dissolution: Place the product obtained from chromatography in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9]
-
Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.
-
Further Cooling: Once crystal formation begins, the flask can be placed in a refrigerator or ice bath to maximize the yield of the crystalline product.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Mechanistic Insights into Purification Choices
The purification strategy is fundamentally a series of chemical and physical separations. The diagram below illustrates the logic behind liquid-liquid extraction, a cornerstone of the initial workup.
Caption: Logic of phase separation during aqueous workup.
Trustworthiness and Self-Validation
Each protocol described is a self-validating system. The success of the aqueous wash is visually confirmed by the transfer of the yellow 4-nitrophenolate into the aqueous phase. The efficacy of column chromatography is continuously monitored by TLC analysis of the collected fractions. Finally, the purity of the crystallized product can be unequivocally determined by analytical techniques such as NMR spectroscopy, HPLC, and melting point analysis. Adherence to these protocols, with an understanding of the underlying chemical principles, provides a reliable pathway to obtaining highly pure products from reactions utilizing this compound.
References
- Plamont, M.-R., et al. (2021). Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. National Institutes of Health.
- Patel, K., et al. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.
- Lee, D. D., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators.
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Organic Chemistry Portal. Available at: [Link]
-
University of Groningen. (n.d.). Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation. University of Groningen Research Portal. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of carbamates 7–9. Reagents and conditions. ResearchGate. Available at: [Link]
-
Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Organic Syntheses. Available at: [Link]
- Google Patents. (n.d.). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. Google Patents.
-
Solid-Phase Synthesis of Optically Active Substituted 2-Aminofuranones Using an Activated Carbonate Linker. (n.d.). PMC - NIH. Available at: [Link]
-
Facile Synthesis of o-Nitrobenzylcarbamate and 1-(2- Nitrophenyl) ethyl) Carbamate Protected α,ω-Diamines. (2013). Bentham Science. Available at: [Link]
-
THE PREPARATION AND PROPERTIES OF THE CHLOROMETHYL ETHERS AND FORMALS OF HIGH MOLECULAR WEIGHT. (n.d.). Georgia Institute of Technology. Available at: [Link]
-
Organic Syntheses. (n.d.). Benzyl chloromethyl ether. Organic Syntheses. Available at: [Link]
-
Crystallization | Organic Chemistry Lab Techniques. (2024). YouTube. Available at: [Link]
-
Liquid-Liquid Extraction. (2018). YouTube. Available at: [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. (2016). National Institutes of Health. Available at: [Link]
- Google Patents. (n.d.). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor. Google Patents.
-
Facile removal of 4-methoxybenzyl protecting group from selenocysteine. (2019). PubMed - NIH. Available at: [Link]
-
BIS(CHLOROMETHYL) ETHER AND CHLOROMETHYL METHYL ETHER. (n.d.). NCBI Bookshelf. Available at: [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. Available at: [Link]
Sources
- 1. WO2004072014A1 - Method for purifying chloromethyl chloroformate - Google Patents [patents.google.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. GT Digital Repository [repository.gatech.edu]
- 5. BIS(CHLOROMETHYL) ETHER AND CHLOROMETHYL METHYL ETHER - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Carbonate ester - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. mdpi.com [mdpi.com]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
Troubleshooting & Optimization
Technical Support Center: Chloromethyl (4-nitrophenyl) carbonate (CMNPC)
Welcome to the technical support resource for Chloromethyl (4-nitrophenyl) carbonate (CMNPC). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting, and best practices for using this highly reactive reagent. As Senior Application Scientists, we have compiled this information based on established literature and extensive field experience to help you achieve optimal results and avoid common pitfalls.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you may encounter during your experiments with CMNPC. The question-and-answer format is designed to help you quickly diagnose and resolve issues.
Question 1: My reaction mixture turns bright yellow immediately upon adding the base or my amine/alcohol. Is this normal?
Answer: No, this is a strong indicator of a significant side reaction. The immediate appearance of a bright yellow color is due to the premature release of the 4-nitrophenolate ion.[1] This ion forms under basic conditions after the 4-nitrophenyl group has left the carbonate, meaning your CMNPC is decomposing before it can react with your substrate.[1][2]
Primary Causes & Solutions:
-
Excessive Nucleophilicity/Basicity: Highly nucleophilic amines can attack the carbonate so rapidly that the reaction becomes uncontrolled, leading to side products.[1] Similarly, if your base is too strong or added too quickly, it will catalyze the hydrolysis of the CMNPC.
-
Presence of Water: CMNPC is extremely sensitive to moisture.[4] Any water in your solvent, glassware, or reagents will rapidly hydrolyze the CMNPC, releasing 4-nitrophenol.[5][6]
-
Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.[4][7]
-
Question 2: My reaction yield is very low, or I'm not forming any product according to TLC/LC-MS. What's going wrong?
Answer: Low or no yield is typically linked to the degradation of the starting material (CMNPC), improper reaction conditions, or issues with the nucleophilicity of your substrate.
Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Action |
| CMNPC Hydrolysis | As discussed in Question 1, moisture is a primary cause of reagent decomposition. If the CMNPC is consumed by water, it cannot react with your substrate.[5][6] | Rigorously exclude water from your reaction. Use anhydrous solvents, dry glassware, and an inert atmosphere.[7] |
| Insufficient Nucleophilicity | Your substrate (alcohol or amine) may not be nucleophilic enough to attack the carbonate, especially if it is sterically hindered or has electron-withdrawing groups nearby. | Consider using a stronger, non-nucleophilic base (e.g., DBU) or adding a catalyst like DMAP.[8][9] In some cases, a higher reaction temperature may be required, but this must be balanced against the risk of decomposition. |
| Incorrect Stoichiometry or Base | An insufficient amount of base will result in the protonation of your nucleophile, reducing its reactivity. Conversely, using a nucleophilic base (like an amine) can lead to the base itself reacting with the CMNPC. | Use a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[1][3] Ensure at least one equivalent of base is used to scavenge the acid formed during the reaction. |
| Thermal Instability | Although cooling is often necessary, CMNPC can also be thermally unstable over long periods, even at room temperature.[10] | Monitor the reaction closely by TLC. If the reaction is sluggish, a slight increase in temperature might be necessary, but avoid prolonged heating. |
Question 3: My final product is difficult to purify. I see multiple spots on TLC, and one of them is a persistent yellow streak.
Answer: Purification challenges often arise from the 4-nitrophenol byproduct and other side products formed during the reaction.
Purification Strategy:
-
Aqueous Wash: The first step in your workup should be to remove the 4-nitrophenol byproduct. Since 4-nitrophenol is acidic, it can be easily removed by washing the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 5%) sodium hydroxide (NaOH) solution.[5][7] The deprotonated 4-nitrophenolate is highly water-soluble and will be extracted into the aqueous phase. Repeat the wash until the yellow color in the organic layer is gone.
-
Chromatography: After the aqueous wash and drying of the organic layer, column chromatography is typically required to separate your desired product from any remaining starting material or non-acidic byproducts.[1][11][12]
-
Pro-Tip: If your product is stable to acid, a wash with dilute HCl can help remove any basic impurities (like residual triethylamine) before chromatography.
-
Frequently Asked Questions (FAQs)
What is the primary mechanism of action for CMNPC?
CMNPC acts as a highly efficient acylating agent. The 4-nitrophenyl group is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting phenoxide ion.[1][13] The reaction proceeds via a nucleophilic acyl substitution mechanism. A nucleophile (like an amine or alcohol) attacks the electrophilic carbonyl carbon of the carbonate. This is typically followed by the collapse of the tetrahedral intermediate and elimination of the 4-nitrophenoxide ion to form the desired carbamate product.[14][15][16]
How should I handle and store CMNPC?
Storage: CMNPC is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen).[4] For long-term storage, keep it in a cool, dark, and dry place, such as a desiccator at 2-8°C.
Handling: Always handle CMNPC in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin or eyes. Due to its high reactivity, keep it away from water, strong bases, and strong oxidizing agents.[4]
What are the most common side reactions?
The primary side reaction is hydrolysis due to the presence of water.[5] Other potential side reactions include reaction with nucleophilic solvents (e.g., methanol) or over-reaction if multiple nucleophilic sites are present on the substrate. The chloromethyl group itself can also undergo nucleophilic substitution, although this is generally a slower process than the reaction at the carbonate.[17][18]
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Sol1 [label="Solutions:\n• Use Anhydrous Solvents\n• Work Under Inert Gas\n• Lower Reaction Temp (0°C to -78°C)\n• Add Base/Substrate Slowly", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"]; Sol2 [label="Solutions:\n• Verify Substrate Nucleophilicity\n• Use Fresh, Dry CMNPC\n• Check Base Stoichiometry\n• Add Catalyst (e.g., DMAP)", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"]; Sol3 [label="Solutions:\n• Workup: Wash with aq. NaHCO₃\n to remove 4-nitrophenol\n• Purify via Flash Chromatography", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges Start -> Obs1 [color="#EA4335"]; Start -> Obs2 [color="#EA4335"]; Start -> Obs3 [color="#EA4335"];
Obs1 -> Cause1 [color="#5F6368"]; Obs2 -> Cause2 [color="#5F6368"]; Obs3 -> Cause3 [color="#5F6368"];
Cause1 -> Sol1 [color="#34A853"]; Cause2 -> Sol2 [color="#34A853"]; Cause3 -> Sol3 [color="#34A853"]; } dot Caption: Troubleshooting flowchart for CMNPC reactions.
Gold Standard Protocol: Protection of a Primary Amine
This protocol provides a detailed, step-by-step methodology for a typical application of CMNPC, incorporating best practices to minimize side reactions.
Objective: To synthesize a chloromethyl carbamate from a primary amine (e.g., Benzylamine).
Materials:
-
This compound (CMNPC)
-
Benzylamine (or other primary amine substrate)
-
Triethylamine (TEA), freshly distilled
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Preparation (Crucial for Success):
-
Dry all glassware in an oven at >100°C for several hours and allow to cool to room temperature in a desiccator.
-
Assemble the reaction apparatus (e.g., a round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet) and flush the system with dry nitrogen or argon for 10-15 minutes.
-
-
Reagent Dissolution:
-
In the reaction flask, dissolve CMNPC (1.0 eq.) in anhydrous DCM under a positive pressure of nitrogen.
-
Cool the solution to 0°C using an ice-water bath. Lower temperatures (e.g., -20°C to -78°C) may be necessary for more reactive amines.[3]
-
-
Substrate Addition:
-
In a separate flask, dissolve your amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.
-
Transfer this solution to the addition funnel.
-
Add the amine/TEA solution dropwise to the stirring CMNPC solution at 0°C over 30-60 minutes. A slow addition rate is critical to prevent a rapid, uncontrolled reaction.[1]
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0°C and warm slowly to room temperature over several hours.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). Check for the consumption of the starting amine and the appearance of a new, less polar product spot. The 4-nitrophenol byproduct will also be visible on the TLC plate.
-
-
Workup and Extraction:
-
Once the reaction is complete (as determined by TLC), quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation).
-
-
Purification:
References
-
Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. Available at: [Link]
-
Tessa, T., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(2), 1159-1223. Available at: [Link]
-
Um, I. H., et al. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. The Journal of Organic Chemistry, 73(17), 6809-6815. Available at: [Link]
-
Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Available at: [Link]
-
Um, I. H., et al. (2007). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. The Journal of Organic Chemistry, 72(23), 8969-8973. Available at: [Link]
-
Reddy, L., et al. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein Journal of Organic Chemistry, 12, 2062-2068. Available at: [Link]
- Polenz, C., et al. (2009). Process for making aminoalkylphenyl carbamates and intermediates therefor. U.S. Patent No. 7,531,684 B2.
-
Tessa, T., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Orain, D., et al. (2002). Protecting Groups in Solid-Phase Organic Synthesis. Journal of Combinatorial Chemistry, 4(1), 1-16. Available at: [Link]
-
Todorova, T., et al. (2014). Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. Organic Letters, 16(15), 4052-4055. Available at: [Link]
-
Moynihan, H. A., & Horgan, S. (2016). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 20(6), 1027-1050. Available at: [Link]
-
Castro, E. A., et al. (2001). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution. The Journal of Organic Chemistry, 66(18), 6130-6134. Available at: [Link]
-
Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124. Available at: [Link]
-
ChemistryViews.org. (2018). New Protecting Group for Amines. ChemistryViews. Available at: [Link]
-
PubChem. (n.d.). Chloromethyl 4-nitrophenyl carbonate. Available at: [Link]
-
Reddy, L., et al. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. National Institutes of Health. Available at: [Link]
-
University of Groningen. (n.d.). Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
Katz, E. D. (1993). Quantitation and purification of polymerase chain reaction products by high-performance liquid chromatography. Methods in Molecular Biology, 15, 63-73. Available at: [Link]
-
da Silva, A. C., et al. (2018). Kinetics of the pH-independent hydrolyses of 4-nitrophenyl chloroformate and 4-nitrophenyl heptafluorobutyrate in water-acetonitrile mixtures. ResearchGate. Available at: [Link]
-
Delahaye, S., et al. (2019). Purification of drug degradation products supported by analytical and preparative supercritical fluid chromatography. Journal of Chromatography A, 1599, 137-144. Available at: [Link]
-
Alhifthi, A., & Williams, S. J. (2019). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. Available at: [Link]
-
Huber, C. G., & Oberacher, H. (2001). Comparison of approaches for purifying and desalting polymerase chain reaction products prior to electrospray ionization mass spectrometry. Journal of Chromatography A, 924(1-2), 315-328. Available at: [Link]
-
Silver, J. (2020). 6 new ideas for successful purification of natural products, including Chinese Traditional Medicines. YouTube. Available at: [Link]
-
Clark, J. (n.d.). Nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. Available at: [Link]
-
Zhang, M., et al. (2024). Improvement of the Thermal Stability and Aqueous Solubility of Three Matrine Salts Assembled by the Similar Structure Salt Formers. Molecules, 29(2), 359. Available at: [Link]
-
Chemistry Student. (2022). Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry). YouTube. Available at: [Link]
-
Chemistry Student. (n.d.). Halogenoalkanes | Nucleophilic Substitution (with :CN-). Available at: [Link]
-
MaChemGuy. (2015). Nucleophilic substitution reactions with cyanide. YouTube. Available at: [Link]
-
Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. Available at: [Link]
Sources
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- 3. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]
- 4. CAS No. 50780-50-2 Specifications | Ambeed [ambeed.com]
- 5. Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.rug.nl [research.rug.nl]
- 8. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. chemguide.co.uk [chemguide.co.uk]
- 19. Purification of drug degradation products supported by analytical and preparative supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Alcohol Protection using Chloromethyl (4-Nitrophenyl) Carbonate
Welcome to the technical support center for alcohol protection methodologies. This guide is designed for researchers, scientists, and drug development professionals utilizing Chloromethyl (4-nitrophenyl) carbonate for the introduction of the chloromethyl ether protecting group. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your reaction outcomes and navigate experimental hurdles.
Troubleshooting Guide: From Low Yields to Complex Mixtures
This section is structured to address specific experimental problems. Each question reflects a common issue encountered in the lab, followed by a detailed analysis of potential causes and actionable solutions.
Q1: My reaction yield is significantly lower than expected, or I'm observing no product formation. What are the primary causes?
Low to no conversion is the most common issue and can typically be traced back to one of five key areas: reagent integrity, base selection, solvent effects, reaction temperature, or the inherent reactivity of your alcohol substrate.
A1: Systematic Troubleshooting Protocol
-
Assess Reagent Quality: this compound is susceptible to hydrolysis. Moisture in the air or residual water in your solvent or on glassware can rapidly degrade the reagent.
-
Actionable Advice: Always use a freshly opened bottle or a properly stored (desiccated, inert atmosphere) reagent.[1] Run a quick TLC of the starting material; a streak or a spot corresponding to 4-nitrophenol indicates significant degradation.
-
-
Evaluate Your Choice of Base: The base is critical for deprotonating the alcohol to form the nucleophilic alkoxide.[2] An inappropriate base can halt the reaction entirely.
-
Causality: The base must be strong enough to deprotonate the alcohol but not so nucleophilic that it reacts with the chloromethylating agent itself. Steric hindrance is also a key factor. For sterically hindered alcohols, a less bulky base may be required to allow for efficient deprotonation.
-
Actionable Advice: For most primary and secondary alcohols, a hindered non-nucleophilic amine base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is a standard choice. If your alcohol is particularly acidic (e.g., a phenol), a weaker base like pyridine might suffice. Conversely, for less reactive alcohols, a stronger, non-nucleophilic base may be necessary.
-
-
Verify Solvent Conditions: The reaction is a classic SN2-type substitution.[2] The solvent must dissolve all reactants and facilitate this mechanism.
-
Causality: Aprotic solvents are required to prevent reaction with the electrophilic chloromethyl group. Polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are excellent choices as they can dissolve the reactants and stabilize the transition state.
-
Actionable Advice: Ensure your solvent is anhydrous. Using a freshly dried solvent from a solvent purification system or a new, sealed bottle is highly recommended. If you suspect solvent issues, try the reaction in a different anhydrous aprotic solvent.
-
-
Consider Reaction Temperature: Most chloromethyl ether formations proceed smoothly at room temperature.
-
Causality: Insufficient thermal energy can lead to slow or stalled reactions, especially with less reactive, sterically hindered alcohols. However, excessive heat can cause decomposition of the starting material or product.
-
Actionable Advice: If the reaction is sluggish at room temperature (as monitored by TLC), consider gentle heating to 35-40°C. If you suspect thermal instability, running the reaction at 0°C may improve the yield by minimizing side reactions.
-
-
Substrate Reactivity: The structure of your alcohol plays a major role.
-
Causality: Primary alcohols are generally the most reactive, followed by secondary alcohols. Tertiary alcohols are often poor substrates for this reaction due to significant steric hindrance around the hydroxyl group, which impedes the SN2 attack.
-
Actionable Advice: For tertiary alcohols, you may need to explore alternative protecting group strategies or employ more forcing reaction conditions (e.g., stronger base, longer reaction times), though this increases the risk of side reactions like elimination.
-
Q2: My TLC plate shows multiple new spots, and my crude NMR is complex. What are the likely side products?
The formation of multiple products points to side reactions involving your starting material, reagents, or intermediates. Identifying these byproducts is key to optimizing the reaction.
A2: Identifying Common Byproducts
-
4-Nitrophenol: This is the most common byproduct, resulting from the displacement of the carbonate group. It is a bright yellow compound and is highly UV-active on a TLC plate.[3][4] Its presence is expected. If it's the only new spot, it suggests your alcohol has not participated and the reagent has been consumed by another nucleophile (like water).
-
Bis-ether Formation: If your substrate is a diol, you may see products corresponding to both mono- and bis-protection.
-
Actionable Advice: To favor mono-protection, use a sub-stoichiometric amount (e.g., 0.9 equivalents) of the chloromethylating agent and add it slowly to a solution of the diol. To favor bis-protection, use an excess of the reagent and base.
-
-
Reaction with Amine Base: Tertiary amine bases like TEA or DIPEA can, in some cases, act as nucleophiles and react with the this compound to form a quaternary ammonium salt. This consumes your reagent and complicates purification.
-
Actionable Advice: This is more likely with less hindered bases. Using a more sterically hindered base like DIPEA or 2,6-lutidine can mitigate this side reaction.
-
-
Elimination Products: If your alcohol substrate has an acidic proton on a carbon adjacent to the hydroxyl group and is prone to elimination, the basic conditions can induce the formation of an alkene.
-
Actionable Advice: Use the mildest, most hindered base possible. Running the reaction at a lower temperature can also disfavor the elimination pathway.
-
Process & Workflow Visualization
To aid in troubleshooting, the following diagram illustrates a systematic workflow for diagnosing and resolving low-yield issues.
Caption: Troubleshooting workflow for low yields.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for alcohol protection with this compound?
A1: The reaction proceeds via a two-step mechanism. First, a base deprotonates the alcohol (ROH) to form a more nucleophilic alkoxide (RO⁻). This alkoxide then acts as a nucleophile in an SN2 reaction, attacking the electrophilic methylene carbon (the CH₂Cl group) of the this compound. This attack displaces the chloride ion, forming the desired chloromethyl ether product (RO-CH₂-O-C(O)O-Ph-NO₂) and releasing a chloride salt.
Q2: How should I monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) is the most effective method.
-
Setup: Use a silica gel plate and a solvent system that gives good separation between your starting alcohol and the expected product (e.g., a mixture of hexanes and ethyl acetate).
-
What to Look For:
-
Consumption of Starting Material: The spot corresponding to your starting alcohol should diminish over time.
-
Formation of Product: A new, typically less polar spot corresponding to the protected alcohol should appear.
-
Byproducts: You will see a highly UV-active, often yellow spot for the 4-nitrophenol byproduct. This confirms the reagent is being consumed.[3]
-
-
Completion: The reaction is complete when the starting alcohol spot is no longer visible on the TLC plate.
Q3: What is the standard workup and purification procedure?
A3: A standard aqueous workup is typically sufficient to remove the bulk of impurities before final purification.
Step-by-Step Protocol:
-
Quench the Reaction: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:
-
A weak aqueous acid (e.g., 1M HCl or saturated NH₄Cl) to neutralize and remove the amine base.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) to remove any remaining acidic components, including the 4-nitrophenol byproduct (which will turn the aqueous layer yellow).
-
Brine (saturated NaCl) to remove the bulk of the water from the organic layer.
-
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude product is typically purified by flash column chromatography on silica gel to isolate the pure protected alcohol.
Data Tables for Quick Reference
Table 1: Base Selection Guide
| Base | pKa of Conjugate Acid | Structure | Key Characteristics & Use Cases |
| Triethylamine (TEA) | ~10.7 | Et₃N | Standard, inexpensive choice for primary and less hindered secondary alcohols. Can sometimes act as a nucleophile. |
| DIPEA (Hünig's Base) | ~10.7 | (i-Pr)₂NEt | Sterically hindered and non-nucleophilic. Excellent general-purpose base for this reaction, minimizing side reactions.[5] |
| Pyridine | ~5.2 | C₅H₅N | A weaker base, suitable for more acidic alcohols like phenols. Also acts as a catalyst. |
| 2,6-Lutidine | ~6.7 | (CH₃)₂C₅H₃N | Sterically hindered pyridine derivative. Useful for sensitive substrates where a milder, hindered base is required. |
Table 2: Recommended Solvent Properties
| Solvent | Abbreviation | Polarity | Type | Notes |
| Dichloromethane | DCM | Polar | Aprotic | Excellent solubility for a wide range of substrates. Volatile and easy to remove. |
| Tetrahydrofuran | THF | Polar | Aprotic | Good general-purpose solvent. Must be anhydrous as it is hygroscopic. |
| N,N-Dimethylformamide | DMF | Polar | Aprotic | High boiling point, useful for sluggish reactions requiring heat. More difficult to remove. |
| Acetonitrile | MeCN | Polar | Aprotic | Good alternative to DCM or THF. Must be anhydrous. |
References
- Process for preparing chloromethyl methyl ether.
- Process for preparing chloromethyl methyl ether.
-
IN SITU PREPARATION OF α-HALO ETHERS AND THEIR USE IN THE ALKYLATION OF ALCOHOLS, ACIDS, AND ENOLATES. Organic Syntheses. [Link]
-
Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. ResearchGate. [Link]
-
Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. PubMed. [Link]
-
Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Organic Chemistry Portal. [Link]
-
THE PREPARATION AND PROPERTIES OF THE CHLOROMETHYL ETHERS AND FORMALS OF HIGH MOLECULAR WEIGHT ALCOHOLS. University of Maryland. [Link]
-
Alcohol Protecting Groups. University of Windsor. [Link]
-
Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]
-
Protection of Alcohols. Chemistry LibreTexts. [Link]
-
ETHER, CHLOROMETHYL METHYL. Organic Syntheses. [Link]
-
Chloromethyl 4-nitrophenyl carbonate (C8H6ClNO5). PubChemLite. [Link]
-
Some Chloromethyl Ethers of Nitro Alcohols and the Preparation of Mixed Acetals from Them. American Chemical Society. [Link]
-
p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. National Institutes of Health. [Link]
-
Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
12.5 Protecting Groups for Alcohols | Organic Chemistry. YouTube. [Link]
-
Protection Reactions of Alcohols - MCAT Content. MedLife Mastery. [Link]
-
Protection of Alcohols | Organic Chemistry Class Notes. Fiveable. [Link]
-
Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]
Sources
Premature release of 4-nitrophenol in reactions with Chloromethyl (4-nitrophenyl) carbonate.
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing the Premature Release of 4-Nitrophenol
Welcome to the technical support center for Chloromethyl (4-nitrophenyl) carbonate (Cmnpc). As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive field experience to help you navigate the complexities of using this versatile reagent. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the stability of Cmnpc in your experiments and prevent the premature release of 4-nitrophenol.
Understanding the Chemistry of Cmnpc and 4-Nitrophenol Release
This compound is a valuable reagent often employed in the synthesis of prodrugs and as a protecting group. Its utility stems from the 4-nitrophenyl carbonate moiety, which acts as a good leaving group under specific conditions, and the chloromethyl group, which provides a reactive site for further functionalization.
The release of 4-nitrophenol, which results in a distinct yellow color, is the intended outcome during the deprotection step, typically under basic conditions.[1] However, the premature release of this chromophore during a reaction indicates an instability issue that can compromise your synthesis. This guide will help you diagnose and resolve these issues.
Mechanism of 4-Nitrophenol Release
The primary mechanism for the release of 4-nitrophenol from Cmnpc is a nucleophilic acyl substitution at the carbonate carbonyl carbon.[2] In the intended deprotection step, a base (like hydroxide) or a strong nucleophile attacks the electrophilic carbonyl carbon, leading to the collapse of the tetrahedral intermediate and the expulsion of the stable 4-nitrophenoxide anion.
Caption: Mechanism of nucleophile-induced 4-nitrophenol release from Cmnpc.
FAQs and Troubleshooting Guide
This section addresses common issues encountered during reactions involving Cmnpc.
Frequently Asked Questions
Q1: Why is my reaction mixture turning yellow immediately after adding Cmnpc?
A1: An immediate yellow color indicates a rapid, premature release of 4-nitrophenol. The most likely cause is the presence of a nucleophilic or basic impurity in your reaction mixture.[3] This could be residual amines in your solvent (e.g., DMF), water in a non-aqueous solvent, or a basic character of one of your reactants that you had not considered. It is also possible that the reaction temperature is too high, accelerating the decomposition.
Q2: Is Cmnpc stable in protic solvents like methanol or ethanol?
A2: Cmnpc can undergo solvolysis in protic solvents, especially alcohols, which are nucleophilic.[4] While this process may be slow at room temperature and neutral pH, it can become significant over long reaction times or at elevated temperatures. For reactions requiring high stability of the Cmnpc moiety, it is best to use a dry, aprotic solvent.[5]
Q3: How does the stability of Cmnpc compare to other alkyl 4-nitrophenyl carbonates?
A3: The electron-withdrawing nature of the chlorine atom in the chloromethyl group increases the electrophilicity of the adjacent carbonate carbonyl carbon. This makes Cmnpc potentially more susceptible to nucleophilic attack compared to simple alkyl carbonates like methyl or ethyl 4-nitrophenyl carbonate.[6] Therefore, it requires more stringent control of reaction conditions to prevent premature decomposition.
Q4: Can the chloromethyl group itself cause instability?
A4: Yes. The chloromethyl group is an electrophilic center and can undergo SN2 reactions with nucleophiles present in the reaction mixture.[4][7] While this does not directly cleave the carbonate, a reaction at this site can alter the overall electronic properties of the molecule or introduce new functionalities that might influence the stability of the carbonate linkage.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction turns yellow immediately upon addition of a reagent. | 1. The added reagent is basic or nucleophilic. 2. The solvent contains basic/nucleophilic impurities (e.g., amines in DMF). | 1. Check the pKa of your reagent. If it is basic, consider using a non-nucleophilic base if required for your reaction. 2. Use freshly purified, high-purity solvents. Consider purchasing anhydrous solvents or purifying them in-house (see Protocol 2). |
| Reaction mixture slowly turns yellow over time. | 1. Slow hydrolysis due to residual water in the solvent. 2. Gradual decomposition at elevated reaction temperatures. 3. Slow reaction with a weak nucleophile in the mixture. | 1. Ensure all solvents and reagents are rigorously dried. Use of molecular sieves is recommended. 2. If possible, run the reaction at a lower temperature for a longer duration. 3. Re-evaluate all components of the reaction for potential nucleophilicity. |
| Inconsistent results and variable 4-nitrophenol release between batches. | 1. Inconsistent quality of solvents or reagents. 2. Variation in atmospheric moisture exposure during reaction setup. | 1. Standardize the purification and drying procedures for all solvents and reagents. 2. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in purifying the product away from released 4-nitrophenol. | Premature release has led to significant contamination. | 1. Optimize the reaction to minimize premature release. 2. 4-nitrophenol is acidic and can be removed by a mild aqueous base wash (e.g., dilute NaHCO₃ solution) during workup, provided your product is stable to these conditions. |
Preventative Measures and Best Practices
Proactive measures are crucial for ensuring the stability of Cmnpc.
Workflow for Preventing Premature Release
Sources
- 1. JP2007186440A - Method for hydrolysis of aromatic chloromethyl compounds - Google Patents [patents.google.com]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate | MDPI [mdpi.com]
- 4. Buy Chloromethyl Propyl Carbonate | 35273-90-6 [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Carbamate Formation with Sterically Hindered Amines using Chloromethyl (4-nitrophenyl) carbonate
Welcome to the technical support center for optimizing reactions with Chloromethyl (4-nitrophenyl) carbonate (CMNPC). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges when using this reagent with sterically hindered amines. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate these complex reactions and achieve higher yields and purity.
The acylation of sterically hindered amines is a persistent challenge in organic synthesis.[1][2] While CMNPC is a potent reagent for introducing the chloromethylcarbamate moiety, its effectiveness can be dramatically reduced by bulky substituents near the amine's nitrogen atom. These bulky groups physically obstruct the amine's lone pair of electrons from attacking the electrophilic carbonyl carbon of the carbonate, leading to slow or incomplete reactions.[2] This guide provides a systematic approach to overcoming these steric barriers.
Frequently Asked Questions (FAQs): Understanding the Core Reaction
This section addresses fundamental questions about the reaction mechanism and the roles of the key components.
Q1: What is the fundamental reaction mechanism between this compound and an amine?
A: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the CMNPC. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the 4-nitrophenoxide anion, which is an excellent leaving group, to yield the final carbamate product.[3]
Caption: Nucleophilic acyl substitution mechanism.
Q2: Why is the 4-nitrophenyl group so critical for this reaction?
A: The 4-nitrophenyl group serves two essential functions:
-
Excellent Leaving Group: The potent electron-withdrawing nature of the nitro group (-NO₂) significantly stabilizes the negative charge on the resulting phenoxide anion through resonance. This makes 4-nitrophenoxide a very weak base and therefore an excellent leaving group (pKa of 4-nitrophenol is ~7.15), which facilitates the collapse of the tetrahedral intermediate.[4]
-
Reaction Monitoring: Under basic or even neutral conditions, the released 4-nitrophenol deprotonates to form the 4-nitrophenolate ion, which has a distinct yellow color.[5] This color change provides a convenient visual and spectrophotometric method for monitoring the reaction's progress in real-time by measuring the absorbance around 400-413 nm.[4][5]
Q3: How does steric hindrance specifically impact the reaction rate?
A: Steric hindrance is the most significant factor impeding the reaction with bulky amines.[6] Large alkyl or aryl groups surrounding the nitrogen atom create a congested environment that physically blocks the nucleophilic attack on the CMNPC's carbonyl carbon. This increases the activation energy of the reaction, leading to dramatically slower rates.[2][7] In extreme cases, the steric barrier can be so high that the reaction does not proceed to any meaningful extent under standard conditions.
Troubleshooting Guide: From Low Conversion to Low Yields
This section is structured to address the most common problems encountered in the laboratory.
Q1: My reaction is extremely slow or shows no product formation. What are the most likely causes and how can I fix it?
A: This is the most common issue when dealing with sterically hindered amines. The problem almost always stems from insufficient reactivity to overcome the steric barrier.
Caption: Troubleshooting workflow for low conversion.
-
Solution 1: Increase Reaction Temperature: Increasing the temperature provides the necessary activation energy to overcome steric repulsion. Switch from a low-boiling solvent like Dichloromethane (DCM) to a higher-boiling one like Tetrahydrofuran (THF), 1,4-Dioxane, or N,N-Dimethylformamide (DMF). Monitor for potential degradation of starting materials at higher temperatures.
-
Solution 2: Add a Nucleophilic Catalyst: 4-Dimethylaminopyridine (DMAP) is an excellent catalyst for this type of acylation. DMAP reacts with CMNPC to form a highly reactive N-acylpyridinium salt intermediate. This intermediate is significantly more electrophilic than CMNPC itself, accelerating the subsequent reaction with the hindered amine. Use DMAP in catalytic amounts (e.g., 0.05–0.2 equivalents).
-
Solution 3: Optimize Your Base: While tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are often used as acid scavengers to neutralize the HCl byproduct from the CMNPC synthesis, they do little to activate the reaction. For highly hindered systems, consider using a stronger, non-nucleophilic base if deprotonation of the amine is desired, although catalytic DMAP is often a more effective strategy.
Q2: The reaction proceeds, but my final yield is low and purification is difficult. What's going wrong?
A: Low yields, despite consumption of starting material, often point to side reactions or inefficient work-up procedures.
-
Problem A: Hydrolysis of CMNPC. this compound is sensitive to moisture and can hydrolyze, especially at elevated temperatures or in the presence of a base, to form 4-nitrophenol.
-
Solution: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]
-
-
Problem B: Inefficient Removal of 4-Nitrophenol. The 4-nitrophenol byproduct is acidic and can complicate purification, especially if your product is also polar.
-
Solution: During the aqueous work-up, wash the organic layer with a mild base such as 1M sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution (e.g., 0.5-1M).[3] This will deprotonate the 4-nitrophenol, sequestering it into the aqueous layer as the yellow-colored phenolate. Repeat the wash until the aqueous layer is no longer yellow.
-
Q3: Should I use an excess of the amine or the carbonate?
A: The choice of which reagent to use in excess depends on their relative cost, availability, and ease of removal.
-
If the amine is more valuable: Use a slight excess of CMNPC (e.g., 1.1–1.2 equivalents). The unreacted CMNPC can be hydrolyzed during the basic work-up.
-
If CMNPC is more valuable or the amine is easily removed: Use an excess of the amine (e.g., 1.2–1.5 equivalents). The unreacted amine can often be removed by an acidic wash (e.g., dilute HCl) during work-up, provided the carbamate product is stable to acid.
Data & Reagent Selection Guides
Careful selection of solvents and bases is paramount for success.
Table 1: Comparison of Common Solvents for Carbamate Synthesis
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Application Notes |
| Dichloromethane (DCM) | 39.6 | 9.1 | Good for initial trials at room temperature. Volatility makes removal easy. |
| Tetrahydrofuran (THF) | 66 | 7.5 | A good next choice for moderate heating. Must be anhydrous. |
| Acetonitrile (MeCN) | 82 | 37.5 | Polar aprotic solvent suitable for moderate heating. |
| 1,4-Dioxane | 101 | 2.2 | Excellent for higher temperatures. Often used for very sluggish reactions. |
| N,N-Dimethylformamide (DMF) | 153 | 38.3 | High-boiling polar aprotic solvent for the most challenging cases. Can be difficult to remove. |
Table 2: Guide to Base Selection in Acylation Reactions
| Base | pKa (Conjugate Acid) | Primary Function | Suitability for Hindered Amines |
| Pyridine | 5.25 | Acid Scavenger, Weak Catalyst | Moderate. Can act as a nucleophilic catalyst but is less effective than DMAP.[9] |
| Triethylamine (TEA) | 10.75 | Acid Scavenger | High. Commonly used, but offers no catalytic benefit.[10] |
| N,N-Diisopropylethylamine (DIPEA) | 10.75 | Non-nucleophilic Acid Scavenger | Very High. Its steric bulk prevents it from competing as a nucleophile.[1] |
| 4-Dimethylaminopyridine (DMAP) | 9.70 | Nucleophilic Catalyst | Excellent. The preferred catalyst for accelerating slow acylations.[11] |
Optimized Experimental Protocols
Protocol 1: General Procedure for Moderately Hindered Amines
This protocol is a good starting point for secondary amines with moderate steric bulk.
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the sterically hindered amine (1.0 mmol, 1.0 eq) and triethylamine (1.5 mmol, 1.5 eq) in anhydrous Dichloromethane (DCM, 10 mL).
-
Addition: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.1 mmol, 1.1 eq) in anhydrous DCM (5 mL) dropwise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take 12-48 hours.
-
Work-up: Upon completion, dilute the reaction mixture with DCM (20 mL). Wash the organic layer sequentially with 1M NaOH (2 x 15 mL), water (15 mL), and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.
Protocol 2: Enhanced Protocol for Severely Hindered Amines
This protocol is designed for substrates that fail to react under the general conditions, such as di-tert-butylamine or similarly encumbered structures.
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the severely hindered amine (1.0 mmol, 1.0 eq), DIPEA (1.5 mmol, 1.5 eq), and DMAP (0.1 mmol, 0.1 eq) in anhydrous DMF (10 mL).
-
Addition: Add solid this compound (1.2 mmol, 1.2 eq) to the solution in one portion.
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or LC-MS. These reactions may require 24-72 hours to reach completion.
-
Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).
-
Extraction & Washing: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers and wash extensively with 1M NaOH (3 x 30 mL) to remove DMF and 4-nitrophenol, followed by a final wash with brine (30 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product will likely require purification by flash column chromatography.
References
-
Reactions of Amines. (2025). Chemistry LibreTexts. [Link]
-
Kinetics and mechanism of the aminolysis of 4-methylphenyl and 4-nitrophenyl 4-nitrophenyl carbonates in aqueous ethanol. (n.d.). PubMed. [Link]
-
Amines. (n.d.). National Council of Educational Research and Training (NCERT). [Link]
-
Carbamate stabilities of sterically hindered amines from quantum chemical methods: relevance for CO2 capture. (2013). PubMed. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). PMC - PubMed Central. [Link]
-
Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. (2022). Journal of Emerging Investigators. [Link]
-
Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. (2010). ResearchGate. [Link]
-
Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. (2022). Journal of Emerging Investigators. [Link]
-
A New Measurement of Amine Steric Hindrance – N Exposure. (2020). OSTI.GOV. [Link]
-
Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. (2017). National Institutes of Health (NIH). [Link]
-
Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. (2009). PubMed. [Link]
-
Acylation of Amines, Part 2: Other Electrophiles. (2021). YouTube. [Link]
-
Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation. (n.d.). University of Groningen. [Link]
-
Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. (2018). National Institutes of Health (NIH). [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). ACS Publications. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2012). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Electronic Supplementary Information Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature a. (n.d.). The Royal Society of Chemistry. [Link]
-
A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. (n.d.). Nathan Luedtke - ETH Zurich. [Link]
-
SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. [Link]
-
p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. (2016). National Institutes of Health (NIH). [Link]
-
4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. (2007). ResearchGate. [Link]
-
Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP. (2024). Reddit. [Link]
-
Stuck on carbonate ester synthesis. (2021). Reddit. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. emerginginvestigators.org [emerginginvestigators.org]
- 6. osti.gov [osti.gov]
- 7. Carbamate stabilities of sterically hindered amines from quantum chemical methods: relevance for CO2 capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. research.rug.nl [research.rug.nl]
- 10. bioorganic-chemistry.com [bioorganic-chemistry.com]
- 11. rsc.org [rsc.org]
Managing the moisture sensitivity of Chloromethyl (4-nitrophenyl) carbonate during reactions.
Welcome to the technical support center for Chloromethyl (4-nitrophenyl) carbonate (CMNPC). This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the handling and reactivity of this highly moisture-sensitive reagent. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven troubleshooting insights.
Section 1: General Handling, Storage, and Stability
This section covers the fundamental principles for maintaining the integrity of your this compound before it even enters the reaction flask.
FAQ: What is this compound and why is it so moisture-sensitive?
This compound is a highly reactive electrophilic reagent. Its utility stems from the presence of two key features: the chloromethyl group, a reactive alkylating agent, and the 4-nitrophenyl carbonate group, an excellent leaving group activated for nucleophilic attack.
The extreme moisture sensitivity arises from the high electrophilicity of the carbonyl carbon. This carbon is susceptible to nucleophilic attack by water, a process known as hydrolysis. The electron-withdrawing nature of both the 4-nitrophenoxy group and the chloromethoxy group makes the carbonyl carbon highly electron-deficient and thus, very reactive. Even trace amounts of water in solvents, on glassware, or from atmospheric humidity can lead to rapid decomposition.[1][2]
The hydrolysis reaction proceeds via a nucleophilic acyl substitution mechanism. Water acts as a nucleophile, attacking the carbonyl carbon. This leads to the expulsion of the 4-nitrophenoxide anion and the formation of an unstable chloromethyl carbonic acid, which rapidly decomposes to formaldehyde, HCl, and carbon dioxide. The liberated 4-nitrophenol is the primary indicator of reagent degradation.
Caption: Hydrolysis pathway of this compound.
FAQ: How should I properly store this reagent to ensure its longevity?
Proper storage is the first line of defense against degradation. Given its reactivity, stringent storage conditions are mandatory.
-
Inert Atmosphere: The reagent must be stored under a dry, inert atmosphere, such as argon or nitrogen.[3][4] This displaces atmospheric moisture and oxygen.
-
Temperature: Store at the recommended temperature, typically 2-8°C, to minimize decomposition rates.[4][5] Do not store at room temperature for extended periods.
-
Container: The original container, often a Sure/Seal™ bottle or similar, is designed for air-sensitive reagents.[6] If you must transfer the reagent, do so in a glove box or glove bag into a clean, oven-dried vial with a septum-sealed cap, which is then sealed with paraffin film.
-
Location: Store in a desiccator, preferably within the refrigerated environment, to provide an additional layer of protection against moisture ingress.
FAQ: What are the initial visual signs of decomposition I should look for?
A pure, high-quality sample of this compound should be a white to off-white solid. The most common sign of hydrolysis is the appearance of a yellow color . This is due to the formation of 4-nitrophenol, which, especially under slightly basic or even neutral conditions, can deprotonate to the intensely yellow 4-nitrophenolate anion.[7][8] If your "white" solid has a distinct yellow hue, it has likely been compromised by moisture.
Section 2: Setting Up a Moisture-Sensitive Reaction
Success in using this compound is critically dependent on rigorous anhydrous technique.[9]
FAQ: My reaction yield is low, and I see a lot of 4-nitrophenol byproduct. What's the first thing to check?
The presence of excess 4-nitrophenol is a classic symptom of premature hydrolysis of your starting material. Before blaming the reaction conditions, you must first verify the integrity of your starting materials and the reaction environment.
-
Reagent Quality: Did you start with a pure, white sample of CMNPC? If it was already yellow, a significant portion had already decomposed.
-
Solvent Purity: Are your solvents truly anhydrous? Solvents from freshly opened Sure/Seal™ bottles or those freshly distilled from an appropriate drying agent are essential.
-
Atmosphere: Was the reaction performed under a strictly inert atmosphere (argon or nitrogen)? Air exposure, even for brief periods, can introduce sufficient moisture to cause issues.
-
Glassware: Was all glassware rigorously dried? This includes not just the reaction flask but also syringes, needles, and addition funnels.
Workflow: Setting Up a Robust Anhydrous Reaction
Sources
- 1. Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. CAS No. 50780-50-2 Specifications | Ambeed [ambeed.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. emerginginvestigators.org [emerginginvestigators.org]
- 8. emerginginvestigators.org [emerginginvestigators.org]
- 9. fiveable.me [fiveable.me]
Technical Support Center: Improving the Selectivity of Chloromethyl (4-nitrophenyl) carbonate for Primary over Secondary Amines
Welcome to the Technical Support Center for the selective protection of primary amines using Chloromethyl (4-nitrophenyl) carbonate (CMNPC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to enhancing the selectivity of CMNPC for primary amines in the presence of secondary amines. As Senior Application Scientists, we have synthesized the current understanding of reaction mechanisms with practical, field-proven insights to help you optimize your experimental outcomes.
Understanding the Challenge: The Nuances of Amine Reactivity
The selective functionalization of a primary amine in the presence of a secondary amine is a common challenge in organic synthesis. While it is often assumed that primary amines are significantly more reactive than secondary amines due to reduced steric hindrance, the reality is more complex. Secondary amines can, in some cases, exhibit higher nucleophilicity.[1][2][3] Therefore, achieving high selectivity in the acylation of primary amines with a reactive electrophile like CMNPC requires careful control of reaction conditions.
This guide will provide you with the knowledge and tools to manipulate these conditions to favor the desired outcome.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with CMNPC and provides actionable solutions.
Issue 1: Low Selectivity - Significant Reaction with the Secondary Amine Observed
You are observing a substantial amount of the secondary amine being acylated by CMNPC, leading to a mixture of products and a low yield of the desired primary amine carbamate.
Potential Causes and Solutions:
| Potential Cause | Explanation | Solutions & Step-by-Step Protocols |
| High Reaction Temperature | Increased temperature provides more kinetic energy to both the primary and secondary amines, reducing the energy difference for their respective activation barriers to react with CMNPC. This often leads to a decrease in selectivity.[2] | Protocol 1: Low-Temperature Acylation 1. Dissolve your substrate containing both primary and secondary amines in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. 2. Cool the solution to -20 °C or -78 °C using a cryocooler or a dry ice/acetone bath. 3. In a separate flask, dissolve CMNPC (1.0-1.1 equivalents relative to the primary amine) in the same solvent. 4. Add the CMNPC solution dropwise to the cooled amine solution over a period of 30-60 minutes. 5. Allow the reaction to stir at the low temperature for 2-4 hours, monitoring the progress by TLC or LC-MS. 6. Once the primary amine is consumed, quench the reaction with a suitable reagent (e.g., a scavenger amine or water). |
| Inappropriate Solvent Choice | The solvent can influence the relative nucleophilicity of the amines and the stability of the transition states. Polar aprotic solvents can solvate the amine nucleophiles to different extents, affecting their reactivity. | Solution: Screen a range of aprotic solvents. Non-polar solvents like toluene or hexane may enhance selectivity by minimizing solvation effects that can level the reactivity difference between the two amines. Experimental Workflow: Set up small-scale parallel reactions in different solvents (e.g., DCM, THF, Acetonitrile, Toluene) under identical low-temperature conditions and analyze the product ratios to identify the optimal solvent for your substrate. |
| Use of a Strong, Unhindered Base | A strong, non-sterically hindered base can deprotonate both the primary and secondary amines, increasing the concentration of both nucleophiles and potentially reducing selectivity. | Solution: Employ a sterically hindered, non-nucleophilic base. Bases like 2,6-lutidine or diisopropylethylamine (DIPEA) are less likely to deprotonate the more sterically encumbered secondary amine, thereby favoring the reaction of the primary amine.[4] Protocol 2: Acylation with a Hindered Base 1. Follow Protocol 1, but add 1.1 equivalents of a hindered base (e.g., 2,6-lutidine) to the amine solution before cooling. 2. Proceed with the dropwise addition of the CMNPC solution. |
| High Concentration of Reactants | High concentrations can lead to faster reaction rates for both amines, potentially diminishing the kinetic selectivity. | Solution: Perform the reaction under dilute conditions. This can be achieved by using a larger volume of solvent. Slower addition of the CMNPC solution also helps to maintain a low effective concentration of the acylating agent. |
Logical Flow for Troubleshooting Low Selectivity:
Caption: Troubleshooting workflow for addressing low selectivity.
Issue 2: Incomplete Reaction - Low Yield of the Desired Primary Amine Carbamate
You are observing unreacted primary amine even after an extended reaction time, resulting in a low yield of the desired product.
Potential Causes and Solutions:
| Potential Cause | Explanation | Solutions & Step-by-Step Protocols |
| Insufficient Reactant Stoichiometry | Using a sub-stoichiometric amount of CMNPC will naturally lead to incomplete conversion of the primary amine. | Solution: Ensure you are using at least one full equivalent of CMNPC for each equivalent of the primary amine. A slight excess (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion. |
| Low Reaction Temperature for an Unreactive Amine | While low temperatures are crucial for selectivity, some sterically hindered or electronically deactivated primary amines may react too slowly at very low temperatures. | Solution: Gradually increase the reaction temperature in a controlled manner. Start at a low temperature (e.g., -20 °C) and slowly allow the reaction to warm to 0 °C or room temperature while monitoring the progress. This can provide a balance between selectivity and reaction rate. |
| Precipitation of Reactants | One of the reactants may be precipitating out of the solution at the low temperatures required for high selectivity. | Solution: Choose a solvent in which both the amine substrate and CMNPC have good solubility at the desired reaction temperature. A solvent screen may be necessary. Alternatively, a co-solvent system could be explored. |
| Decomposition of CMNPC | This compound can be sensitive to moisture and may decompose over time, especially if not stored properly. | Solution: Use freshly purchased or properly stored CMNPC. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
Decision Tree for Addressing Incomplete Reaction:
Caption: Decision tree for troubleshooting incomplete reactions.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for achieving selectivity of CMNPC for a primary over a secondary amine?
A1: The selectivity is primarily governed by a combination of steric and electronic factors.
-
Steric Hindrance: Primary amines are generally less sterically hindered than secondary amines. The bulky groups on a secondary amine can impede the approach of the CMNPC molecule to the nitrogen's lone pair of electrons, slowing down the rate of reaction.[5]
-
Nucleophilicity: While often assumed to be less nucleophilic, secondary amines can sometimes be more nucleophilic than primary amines due to the electron-donating effect of the additional alkyl group.[1] However, this increased nucleophilicity can be offset by the greater steric bulk.
By carefully controlling reaction conditions, particularly temperature, we can exploit the generally lower steric hindrance of the primary amine to achieve kinetic selectivity. At lower temperatures, the reaction pathway with the lower activation energy (typically the reaction with the less hindered primary amine) is significantly favored.
Reaction Mechanism Overview:
Caption: Simplified energy profile for the reaction of CMNPC with primary and secondary amines.
Q2: How do I monitor the progress and determine the selectivity of my reaction?
A2: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively monitor the disappearance of the starting material and the appearance of products. By co-spotting with authentic samples of the starting material and the expected products (if available), you can track the reaction's progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for both monitoring the reaction and determining the selectivity. You can quantify the relative amounts of the primary and secondary carbamate products by integrating the peak areas in the chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the ratio of the products in the crude reaction mixture. By integrating the signals corresponding to unique protons on the primary and secondary carbamate products, you can calculate the selectivity.[6]
Q3: Are there any alternative reagents to CMNPC for the selective protection of primary amines?
A3: Yes, several other reagents can be used, and the choice often depends on the specific requirements of your synthesis, such as the desired protecting group and the necessary deprotection conditions. Some alternatives include:
-
Di-tert-butyl dicarbonate (Boc₂O): Often used with stoichiometric control to favor the protection of primary amines.[7]
-
Benzyl chloroformate (Cbz-Cl): Similar to CMNPC, its selectivity can be enhanced by controlling reaction conditions.
-
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu): A less reactive acylating agent that can offer improved selectivity.
A comparative study of different chloroformates has shown that the choice of reagent can influence the derivatization yield and reproducibility.[8]
Q4: What is the role of the 4-nitrophenyl group in CMNPC?
A4: The 4-nitrophenyl group is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting phenoxide anion. This makes the carbonyl carbon of CMNPC highly electrophilic and reactive towards nucleophiles like amines.[9] The release of the yellow-colored 4-nitrophenolate ion under basic conditions can also be used to spectroscopically monitor the progress of the reaction or subsequent deprotection.
References
-
Mayr, H., Patz, M., Ofial, A. R., & Kempf, B. (2004). Nucleophilicity of Amines, Amino Acids, and Peptides. Angewandte Chemie International Edition, 43(15), 1888-1891. [Link]
-
Dolan, J. W. (2007). How does temperature affect selectivity?. LCGC Europe, 20(7), 386-389. [Link]
- Ugi, I., & Meyr, R. (1958). Neue Wege zur Synthese von Peptiden. Angewandte Chemie, 70(22-23), 702-703. (Note: While a direct English translation URL is not available, this is a seminal paper on the use of hindered bases in peptide synthesis, a principle applicable here.)
-
Wang, Y., et al. (2020). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]
-
Al-Sehemi, A. G., et al. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Indian Journal of Chemistry - Section B, 53B(8), 1115-1121. [Link]
-
Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380. [Link]
-
van der Horst, A., et al. (2001). Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis. Journal of Chromatography A, 932(1-2), 151-161. [Link]
-
Gálvez, A. O., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1826-1829. [Link]
-
Horvai, G., & Nagy, G. (2015). Selectivity in analytical chemistry: two interpretations for univariate methods. Talanta, 132, 680-684. [Link]
-
Um, I. H., et al. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. Organic & Biomolecular Chemistry, 6(9), 1618-1624. [Link]
-
Lizza, J. R., et al. (2018). 2,2,6,6-Tetramethylpiperidin-1-yloxycarbonyl: A Protecting Group for Primary, Secondary, and Heterocyclic Amines. Organic Letters, 20(20), 6498-6502. [Link]
-
Vessman, J., et al. (2001). Selectivity in analytical chemistry. Pure and Applied Chemistry, 73(8), 1381-1386. [Link]
-
Horvai, G. (2015). Selectivity in analytical chemistry: two interpretations for univariate methods. Talanta, 132, 680-684. [Link]
-
Zhang, S., et al. (2019). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology, 9(18), 5013-5019. [Link]
-
Doni, E., et al. (2014). Controlling product selectivity during dioxygen reduction with Mn complexes using pendent proton donor relays and added base. Chemical Science, 5(11), 4337-4345. [Link]
-
Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. [Link]
-
Wang, L. M., et al. (2018). Pd/TiO2-Photocatalyzed Self-Condensation of Primary Amines To Afford Secondary Amines at Ambient Temperature. Organic Letters, 20(23), 7559-7562. [Link]
- Wang, S. C., et al. (2024). A general and efficient method for the synthesis of protected primary amines. Journal of the American Chemical Society.
-
Masterson, D. (2022). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Scribd. Amine Plant Troubleshooting and Optimization. [Link]
-
Organic Chemistry Portal. Synthesis of protected primary amines. [Link]
-
Li, Y., et al. (2023). Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. Catalysts, 13(4), 654. [Link]
-
Sipos, G., et al. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 26(16), 4991. [Link]
-
Resende, L. F., et al. (2024). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Journal of Molecular Modeling, 30(4), 89. [Link]
-
M-C. L. (2007). Selective acylation of primary amines in peptides and proteins. Analytical Biochemistry, 370(1), 114-116. [Link]
-
Corma, A., et al. (2009). Chemoselective synthesis of substituted imines, secondary amines, and beta-amino carbonyl compounds from nitroaromatics through cascade reactions on gold catalysts. Journal of the American Chemical Society, 131(36), 13094-13102. [Link]
-
Lynn, D. M., et al. (2011). Fabrication and selective functionalization of amine-reactive polymer multilayers on topographically patterned microwell cell culture arrays. Biomacromolecules, 12(6), 2235-2244. [Link]
-
Mayr, H., et al. (2009). Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. European Journal of Organic Chemistry, 2009(28), 4781-4790. [Link]
-
Douglas, C. J., et al. (2012). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 14(15), 3974-3977. [Link]
-
Resende, L. F., et al. (2024). Rational design of nucleophilic amine sites via computational probing of steric and electronic effects. Journal of Molecular Modeling, 30(4), 89. [Link]
-
Masterson, D. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]
-
Van der Voort, P., et al. (2021). Selective Construction of a Biomass-Based Secondary Amine by Hydrogenative Homocoupling of Nitrile Using an Iridium Complex in a Metal–Organic Framework. ACS Sustainable Chemistry & Engineering, 9(28), 9496-9504. [Link]
-
Contel, M., et al. (2014). Cyclopalladated primary amines: a preliminary study of antiproliferative activity through apoptosis induction. European Journal of Medicinal Chemistry, 84, 530-536. [Link]
-
Baran, P. S., et al. (2021). Direct Deamination of Primary Amines via Isodiazene Intermediates. Journal of the American Chemical Society, 143(42), 17773-17781. [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380. [Link]
-
Reddit. (2021). r/Chempros - Tips and tricks for difficult amide bond formation?. [Link]
-
Milstein, D., & Gunanathan, C. (2008). Selective synthesis of primary amines directly from alcohols and ammonia. Angewandte Chemie International Edition, 47(45), 8661-8664. [Link]
-
Zabrowski, D. L., et al. (1989). Surface-Mediated Reactions. 9. Selective Oxidation of Primary and Secondary Amines to Hydroxylamines. The Journal of Organic Chemistry, 54(24), 5875-5879. [Link]
Sources
- 1. The selective reaction of primary amines with carbonyl imidazole containing compounds: selective amide and carbamate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective acylation of primary amines in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Controlling product selectivity during dioxygen reduction with Mn complexes using pendent proton donor relays and added base - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. osti.gov [osti.gov]
- 6. mdpi.org [mdpi.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emerginginvestigators.org [emerginginvestigators.org]
Technical Support Center: Purification of Compounds Synthesized with Chloromethyl (4-nitrophenyl) carbonate (Cmp-Cl)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Chloromethyl (4-nitrophenyl) carbonate (Cmp-Cl). This guide is designed to provide expert insights and practical troubleshooting strategies for the purification challenges commonly encountered when using this versatile reagent for introducing the chloromethyl carbamate protecting group.
Introduction to Cmp-Cl and Purification Hurdles
This compound is a valuable reagent for the protection of amines, alcohols, and other nucleophilic functional groups. The resulting chloromethyl carbamate (Cmp) group offers unique properties, including stability under certain conditions and specific deprotection methods. However, the purification of Cmp-protected compounds can present significant challenges. Key difficulties arise from the presence of unreacted starting materials, byproducts such as 4-nitrophenol, and the potential for premature cleavage of the Cmp group itself. This guide provides a structured, question-and-answer approach to navigate these purification hurdles effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My primary purification challenge is the removal of the 4-nitrophenol byproduct. What is the most effective strategy?
Answer: The presence of 4-nitrophenol is a very common issue due to its role as a leaving group during the reaction. Its acidic nature and distinct yellow color (in basic conditions) can be both a nuisance and a helpful visual indicator. Here’s a breakdown of effective removal strategies:
1. Aqueous Workup with Mild Base:
This is the first and often most effective line of defense. The phenolic proton of 4-nitrophenol is acidic (pKa ≈ 7.15), allowing for its conversion to the water-soluble 4-nitrophenolate salt with a mild base.[1]
-
Detailed Protocol: Basic Aqueous Extraction
-
Following the reaction, quench the mixture and dilute it with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium carbonate (Na₂CO₃).[2] Repeat the wash 2-3 times. The aqueous layer will typically turn yellow as the 4-nitrophenolate forms.
-
Monitor the organic layer for the disappearance of the yellow color.
-
Follow with a water wash to remove residual base, and then a brine wash to facilitate drying.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
-
Causality Explained: The deprotonated 4-nitrophenolate is significantly more polar than its protonated form, leading to its preferential partitioning into the aqueous phase. Using a mild base is crucial to avoid potential hydrolysis of your desired Cmp-protected product, which can be base-labile under harsh conditions.[1]
2. Silica Gel Chromatography:
If aqueous extraction is insufficient, column chromatography is the next step.
-
Expert Insight: 4-nitrophenol can streak on silica gel, especially if the column is overloaded or an inappropriate solvent system is used. To mitigate this, consider a "sacrificial" pre-column of silica or neutralizing the crude mixture before loading.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Standard Silica Gel (60 Å, 230-400 mesh) | Provides good separation for moderately polar compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate or Dichloromethane/Methanol gradients | Start with a low polarity to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving the more polar 4-nitrophenol on the column. |
| Additive | A small amount of triethylamine (e.g., 0.1-1%) in the eluent | Can help to suppress the streaking of acidic compounds like 4-nitrophenol by deprotonating the silanol groups on the silica surface. |
FAQ 2: I am observing premature cleavage of my Cmp protecting group during workup or purification. How can I prevent this?
Answer: The Cmp group's stability is pH-dependent. It is generally stable under neutral and acidic conditions but can be labile to strong bases and certain nucleophiles.[1]
1. Maintain Neutral or Mildly Acidic Conditions:
-
During aqueous workup, avoid strong bases like NaOH or KOH. Stick to sodium bicarbonate.
-
If your compound is sensitive, consider a workup with only water and brine washes.
2. Temperature Control:
-
Perform all extractions and concentrations at or below room temperature. Elevated temperatures can promote degradation.
3. Chromatography Considerations:
-
Avoid Basic Media: Do not use alumina for chromatography unless it is deactivated and basic-sensitive functional groups are absent. Untreated silica gel is acidic and generally compatible.
-
Solvent Choice: Ensure your chromatography solvents are free of amine impurities, which can act as nucleophiles.
4. Stability Profile of Cmp Group:
| Condition | Stability of Cmp Group | Explanation |
| Strong Acid (e.g., TFA, HCl) | Generally Stable | The carbonate linkage is relatively resistant to acid hydrolysis. |
| Mild Acid (e.g., Acetic Acid) | Stable | Suitable for mildly acidic reaction conditions or workups. |
| Neutral (pH 7) | Stable | Ideal for storage and standard handling. |
| Mild Base (e.g., NaHCO₃) | Generally Stable for Short Periods | Suitable for aqueous workup, but prolonged exposure should be avoided. |
| Strong Base (e.g., NaOH, Piperidine) | Labile | Susceptible to hydrolysis, leading to deprotection.[1] |
| Nucleophiles (e.g., Amines, Thiols) | Potentially Labile | The carbonyl carbon of the carbamate is electrophilic and can be attacked by strong nucleophiles. |
FAQ 3: My product is highly polar and difficult to separate from other polar impurities by normal-phase chromatography. What are my options?
Answer: Purifying highly polar compounds, particularly basic ones, can be challenging on standard silica gel due to strong interactions that lead to poor peak shape and resolution.[3]
1. Reverse-Phase Chromatography (RP-HPLC):
This is often the best solution for polar compounds.
-
Principle: Uses a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (typically water/acetonitrile or water/methanol). Polar compounds elute earlier.
-
Workflow:
-
Dissolve the crude product in a suitable solvent (e.g., DMF, DMSO, or the mobile phase).
-
Filter the sample to remove particulates.
-
Inject onto a preparatory RP-HPLC column.
-
Elute with a gradient of increasing organic solvent.
-
Monitor the elution by UV-Vis detection.
-
Collect the fractions containing the pure product.
-
Remove the solvent, often by lyophilization (freeze-drying) if the product is non-volatile.
-
2. Ion-Exchange Chromatography:
If your target molecule has a charged group (e.g., a basic amine), this can be a powerful technique.
-
Cation Exchange: If your compound is basic, it will be protonated at low pH and bind to a negatively charged stationary phase. You can then elute it by increasing the salt concentration or the pH.
-
Anion Exchange: If your compound is acidic, it will be deprotonated at high pH and bind to a positively charged stationary phase. Elution is achieved by increasing the salt concentration or decreasing the pH.
3. Alternative Stationary Phases:
-
Amino-propylated Silica: This can be useful for polar compounds and can be run in normal-phase mode.
-
Diatomaceous Earth (Celite): Can be used as a filter aid to remove baseline impurities before attempting finer purification.
Workflow & Decision Diagram for Purification Strategy
The following diagram outlines a logical workflow for selecting an appropriate purification strategy.
Caption: Decision tree for purification strategy selection.
References
- US20040142564A1 - Removal of CMP and post-CMP residue from semiconductors using supercritical carbon dioxide process.
-
Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester . Organic Syntheses. [Link]
-
Experimental . [Link]
-
Purification of strong polar and basic compounds : r/Chempros . Reddit. [Link]
-
Protecting Groups - Stability . Organic Chemistry Portal. [Link]
- US8685909B2 - Antioxidants for post-CMP cleaning formulations.
- JP2011001330A - Method for producing 4-nitrophenyl chloroformate.
-
Inline purification in continuous flow synthesis – opportunities and challenges . Beilstein Journal of Organic Chemistry. [Link]
-
Amino Protecting Groups Stability . Organic Chemistry Portal. [Link]
-
Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups . Journal of Emerging Investigators. [Link]
-
p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates . National Institutes of Health. [Link]
Sources
Impact of base choice on the efficiency of Chloromethyl (4-nitrophenyl) carbonate reactions.
Welcome to the Technical Support Center for Chloromethyl (4-nitrophenyl) carbonate (CMNC) Reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize CMNC for the synthesis of carbamates and other derivatives. As Senior Application Scientists, we understand that while CMNC is a powerful reagent, its efficiency is highly dependent on carefully chosen reaction conditions, particularly the choice of base. This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reactions, maximize yields, and ensure the purity of your products.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is incomplete, showing significant unreacted starting amine/alcohol. What is the likely cause?
A1: Incomplete conversion is a common issue and often points to a base that is too weak to effectively deprotonate the nucleophile (your amine or alcohol). The reaction proceeds via nucleophilic attack of the deprotonated amine or alcohol on the electrophilic carbonyl carbon of CMNC. If the base is not strong enough to maintain a sufficient concentration of the deprotonated nucleophile, the reaction will be slow or stall.
Troubleshooting Steps:
-
Evaluate the pKa of your nucleophile and the conjugate acid of your base. A general rule of thumb is that the pKa of the conjugate acid of the base should be at least 2-3 units higher than the pKa of the nucleophile to ensure efficient deprotonation.
-
Consider a stronger base. If you are using a relatively weak base like pyridine, switching to a stronger, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can significantly improve the reaction rate and conversion.
-
Increase the stoichiometry of the base. Using a slight excess (1.1-1.5 equivalents) of the base can help drive the equilibrium towards the deprotonated nucleophile.
Q2: I'm observing the formation of a bright yellow color in my reaction mixture immediately upon adding the reagents, and my yield of the desired carbamate is low. What's happening?
A2: The immediate appearance of a bright yellow color is indicative of the rapid release of the 4-nitrophenolate ion.[1] This can occur if the reaction conditions are too harsh, leading to the decomposition of the CMNC reagent or the desired product. A likely culprit is a base that is too strong or too nucleophilic.
Troubleshooting Steps:
-
Re-evaluate your base choice. Highly nucleophilic bases, such as amidines like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and DBN (1,5-Diazabicyclo[4.3.0]non-5-ene), can act as nucleophiles themselves, attacking the CMNC and leading to side products and the release of 4-nitrophenol.[2][3]
-
Lower the reaction temperature. Especially when working with highly reactive amines, lowering the temperature can help to control the reaction rate and minimize side reactions.[1]
-
Modify the order of addition. Adding the CMNC solution slowly to a pre-mixed solution of the nucleophile and a less reactive base can sometimes mitigate rapid, uncontrolled reactions.[1]
Q3: My reaction is complete, but I'm struggling with the purification. The crude product contains significant amounts of 4-nitrophenol.
A3: The presence of 4-nitrophenol as a byproduct is expected, as it is the leaving group in this reaction. However, difficulties in its removal during workup can be addressed by a few strategies.
Troubleshooting Steps:
-
Aqueous base wash: A common and effective method is to wash the organic layer with a dilute aqueous base solution, such as 1M sodium carbonate or sodium bicarbonate. This will deprotonate the acidic 4-nitrophenol (pKa ≈ 7.15), forming the water-soluble 4-nitrophenolate salt, which will partition into the aqueous layer.[1]
-
Solvent selection for extraction: Ensure you are using an appropriate organic solvent for your extraction that has good solubility for your product but poor solubility for the 4-nitrophenolate salt.
-
Chromatography considerations: If chromatography is necessary, the polarity of 4-nitrophenol may cause it to co-elute with your product. A non-polar to polar solvent gradient can help to achieve better separation.
Troubleshooting Guide: Impact of Base Choice
The selection of the base is arguably the most critical parameter in ensuring a successful reaction with this compound. The ideal base should be strong enough to deprotonate the nucleophile without being so strong or nucleophilic that it promotes side reactions.
Scenario 1: Using Amine Bases (e.g., Triethylamine, DIPEA, Pyridine)
Amine bases are the most common choice for these reactions. Their effectiveness is directly related to their basicity (pKa of the conjugate acid) and steric hindrance.
| Base | pKa of Conjugate Acid (approx.) | Typical Use and Considerations |
| Pyridine | 5.2 | A relatively weak base, suitable for highly reactive nucleophiles. Can sometimes act as a nucleophilic catalyst. |
| Triethylamine (TEA) | 10.8 | A workhorse base for many applications. Strong enough for most amines and alcohols. Can be nucleophilic in some cases. |
| Diisopropylethylamine (DIPEA) | 11.0 | A sterically hindered, non-nucleophilic base. Excellent choice to avoid side reactions related to base nucleophilicity. |
Workflow for Selecting an Amine Base:
Caption: Decision workflow for selecting an appropriate amine base.
Scenario 2: Using Strong, Non-Nucleophilic Amidine Bases (e.g., DBU, DBN)
While DBU and DBN are excellent bases for many organic transformations, their use with CMNC should be approached with caution. Their high basicity can be advantageous, but their inherent nucleophilicity can lead to undesired side reactions.
Potential Side Reaction with DBU/DBN:
Caption: Nucleophilic attack of DBU on CMNC leading to a side product.
When to Consider DBU/DBN:
-
When reacting very weakly acidic nucleophiles that do not react with conventional amine bases.
-
When a very strong, non-metallic base is required.
Experimental Protocol: General Procedure for Carbamate Synthesis using CMNC and an Amine Base
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine or alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
Base Addition: Add the chosen amine base (e.g., triethylamine, 1.2 eq.) to the solution and stir for 5-10 minutes at room temperature.
-
CMNC Addition: Dissolve this compound (1.1 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the reaction mixture over 10-15 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with the organic solvent. Wash the organic layer sequentially with 1M HCl (to remove excess amine base), saturated aqueous NaHCO₃ (to remove 4-nitrophenol), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel if necessary.
References
- Vertex AI Search. pKa Values of Common Bases.
- Bordwell, F. G. Bordwell pKa Table (Acidity in DMSO).
- Roush, W. R. Evans pKa Table.
- Williams, R.
- Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
- Kumar, P., et al. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein Journal of Organic Chemistry, 12, 2038–2045.
- Castro, E. A., et al. (2009). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution. The Journal of Organic Chemistry, 74(15), 5539-5544.
- Uhm, J., et al. (2011). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. Bulletin of the Korean Chemical Society, 32(10), 3539-3544.
- Patents. (2009).
- Pluth, M. D., et al. (2020). Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. Inorganic Chemistry, 59(17), 12547-12555.
Sources
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates [beilstein-journals.org]
- 3. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Landscape of N-Protection in Peptide Synthesis: A Deep Dive into Fmoc-Cl and its Orthogonal Counterparts
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity of the target peptide. The choice of the N-terminal protecting group, in particular, dictates the overall synthetic strategy, influencing everything from reaction conditions to the final deprotection scheme. While a vast array of N-protecting groups has been developed, the 9-fluorenylmethyloxycarbonyl (Fmoc) group, introduced via its chloroformate (Fmoc-Cl), has emerged as a dominant force in modern solid-phase peptide synthesis (SPPS).
This guide provides an in-depth analysis of the Fmoc-Cl strategy, exploring its chemical principles, practical applications, and the nuances of its implementation. While the initial query sought a direct comparison with Chloromethyl (4-nitrophenyl) carbonate (Cmnpc-Cl), an extensive review of the scientific literature reveals a lack of evidence for the use of Cmnpc-Cl as an N-protecting group for amino acids in peptide synthesis. Therefore, to provide a valuable and accurate resource, this guide will focus on the well-established Fmoc-Cl methodology and will draw comparisons with other relevant classes of protecting groups, including those containing the nitrophenyl moiety, to offer a broader perspective on the available synthetic tools.
The Cornerstone of Modern Peptide Synthesis: The Fmoc Group
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a base-labile moiety that has become a cornerstone of SPPS.[1][2] Its popularity stems from the mild conditions required for its removal, which are orthogonal to the acid-labile side-chain protecting groups typically employed.[2] This orthogonality is a critical principle in complex multi-step syntheses, allowing for the selective deprotection of one functional group without affecting others.[3]
Mechanism of Fmoc Protection and Deprotection
Protection: The Fmoc group is introduced by reacting the free amino group of an amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[4] The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent, forming a stable carbamate linkage.[5]
Deprotection: The key advantage of the Fmoc group is its lability to mild bases.[6] Deprotection is typically achieved using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6] The mechanism involves a β-elimination reaction. The base abstracts the acidic proton on the C9 position of the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine as a carbamic acid, which subsequently decarboxylates.[4]
Caption: General workflow for Fmoc-based SPPS.
Comparative Analysis: Fmoc-Cl vs. Other N-Protecting Groups
While a direct comparison with the elusive Cmnpc-Cl is not feasible, understanding how Fmoc-Cl stacks up against other established N-protecting groups provides valuable context for synthetic strategy design.
| Protecting Group | Reagent | Deprotection Conditions | Orthogonality with Side-Chain Protection | Key Advantages | Key Disadvantages |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Mild base (e.g., 20% piperidine in DMF) | Orthogonal to acid-labile groups (e.g., Boc, tBu) | Mild deprotection, UV monitoring of deprotection | Potential for diketopiperazine formation, aggregation in some sequences |
| Boc | Boc₂O, Boc-ON | Strong acid (e.g., TFA) | Orthogonal to base-labile and some photolabile groups | Robust, less prone to aggregation than Fmoc for some sequences | Harsh deprotection conditions, requires specialized equipment for HF cleavage |
| Nvoc | Nvoc-Cl | UV Photolysis (e.g., 365 nm) | Orthogonal to acid- and base-labile groups | Spatially and temporally controlled deprotection | Byproduct can interfere with subsequent reactions, specialized equipment needed |
| oNBS | oNBS-Cl | Nucleophilic thiol (e.g., thiophenol) | Orthogonal to acid- and base-labile groups | Mild, non-acidic, non-basic deprotection | Can be sensitive to other nucleophiles |
The Case of Nitrophenyl-Containing Protecting Groups
The "nitrophenyl" moiety in the user's query is a common feature in several types of protecting groups, though not in the specific context of a "chloromethyl carbonate" for N-protection. The most relevant examples are photolabile protecting groups.
Photolabile Protecting Groups (PPGs): These groups, often containing a nitrobenzyl or related nitrophenyl structure, can be cleaved by irradiation with UV light at a specific wavelength. [7][8]A prominent example is the 2-nitroveratryloxycarbonyl (Nvoc) group. [7] Advantages of PPGs:
-
Orthogonality: They are stable to both acidic and basic conditions, offering an additional layer of orthogonality in complex syntheses. [9]* Spatially and Temporally Controlled Deprotection: Light can be precisely directed to specific areas of a solid support or at specific times during a synthesis, enabling applications like peptide microarray synthesis. [10] Disadvantages of PPGs:
-
Byproduct Formation: The photolytic cleavage can generate reactive byproducts, such as nitrosoaldehydes, which may require scavengers to prevent side reactions. [7]* Specialized Equipment: The use of PPGs requires a UV light source and careful control of irradiation conditions.
Experimental Protocols
Protocol 1: N-Protection of an Amino Acid with Fmoc-Cl
Objective: To synthesize Fmoc-glycine.
Materials:
-
Glycine
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve glycine (1 equivalent) and sodium carbonate (2 equivalents) in a mixture of water and 1,4-dioxane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of Fmoc-Cl (1 equivalent) in 1,4-dioxane to the cooled amino acid solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and wash with diethyl ether to remove unreacted Fmoc-Cl and byproducts.
-
Acidify the aqueous layer with 1 M HCl to precipitate the Fmoc-glycine.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Fmoc Deprotection in Solid-Phase Peptide Synthesis
Objective: To remove the Fmoc group from a resin-bound peptide.
Materials:
-
Fmoc-peptide-resin
-
20% (v/v) Piperidine in DMF
Procedure:
-
Swell the Fmoc-peptide-resin in DMF in a suitable reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the resin slurry at room temperature for a specified time (typically 5-20 minutes). A second treatment may be necessary for complete deprotection.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF to remove the piperidine-dibenzofulvene adduct and excess piperidine.
-
The resin is now ready for the next coupling step.
Conclusion and Future Perspectives
The Fmoc-Cl based strategy for N-protection is a robust and versatile methodology that has rightfully earned its place as the workhorse of modern peptide synthesis. Its mild deprotection conditions and orthogonality with common side-chain protecting groups make it suitable for the synthesis of a wide range of peptides, including those with sensitive residues.
While the initially queried this compound (Cmnpc-Cl) does not appear to be a recognized reagent for N-protection in the current body of scientific literature, the exploration of this topic highlights the ongoing innovation in the field of protecting group chemistry. The development of novel protecting groups with unique cleavage conditions continues to expand the synthetic chemist's toolbox, enabling the creation of increasingly complex and novel peptide structures for research, diagnostics, and therapeutic applications. As the demand for sophisticated peptides grows, the principles of orthogonality, efficiency, and mild reaction conditions exemplified by the Fmoc strategy will undoubtedly continue to guide the development of the next generation of protecting groups.
References
- Hansen, P. R., & Holm, A. (Eds.). (2009).
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
- Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Amblard, M., Avitabile, C., Cantel, S., & Martinez, J. (2006). An overview of the chemistry of peptide synthesis. Current Protocols in Peptide Science, 37(1), 1-36.
-
GenScript. (n.d.). Fmoc Deprotection. Retrieved from [Link]
-
Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- MDPI. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(6), 1985.
- National Institutes of Health. (2013). In situ deprotection and incorporation of unnatural amino acids during cell-free protein synthesis. ACS Chemical Biology, 8(7), 1598-1604.
Sources
- 1. Frontiers | N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis [frontiersin.org]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Orthogonal Deprotection: A Comparative Guide for the Chloromethyl (4-nitrophenyl) carbonate (Cmnpc) Protecting Group
A critical analysis for researchers, scientists, and drug development professionals on the strategic application and removal of the Cmnpc protecting group.
In the intricate world of multi-step organic synthesis, the judicious selection and cleavage of protecting groups are paramount to achieving high yields and preserving molecular complexity. The Chloromethyl (4-nitrophenyl) carbonate (Cmnpc) group, a member of the broader class of 4-nitrophenyl carbonates, presents itself as a potentially valuable tool for the protection of alcohols and amines. However, a comprehensive understanding of its orthogonal deprotection strategies is crucial for its effective implementation in complex synthetic routes. This guide provides a detailed comparison of potential deprotection methodologies for Cmnpc-protected functional groups, offering insights into their mechanisms, compatibilities, and practical applications.
The Cmnpc Protecting Group: A Primer
The Cmnpc group combines the lability of the 4-nitrophenyl carbonate moiety with the potential for unique reactivity conferred by the chloromethyl substituent. The 4-nitrophenyl carbonate system is well-established as a base-labile protecting group, with its cleavage often triggered by mild basic conditions.[1][2] This lability stems from the electron-withdrawing nature of the nitrophenyl group, which enhances the electrophilicity of the carbonate carbonyl and facilitates nucleophilic attack. The release of the chromogenic 4-nitrophenolate anion upon deprotection also offers a convenient method for reaction monitoring.[1][2]
The presence of the chloromethyl group introduces an additional layer of complexity and potential for selective cleavage. Halomethyl ethers and carbonates are known to be susceptible to various deprotection conditions, often distinct from those used for standard alkyl or aryl carbonates. This opens the door to orthogonal deprotection strategies, allowing for the selective removal of the Cmnpc group in the presence of other protecting groups.
Orthogonal Deprotection Strategies: A Comparative Analysis
The true utility of a protecting group lies in its selective removal without affecting other sensitive functionalities within a molecule. This principle of orthogonality is central to modern synthetic chemistry.[3][4] Below, we explore potential orthogonal deprotection strategies for the Cmnpc group, comparing them with established methods for other common protecting groups.
Base-Mediated Cleavage: The Canonical Pathway
The inherent lability of the 4-nitrophenyl carbonate moiety suggests that basic conditions are a primary avenue for Cmnpc deprotection.
Mechanism: The deprotection likely proceeds via a nucleophilic acyl substitution mechanism, where a base attacks the carbonyl carbon, leading to the expulsion of the 4-nitrophenolate leaving group and the unstable chloromethyl carbamate/carbonate, which then decomposes.
Potential Reagents and Conditions:
-
Mild Inorganic Bases: Potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃) in a protic solvent like methanol or ethanol.
-
Organic Bases: Piperidine, morpholine, or other secondary amines, often used for the cleavage of Fmoc groups in peptide synthesis.[] The use of these reagents would need to be carefully evaluated for compatibility with the Cmnpc group.
-
Hydroxide Bases: Lithium hydroxide (LiOH), sodium hydroxide (NaOH) in aqueous or mixed aqueous-organic solvent systems. These are stronger bases and may offer faster deprotection but with reduced selectivity.
Orthogonality Considerations: This strategy would likely exhibit orthogonality with acid-labile protecting groups such as tert-butoxycarbonyl (Boc), trityl (Trt), and silyl ethers (e.g., TBS, TIPS).[4][] However, it would not be orthogonal to other base-labile groups like the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[]
Experimental Workflow: Base-Mediated Deprotection of a Cmnpc-Protected Alcohol
Caption: Workflow for the basic deprotection of a Cmnpc-protected alcohol.
Nucleophilic Cleavage Targeting the Chloromethyl Group
The presence of the chlorine atom on the methyl group offers a distinct site for nucleophilic attack, potentially allowing for a different deprotection pathway.
Mechanism: A soft nucleophile could displace the chloride via an SN2 reaction. The resulting intermediate would likely be unstable and fragment to release the deprotected functional group.
Potential Reagents and Conditions:
-
Thiolates: Sodium thiophenoxide or other thiolates.
-
Iodide Ions: Sodium iodide (NaI) in acetone.
-
Phosphines: Triphenylphosphine (PPh₃) could potentially react with the chloromethyl group.
Orthogonality Considerations: This approach could offer orthogonality against a wide range of protecting groups that are stable to soft nucleophiles, including many acid- and base-labile groups. For instance, it might be possible to selectively cleave a Cmnpc group in the presence of a Boc or Fmoc group.
Logical Relationship: Orthogonal Deprotection
Caption: Orthogonality of Cmnpc deprotection strategies.
Comparative Data Summary
Due to the limited availability of direct comparative studies on the Cmnpc protecting group in peer-reviewed literature, the following table is a prospective comparison based on the known reactivity of related functional groups. Experimental validation is highly recommended.
| Deprotection Strategy | Reagents | Typical Conditions | Potential Advantages | Potential Disadvantages | Orthogonal To |
| Base-Mediated | K₂CO₃, MeOH | RT, 1-4 h | Mild conditions, simple workup | Not orthogonal to other base-labile groups (e.g., Fmoc) | Boc, Trt, Silyl ethers, Benzyl ethers |
| Nucleophilic (Halogen) | NaI, Acetone | Reflux, 2-8 h | High selectivity, orthogonal to many groups | May require harsher conditions (reflux) | Boc, Fmoc, Silyl ethers, Benzyl ethers |
Future Outlook and Experimental Validation
The exploration of the Cmnpc protecting group is still in its early stages. The proposed deprotection strategies herein are based on established chemical principles but require rigorous experimental validation. Future research should focus on:
-
Systematic Screening: A comprehensive study of various bases and nucleophiles for Cmnpc cleavage to determine optimal conditions for efficiency and selectivity.
-
Comparative Studies: Direct, side-by-side comparisons of the Cmnpc group with other common protecting groups (e.g., Boc, Fmoc, Cbz) in the context of a multi-step synthesis to demonstrate its orthogonal capabilities.
-
Application in Complex Synthesis: The use of the Cmnpc group in the total synthesis of a complex natural product or a pharmaceutically relevant molecule to showcase its practical utility.
By systematically investigating these aspects, the scientific community can fully unlock the potential of the Cmnpc protecting group as a valuable addition to the synthetic chemist's toolbox.
References
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. [Link]
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
-
Wikipedia contributors. (2023). Protecting group. In Wikipedia, The Free Encyclopedia. [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
Sources
A Senior Application Scientist's Guide to the Analytical Validation of Products from Chloromethyl (4-nitrophenyl) Carbonate Reactions
Introduction: The Chemistry and the Challenge
Chloromethyl (4-nitrophenyl) carbonate (CMNC) is a versatile reagent primarily employed in the synthesis of carbamates and carbonates, which are crucial functional groups in pharmaceuticals, prodrugs, and agrochemicals.[1] Its utility stems from the highly activated 4-nitrophenyl carbonate moiety, which serves as an excellent leaving group, facilitating nucleophilic substitution by amines or alcohols. The reaction, while generally efficient, necessitates rigorous analytical validation to ensure the identity, purity, and yield of the final product. This is paramount in a research and drug development context, where impurities can alter biological activity and pose safety risks.
The primary reaction involves the displacement of the 4-nitrophenoxy group by a nucleophile (typically a primary or secondary amine) to form a chloromethyl carbamate. The released 4-nitrophenol is a convenient spectroscopic marker for monitoring reaction progress.[2] This guide provides a comparative analysis of the essential analytical techniques required to validate the products of this reaction, offering field-proven insights into experimental design and data interpretation for researchers and drug development professionals.
The Reaction Pathway: What to Expect in Your Flask
Understanding the reaction mechanism is the first step in designing a robust analytical strategy. The reaction proceeds via a nucleophilic acyl substitution. The key species to monitor are the starting materials (CMNC and the nucleophile), the desired carbamate product, and the 4-nitrophenol byproduct.
Caption: General reaction of CMNC with an amine nucleophile.
A Comparative Overview of Core Analytical Techniques
The choice of analytical technique is dictated by the specific question being asked: Are you confirming the product's identity? Measuring its purity? Quantifying the yield? Or monitoring the reaction in real-time? Each technique offers a unique window into the composition of your sample.
| Technique | Primary Use | Information Provided | Sensitivity | Quantitative? | Expertise Required |
| ¹H / ¹³C NMR | Structural Elucidation, Purity | Atomic connectivity, functional groups, absolute purity (qNMR) | Low-Medium | Yes (qNMR) | High |
| LC-MS | Identity Confirmation, Purity | Molecular weight, fragmentation patterns, impurity profiling | Very High | Yes | High |
| HPLC-UV | Purity, Quantification | Purity profile, concentration of UV-active species | High | Yes | Medium |
| FTIR | Functional Group Confirmation | Presence/absence of key bonds (e.g., C=O, N-H) | Medium | No | Low |
| UV-Vis | Reaction Monitoring | Concentration of chromophores (e.g., 4-nitrophenol) | High | Yes | Low |
Deep Dive: Methodologies and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structure determination. For CMNC reaction products, it provides definitive proof of carbamate formation.
Expertise & Causality: The key diagnostic signals in ¹H NMR are the disappearance of the chloromethyl singlet from CMNC (typically ~5.7 ppm) and the appearance of new signals corresponding to the now-attached nucleophile, along with a new methylene signal for the chloromethyl group in its new carbamate environment. The aromatic protons of the 4-nitrophenyl group will only be visible in the byproduct. Quantitative NMR (qNMR) can be used to determine the absolute purity of the final product without needing a specific reference standard, making it a powerful, self-validating system.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the dried product. Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a known quantity of an internal standard (e.g., dimethyl sulfone) for qNMR analysis.
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) for quantitative accuracy.
-
Processing: Process the data using appropriate software. Phase and baseline the spectrum correctly.
-
Analysis: Integrate the relevant peaks. Compare the integral of a product peak to the integral of the internal standard to calculate purity.
Data Interpretation: Key ¹H NMR Signals
| Group | Reactant/Product | Typical Chemical Shift (δ, ppm) | Notes |
| -CH₂Cl | CMNC (Reactant) | ~5.7 | Disappears as the reaction proceeds. |
| -CH₂Cl | Carbamate (Product) | ~5.5-5.9 | Shift will vary depending on the carbamate structure. |
| Aromatic | 4-Nitrophenyl (Byproduct) | ~7.4 and ~8.3 | Two doublets, characteristic of the released leaving group. |
| N-H | Carbamate (Product) | ~5.0-8.0 | Often a broad signal, exchangeable with D₂O. |
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing purity and monitoring reaction completion. The presence of the nitrophenyl chromophore in the byproduct and the potential for a chromophore in the product makes UV detection highly effective.
Expertise & Causality: A reverse-phase C18 column is the standard choice as it effectively separates the moderately polar carbamate products from the more polar 4-nitrophenol byproduct and any non-polar starting materials. A gradient elution is typically preferred over isocratic, as it provides better resolution for components with a wide range of polarities that may be present in a crude reaction mixture. Monitoring at multiple wavelengths can be advantageous; for instance, ~270 nm is suitable for the 4-nitrophenyl group, while another wavelength might be optimal for the product itself.
Experimental Protocol: HPLC-UV Purity Assay
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., Acetonitrile/Water 1:1). Dilute as necessary.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Ramp from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B and equilibrate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides unequivocal confirmation of the product's molecular weight, adding a high degree of confidence to the structural assignment from NMR.
Expertise & Causality: Electrospray ionization (ESI) is the preferred ionization technique for these types of molecules. Running in positive ion mode will typically show the protonated molecule [M+H]⁺ and potentially sodium [M+Na]⁺ or potassium [M+K]⁺ adducts. The mass accuracy of a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) can be used to confirm the elemental composition of the product. This combination of chromatographic separation with mass detection is the most powerful technique for identifying unknown impurities.[3] A characteristic fragmentation pattern for many carbamates involves the neutral loss of CH₃NCO (57 Da) if an N-methyl group is present.[4][5]
Experimental Protocol: LC-MS Confirmation
-
The LC method can be identical to the HPLC-UV protocol. The eluent from the column is simply directed into the mass spectrometer's source.
-
MS Parameters (Example for ESI+):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: 100 - 1000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and straightforward technique to confirm the presence of the key carbamate functional group.
Expertise & Causality: The most important diagnostic peak is the carbamate carbonyl (C=O) stretch. Its position is sensitive to its environment (e.g., hydrogen bonding) but is typically found in the 1740-1680 cm⁻¹ region.[6][7] The presence of an N-H stretch (~3300 cm⁻¹) can also be diagnostic for carbamates derived from primary or secondary amines. This technique is excellent for a quick confirmation that the desired functional group transformation has occurred.
Data Interpretation: Key FTIR Frequencies
| Functional Group | Vibration | Typical Frequency (cm⁻¹) |
| Carbamate C=O | Stretch | 1740 - 1680[7][8] |
| Aromatic C=C | Stretch | ~1600, ~1520, ~1350 |
| N-H | Stretch | 3400 - 3200 |
Integrated Analytical Workflow
A logical, phased approach to analysis ensures efficiency and comprehensive validation. The choice of the next step is informed by the results of the previous one.
Caption: A typical workflow for reaction validation.
Conclusion
Validating the products of reactions with this compound does not rely on a single "best" technique, but rather on the strategic application of several orthogonal methods. A combination of NMR for structural elucidation, HPLC for purity assessment, and LC-MS for mass confirmation provides an unassailable, self-validating data package suitable for the rigorous demands of research and drug development. By understanding the strengths and limitations of each technique and applying them within a logical workflow, scientists can ensure the quality and integrity of their synthesized molecules with the highest degree of confidence.
References
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Journal of AOAC INTERNATIONAL. (2020, February 1). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Oxford Academic. [Link]
-
MDPI. (n.d.). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. [Link]
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ResearchGate. (n.d.). FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +...[Link]
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National Institutes of Health (NIH). (2018, September 29). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. [Link]
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PubMed. (2018, September 29). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. [Link]
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PubMed Central. (n.d.). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. [Link]
-
National Institutes of Health (NIH). (2018, December 24). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. [Link]
-
MDPI. (n.d.). Non-Targeted Analysis of Carbofuran and Related Compounds in Commercial Formulations and Animal Tissue. [Link]
-
Journal of AOAC INTERNATIONAL. (2020, February 1). Mass Spectra of Some Carbamate Pesticides. Oxford Academic. [Link]
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ResearchGate. (n.d.). Figure S9. FTIR spectrum of monosubstituted carbamate FTC model compound 3. [Link]
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Separation Science. (n.d.). Effective Analysis Carbamate Pesticides. [Link]
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Journal of Emerging Investigators. (2022, December 12). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]
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The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]
-
PubMed Central. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
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National Institutes of Health (NIH). (n.d.). Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. [Link]
-
ResearchGate. (2025, August 6). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. [Link]
-
ResearchGate. (n.d.). Synthesis of New Active o-Nitrophenyl Carbamates. [Link]
-
PubMed. (2008, May 7). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C[double bond]O to C[double bond]S on reactivity and mechanism. [Link]
- Google Patents. (n.d.).
-
ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
PubMed. (2017, February 1). QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS. [Link]
-
Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]
-
Biorxiv. (n.d.). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. [Link]
-
ResearchGate. (n.d.). Analysis of Carbamate Pesticides: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS666. [Link]
-
PubMed. (n.d.). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution. [Link]
-
National Institutes of Health (NIH). (2016, September 26). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. [Link]
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A Senior Application Scientist's Guide to Monitoring Chloromethyl (4-nitrophenyl) carbonate Consumption: A Comparative Analysis Centered on Thin-Layer Chromatography
Introduction: The Challenge of Monitoring Highly Reactive Reagents
Chloromethyl (4-nitrophenyl) carbonate (CMNC) is a potent electrophilic reagent, valued in organic synthesis for the introduction of the chloromethoxycarbonyl group, a versatile protecting group and synthetic intermediate. Its high reactivity, stemming from the excellent 4-nitrophenoxide leaving group, is a double-edged sword.[1] While facilitating desired transformations, it also makes the reagent susceptible to hydrolysis and other side reactions, necessitating careful monitoring to ensure complete consumption and to optimize reaction outcomes.[1][2]
This guide provides an in-depth, field-proven comparison of analytical techniques for monitoring the consumption of CMNC, with a primary focus on Thin-Layer Chromatography (TLC). We will explore the causality behind experimental choices, present a robust TLC protocol, and objectively compare its performance against higher-instrumentation alternatives like HPLC and NMR spectroscopy. This document is intended for researchers, scientists, and drug development professionals who require reliable, efficient, and practical methods for real-time reaction analysis.
The Principle of TLC: A Rapid and Cost-Effective Monitoring Tool
Thin-Layer Chromatography is a planar chromatography technique that separates components of a mixture based on their differential partitioning between a solid adsorbent (the stationary phase) and a liquid solvent (the mobile phase).[3][4] The stationary phase, typically silica gel coated on a plate, is polar. The mobile phase, a solvent or mixture of solvents, is chosen to have a specific polarity.[5] As the mobile phase ascends the plate via capillary action, it carries the spotted compounds with it.
The separation is governed by polarity:
-
Less Polar Compounds: Have a weaker affinity for the polar silica gel and a stronger affinity for the mobile phase. They travel further up the plate, resulting in a higher Retention Factor (Rf).
-
More Polar Compounds: Have a stronger affinity for the silica gel and are less soluble in the mobile phase. They travel shorter distances, resulting in a lower Rf.
By observing the disappearance of the starting material spot and the appearance of a new product spot, a chemist can qualitatively track the reaction's progress in near real-time.[4][6] This makes TLC an invaluable tool for determining reaction completion, identifying the formation of side products, and optimizing reaction conditions.[4][7]
Experimental Guide: Monitoring CMNC Consumption with TLC
This protocol is designed as a self-validating system, incorporating a co-spot lane to ensure accurate interpretation of the results.[6][8]
Materials and Reagents
-
TLC Plates: Merck Silica Gel 60 F-254 (or equivalent)[5]
-
TLC Developing Chamber with Lid
-
Mobile Phase (Eluent): 7:3 (v/v) Hexanes:Ethyl Acetate (starting ratio, may require optimization)[5]
-
Capillary Spotters (hand-drawn or commercial)[5]
-
Reaction Mixture Aliquots
-
Reference Solution: A dilute solution of this compound (CMNC) in a suitable solvent (e.g., ethyl acetate).
-
Visualization Tool: Hand-held UV lamp (254 nm)[7]
-
Pencil and Ruler
Detailed Step-by-Step Protocol
-
Chamber Preparation: Pour the prepared eluent (e.g., 7:3 Hexanes:EtOAc) into the TLC chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures a uniform solvent front. Close the lid and allow it to equilibrate for 5-10 minutes.
-
Plate Preparation: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Be careful not to gouge the silica. Mark three tick marks on this line for spotting.[8]
-
Spotting the Plate: This is the most critical step for accurate analysis.
-
Lane 1 (Starting Material - SM): Using a capillary spotter, apply a small spot of the CMNC reference solution to the leftmost tick mark.
-
Lane 2 (Co-spot - Co): Apply a spot of the CMNC reference solution to the central tick mark. Without allowing the spot to enlarge significantly, carefully apply a spot of the reaction mixture directly on top of the SM spot.[8] The co-spot serves as an internal standard, confirming that the spot in the reaction mixture lane is indeed the starting material.[6]
-
Lane 3 (Reaction Mixture - RM): Apply a small spot of the reaction mixture (after taking a tiny aliquot and diluting if necessary) to the rightmost tick mark.[6]
-
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[9] Close the lid and allow the solvent to ascend the plate. Do not disturb the chamber during development.
-
Completion and Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[8] Allow the plate to air dry completely.
-
Analysis under UV Light: View the plate under a 254 nm UV lamp.[10] The 4-nitrophenyl group in CMNC is a strong UV chromophore, meaning it will absorb UV light and appear as a dark spot against the fluorescent green background of the plate.[10][11] Circle any visible spots with a pencil.
-
Interpretation:
-
At Time = 0: You should see a dark spot in all three lanes at the same height (same Rf value).
-
As Reaction Progresses: The intensity of the CMNC spot in the RM lane (Lane 3) will decrease. A new spot, corresponding to the product, will likely appear at a different Rf value.
-
Reaction Completion: The reaction is considered complete when the CMNC spot is completely absent from the RM lane (Lane 3). The co-spot lane (Lane 2) should still show the CMNC spot, confirming your ability to detect it under these conditions.
-
Visual Workflow for TLC Monitoring
Caption: Workflow for monitoring a reaction using the three-lane TLC method.
Comparison with Alternative Monitoring Techniques
While TLC is an excellent first-line tool, other techniques offer quantitative data and deeper structural insights. The choice of method depends on the specific requirements of the analysis, available resources, and the stage of development.
High-Performance Liquid Chromatography (HPLC)
HPLC is essentially an automated, high-pressure, and high-resolution form of column chromatography. It provides quantitative data on the consumption of reactants and formation of products.
-
Advantages: Highly sensitive, excellent resolution of complex mixtures, and provides accurate quantitative data (area under the curve).[9]
-
Disadvantages: Requires method development (finding the right column, mobile phase, and gradient), is significantly more time-consuming per sample than TLC, and involves high capital and operational costs.[9] For rapid "yes/no" answers on reaction completion, it is often overkill.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information about the molecules in the reaction mixture. By integrating specific peaks corresponding to the starting material and product, it can be used for quantitative analysis (qNMR).[12][13]
-
Advantages: Unparalleled for structural elucidation, can provide definitive proof of product formation, and is non-destructive.[9][12] In-situ monitoring is possible with specialized probes.
-
Disadvantages: Low sensitivity compared to HPLC, potential for peak overlap in complex mixtures, and very high instrument cost.[9] It is generally not practical for routine, rapid screening of multiple reaction time points.
Comparative Summary
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Speed | Very Fast (~5-15 min/sample)[6] | Moderate to Slow (10-40 min/sample) | Slow (>10 min/sample) |
| Cost | Very Low | High | Very High |
| Resolution | Low to Moderate | Very High[9] | High (but overlap is possible) |
| Data Type | Qualitative / Semi-Quantitative | Quantitative | Quantitative & Structural[12] |
| Ease of Use | Very Easy | Requires Expertise | Requires Expertise |
| Best For | Rapid reaction completion checks, purity assessment, solvent system screening.[3][7] | Precise quantitation of components, analysis of complex mixtures, purity confirmation. | Structural confirmation of products, mechanistic studies, in-situ monitoring.[9] |
Data Interpretation & Troubleshooting
Interpreting a TLC Plate Over Time
The power of TLC lies in its visual simplicity. Below is a diagrammatic representation of an ideal TLC analysis for the consumption of CMNC.
Caption: Idealized TLC plates showing CMNC (red) consumption and product (blue) formation over time.
Common TLC Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Streaking Spots | Sample is overloaded or too concentrated. | Dilute the sample solution before spotting.[9] |
| Sample is acidic or basic. | Add a few drops of acetic acid (for acids) or triethylamine (for bases) to the eluent.[9] | |
| Spots Not Moving (Rf ≈ 0) | Eluent is not polar enough. | Increase the proportion of the polar solvent (e.g., change from 8:2 to 7:3 Hexanes:EtOAc).[9] |
| Spots at Solvent Front (Rf ≈ 1) | Eluent is too polar. | Decrease the proportion of the polar solvent (e.g., change from 7:3 to 8:2 Hexanes:EtOAc).[9] |
| No Spots Visible (UV) | Compound is not UV-active or is too dilute. | For CMNC, this is unlikely. If product is not UV-active, try another visualization method like iodine vapor or a chemical stain (e.g., permanganate).[9][10] Concentrate the sample by spotting multiple times in the same location, drying between applications.[9] |
Conclusion
For monitoring the consumption of a reactive, UV-active reagent like this compound, Thin-Layer Chromatography stands out as the optimal technique for routine, real-time analysis. Its combination of speed, low cost, and procedural simplicity allows for rapid decision-making at the lab bench.[3][7] While HPLC and NMR offer superior quantitative and structural data, respectively, they should be viewed as complementary tools, best employed for final product analysis, purity verification, and in-depth mechanistic studies rather than for routine progress monitoring. By mastering the simple and robust TLC protocol described herein, researchers can significantly improve their workflow efficiency and achieve more reliable and reproducible synthetic outcomes.
References
-
Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved from [Link]
-
Thin-layer chromatography. (2024). In Wikipedia. Retrieved from [Link]
-
Uses of TLC. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Thin Layer Chromatography. (n.d.). University of York. Retrieved from [Link]
-
Fundamentals and Applications of Thin Layer Chromatography (TLC). (2024). LinkedIn. Retrieved from [Link]
-
TLC Visualization Methods. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Ste. Marie, E. J., et al. (2018). Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. ACS Chemical Biology. Retrieved from [Link]
-
TLC analysis for time course of acylation, reactants ratio effect and... (n.d.). ResearchGate. Retrieved from [Link]
-
Nitroanilne TLC. (n.d.). Scribd. Retrieved from [Link]
-
Visualizing TLC Plates. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
How To: Monitor by TLC. (n.d.). University of Rochester. Retrieved from [Link]
-
METHODS OF VISUALIZATIONS IN TLC. (2023). YouTube. Retrieved from [Link]
-
Chloromethyl 4-nitrophenyl carbonate. (n.d.). PubChem. Retrieved from [Link]
-
How do I monitor this reaction and do column chromatography on the product? (2022). Reddit. Retrieved from [Link]
-
Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. (2021). ResearchGate. Retrieved from [Link]
-
But seriously ... Which is your preference? (2022). Reddit. Retrieved from [Link]
-
Thin-layer Chromatography–Nuclear Magnetic Resonance Spectroscopy – A Versatile Tool for Pharmaceutical and Natural Products Analysis. (2013). CHIMIA. Retrieved from [Link]
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A Senior Application Scientist's Guide to Interpreting NMR Spectra of Compounds Protected with Chloromethyl (4-Nitrophenyl) Carbonate
For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is fundamental to successful multi-step organic synthesis. The selection of an appropriate protecting group is a critical decision, guided by factors such as stability, ease of introduction and removal, and the ability to be selectively cleaved in the presence of other functional groups—a concept known as orthogonality. Among the myriad of choices for protecting hydroxyl functionalities, the chloromethyl (4-nitrophenyl) carbonate group offers a unique set of characteristics. This guide provides an in-depth technical comparison of this protecting group with common alternatives, focusing on the interpretation of their Nuclear Magnetic Resonance (NMR) spectra, supported by experimental data and detailed protocols.
The this compound Protecting Group: An Overview
The this compound is a versatile reagent for the protection of alcohols and phenols. Its utility stems from the electron-withdrawing nature of the 4-nitrophenyl group, which facilitates the introduction of the protecting group and its subsequent removal under specific, mild conditions. The chloromethyl ether moiety formed upon reaction with an alcohol is generally stable to a range of synthetic conditions.
A key aspect of any protecting group strategy is the ability to unequivocally confirm its successful installation and to monitor its removal. NMR spectroscopy is the most powerful tool for this purpose. Understanding the characteristic signals of the protecting group in both ¹H and ¹³C NMR spectra is therefore paramount.
Interpreting the NMR Spectrum of a Protected Alcohol: A Case Study with Benzyl Alcohol
To illustrate the key spectroscopic features, let us consider the protection of a primary alcohol, benzyl alcohol, using this compound.
Predicted NMR Signature of the Protecting Group Reagent
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Rationale |
| -O-C H₂-Cl | 5.7 - 5.9 | 70 - 75 | The protons and carbon are deshielded by two adjacent electronegative oxygen and chlorine atoms. |
| Aromatic (ortho to NO₂) | 8.2 - 8.4 | 125.0 - 126.0 | Strong deshielding effect of the nitro group. |
| Aromatic (meta to NO₂) | 7.4 - 7.6 | 121.0 - 122.0 | Less deshielded compared to the ortho protons/carbons. |
| Aromatic (ipso to O) | - | 155.0 - 156.0 | Quaternary carbon attached to the electron-withdrawing carbonate oxygen. |
| Aromatic (ipso to NO₂) | - | 145.0 - 146.0 | Quaternary carbon attached to the nitro group. |
| Carbonyl (O-C =O) | - | 151.0 - 153.0 | Typical range for a carbonate carbonyl carbon. |
NMR Analysis of the Protected Product: Benzyl (Chloromethyl) Carbonate
Upon reaction with benzyl alcohol, the this compound forms benzyl (chloromethyl) carbonate. The most significant changes in the NMR spectrum will be the appearance of signals from the benzyl group and a characteristic downfield shift of the benzylic protons.
Figure 1: Reaction of benzyl alcohol with this compound.
¹H and ¹³C NMR Comparison: Benzyl Alcohol vs. Protected Benzyl Alcohol
| Compound | Assignment | Experimental ¹H NMR (δ, ppm) | Predicted ¹H NMR (δ, ppm) of Protected Product | Experimental ¹³C NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) of Protected Product |
| Benzyl Alcohol | Ph-C H₂-OH | 4.67 (s, 2H) | - | 65.17 | - |
| Ph -CH₂-OH | 7.22-7.46 (m, 5H) | - | 127.0-128.6 | - | |
| Ph-CH₂-O H | ~2.7 (br s, 1H) | - | - | - | |
| Protected Product | Ph-C H₂-O- | - | ~5.2 (s, 2H) | - | ~70.0 |
| Ph -CH₂-O- | - | 7.3-7.5 (m, 5H) | - | 128.0-136.0 | |
| -O-C H₂-Cl | - | ~5.8 (s, 2H) | - | ~72.0 | |
| -O-C (=O)O- | - | - | - | ~154.0 |
Comparison with Alternative Protecting Groups
The choice of a protecting group is often dictated by the specific requirements of a synthetic route. Below is a comparison of the key NMR features of benzyl alcohol protected with this compound and other common protecting groups.
Figure 2: Comparison of protecting groups for benzyl alcohol.
Comparative ¹H NMR Data for Protected Benzyl Alcohol
| Protecting Group | Characteristic ¹H NMR Signals (δ, ppm) | Key Diagnostic Features |
| None (Benzyl Alcohol) | 4.67 (-CH₂-), ~2.7 (-OH) | Presence of a broad, exchangeable -OH peak. |
| Chloromethyl Carbonate | ~5.8 (-O-CH₂-Cl), ~5.2 (Ph-CH₂-O-) | Two distinct singlets for the two different -CH₂- groups. |
| Benzyl (Bn) | 4.58 (Ph-CH₂-O-), 4.50 (-O-CH₂-Ph) | Two singlets for the benzylic protons, often overlapping. |
| Acetyl (Ac) | 5.09 (-CH₂-), 2.09 (-CH₃) | Downfield shift of the -CH₂- group and a characteristic singlet for the methyl group. |
| tert-Butyldimethylsilyl (TBDMS) | 4.72 (-CH₂-), 0.93 (t-Bu), 0.09 (Si-Me) | Upfield signals for the bulky silyl group. |
Experimental Protocols
General Protocol for the Protection of an Alcohol with this compound
Disclaimer: This is a representative protocol and should be adapted and optimized for specific substrates.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (1.2 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Figure 3: Workflow for alcohol protection.
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.2 eq) to the stirred solution.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the alcohol solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Obtain ¹H and ¹³C NMR spectra of the purified product to confirm its structure.
Conclusion
The this compound protecting group provides a valuable option for the protection of hydroxyl groups. Its unique NMR signature, characterized by a downfield singlet for the -O-CH₂-Cl protons, allows for straightforward confirmation of its installation. By comparing the NMR spectra of the protected compound with the starting material and with compounds bearing alternative protecting groups, researchers can confidently identify and characterize their molecules. The provided experimental protocol serves as a starting point for the application of this versatile protecting group in complex organic synthesis.
References
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. [Link]
- Supporting Information for "Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water". (2012). The Royal Society of Chemistry.
-
PubChem. (n.d.). Benzyl alcohol. National Center for Biotechnology Information. [Link]
-
AIST. (n.d.). SDBS (Spectral Database for Organic Compounds). [Link]
A Senior Application Scientist's Guide to Reaction Kinetics Analysis: 4-Nitrophenol Release vs. Alternative Methodologies
In the dynamic landscape of drug development and biochemical research, the precise determination of reaction kinetics is paramount. Understanding the rates at which molecules interact provides invaluable insights into enzyme mechanisms, inhibitor efficacy, and the overall dynamics of biological systems. This guide offers an in-depth comparison of the widely adopted 4-nitrophenol (4-NP) release assay with alternative kinetic analysis techniques, providing the experimental data and foundational knowledge necessary for researchers to make informed decisions for their specific applications.
The Principle of 4-Nitrophenol Release Assays: A Workhorse in Enzyme Kinetics
The utility of 4-nitrophenol-based assays lies in the chromogenic properties of the 4-nitrophenolate anion, which is released upon the enzymatic hydrolysis of a colorless substrate.[1] This method is particularly prevalent in the study of hydrolases, such as phosphatases and proteases. At a pH above its pKa of approximately 7.1, 4-nitrophenol exists predominantly as the 4-nitrophenolate anion, which exhibits strong absorbance at 400-410 nm.[1] The rate of the increase in absorbance at this wavelength is directly proportional to the rate of the enzymatic reaction, allowing for continuous and sensitive monitoring of enzyme activity.[1]
The selection of a 4-nitrophenyl-conjugated substrate is critical and is dictated by the enzyme under investigation. For instance, p-nitrophenyl phosphate (pNPP) is a classic substrate for alkaline phosphatase, while O-(4-Nitrophenyl)-L-serine is employed for serine proteases.[1][2] The simplicity and cost-effectiveness of this spectrophotometric method have made it a staple in many laboratories.
The success of a 4-nitrophenol release assay hinges on meticulous experimental design. The pH of the assay buffer is a critical parameter. It must be optimal for the enzyme's activity while also ensuring that the released 4-nitrophenol is in its colored anionic form.[1] Furthermore, the purity of the 4-nitrophenol used for generating a standard curve is crucial for accurate quantification.[3] Commercially available 4-nitrophenol may require purification by recrystallization or sublimation to meet the specifications for use as a spectrophotometric reference material.[3]
Visualizing the Workflow: The 4-Nitrophenol Release Assay
Caption: Experimental workflow for a typical 4-nitrophenol release assay.
A Comparative Analysis: Alternative Methods for Determining Reaction Kinetics
While the 4-nitrophenol release assay is robust, it is not universally applicable. The primary limitation is the requirement for a suitable chromogenic substrate. For reactions that do not produce a colored product, or for those that are too fast to be monitored by conventional spectrophotometry, alternative methods are necessary.
The Method of Initial Rates
The method of initial rates is a versatile approach that does not rely on a chromogenic substrate.[4] Instead, it involves measuring the initial rate of a reaction at different initial concentrations of reactants. By systematically varying the concentration of one reactant while keeping others constant, the order of the reaction with respect to each reactant can be determined.[5]
Experimental Protocol: Determining Reaction Order using the Initial Rates Method
-
Experimental Setup : A series of experiments is designed where the initial concentration of one reactant is varied while the concentrations of all other reactants are held constant.
-
Data Collection : For each experiment, the concentration of a reactant or product is measured at various time points near the start of the reaction.
-
Determining Initial Rate : The initial rate for each experiment is determined from the slope of the concentration versus time plot at t=0.
-
Calculating Reaction Order : The reaction order for each reactant is determined by comparing the initial rates of two experiments where only the concentration of that reactant was changed. For a reaction A + B → P, the rate law is Rate = k[A]^m[B]^n. By taking the ratio of the rates from two experiments, the order (m or n) can be calculated.
-
Determining the Rate Constant : Once the reaction orders are known, the rate constant (k) can be calculated using the data from any of the experiments.
Data Presentation: Hypothetical Data for the Method of Initial Rates
| Experiment | [A]₀ (M) | [B]₀ (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 2.0 x 10⁻³ |
| 2 | 0.20 | 0.10 | 4.0 x 10⁻³ |
| 3 | 0.10 | 0.20 | 8.0 x 10⁻³ |
From this data, one can deduce that the reaction is first order with respect to A and second order with respect to B.
Stopped-Flow and Quenched-Flow Techniques
For very fast reactions, on the millisecond timescale, conventional methods are inadequate. Stopped-flow and quenched-flow techniques are specialized methods for studying rapid kinetics.[6]
-
Stopped-Flow Method : In a stopped-flow apparatus, small volumes of reactant solutions are rapidly mixed, and the reaction progress is monitored spectrophotometrically or fluorometrically as the mixture flows through an observation cell.[6] The flow is then abruptly stopped, and the subsequent changes in the optical signal are recorded.
-
Quenched-Flow Method : This technique is used when a direct spectroscopic signal is not available.[6] Reactants are mixed and allowed to react for a specific, short period. The reaction is then rapidly stopped (quenched) by adding a chemical agent that halts the reaction.[6] The composition of the quenched sample is then analyzed using methods like chromatography or mass spectrometry.
Experimental Protocol: Simplified Stopped-Flow Measurement
-
Instrument Setup : The stopped-flow instrument is primed with the reactant solutions.
-
Rapid Mixing : The drive syringes are activated, rapidly mixing the reactants and pushing the mixture into the observation cell.
-
Data Acquisition : As the flow stops, a detector (e.g., a spectrophotometer) records the change in signal (e.g., absorbance) over time.
-
Kinetic Analysis : The resulting data is fitted to appropriate kinetic models to determine rate constants.
Logical Comparison of Kinetic Analysis Methods
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Chloromethyl (4-nitrophenyl) carbonate
For Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of chloromethyl (4-nitrophenyl) carbonate is a critical aspect of laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for handling this reactive chemical, ensuring the protection of laboratory personnel and the environment. By moving beyond a simple checklist and understanding the chemical principles behind these procedures, you can cultivate a robust safety culture within your organization.
The Chemical Hazard: Understanding the Need for Specialized Disposal
This compound (CAS No. 50780-50-2) is a versatile reagent in organic synthesis.[1][2][3] However, its utility is matched by its significant reactivity and potential hazards, which necessitate a specialized disposal protocol.
-
Reactivity: This compound is highly susceptible to nucleophilic attack, particularly by water, leading to hydrolysis.[4][5][6] This reactivity is enhanced by the presence of the electron-withdrawing 4-nitrophenyl group.[4][5] Improper handling or disposal can result in vigorous, and potentially hazardous, reactions.[7]
-
Hazardous Byproducts: The hydrolysis of this compound yields 4-nitrophenol, a substance recognized as a high-priority toxic pollutant by the U.S. Environmental Protection Agency (EPA). 4-nitrophenol is harmful to human health, potentially damaging the central nervous system, liver, kidneys, and blood.[8][9] It is also detrimental to aquatic ecosystems.[8]
-
Corrosivity: Due to its reactivity and the nature of its breakdown products, this compound is classified as corrosive, capable of causing severe skin burns and eye damage.[10]
Given these properties, it is imperative that this compound waste is never disposed of down the drain or in regular trash.[11][12]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including disposal, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE).[13][14][15]
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Consider double-gloving.[14][16] | To prevent skin contact with this corrosive and potentially harmful substance.[13][14][17] |
| Eye and Face Protection | Safety goggles and a face shield.[13][14][16][18] | To protect against splashes and aerosols that can cause severe eye irritation and damage.[10][17][19] |
| Body Protection | A lab coat or chemical-resistant apron.[13][14][16] | To shield the body and clothing from accidental spills.[13][14] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[20] | To prevent the inhalation of potentially harmful vapors or dusts.[13][16][17] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound involves a multi-step process that begins at the point of waste generation and culminates in its collection by trained professionals.
Caption: A streamlined workflow for the safe disposal of this compound.
Step 1: Segregation and Labeling
-
Immediate Segregation: As soon as waste is generated, it must be segregated from all other waste streams.[21] This includes unused reagents, reaction mixtures, and contaminated materials like gloves and weighing paper.
-
Dedicated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are appropriate.
-
Comprehensive Labeling: The label must be unambiguous and include:
Step 2: Quenching of Reactive Waste
Due to its high reactivity, it is best practice to "quench" or neutralize waste this compound before it is collected for disposal.[21] This procedure should always be performed in a chemical fume hood.[20][22]
-
Prepare a Quenching Solution: In a separate flask, prepare a dilute solution of a weak base, such as sodium bicarbonate, in water.
-
Cool the Quenching Solution: Place the flask containing the quenching solution in an ice bath to manage any heat generated during the reaction.[20][22][23]
-
Slow and Controlled Addition: With continuous stirring, slowly and carefully add the this compound waste to the cooled quenching solution.[20][22][24] A vigorous reaction may occur, so the addition must be gradual.
-
Allow for Complete Reaction: Continue stirring the mixture in the ice bath for at least an hour after the addition is complete to ensure the reaction has gone to completion.
-
Neutralize the Final Solution: Once the reaction is complete, check the pH of the solution. If it is still basic, neutralize it by slowly adding a dilute acid (e.g., citric acid or acetic acid) until the pH is near neutral (pH 6-8).[20]
Step 3: Containerization and Storage
-
Transfer to Waste Container: Carefully transfer the quenched and neutralized solution into your labeled hazardous waste container.
-
Secure Storage: Store the waste container in a designated satellite accumulation area.[25] Ensure it is stored away from incompatible materials.[25][26]
Step 4: Arranging for Final Disposal
-
Contact Environmental Health and Safety (EHS): Once your waste container is approaching full, or if you have concluded the experiments generating this waste, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[21]
-
Provide Full Disclosure: Be prepared to provide your EHS department with a complete list of the constituents of the waste container.[21]
Spill Management: Preparedness and Response
In the event of a spill, a swift and informed response is crucial.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Restrict Access: Prevent unauthorized personnel from entering the spill area.
-
Consult the Safety Data Sheet (SDS): The SDS for this compound will provide specific guidance on spill cleanup.[2][19]
-
Use Appropriate Spill Kit Materials: Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill. Do not use combustible materials like paper towels.
-
Collect and Dispose of Spill Debris: Carefully collect the absorbed material and all contaminated items (gloves, etc.) into a designated hazardous waste container.[19] Label it clearly as "Spill Debris" containing this compound.
-
Decontaminate the Area: Once the bulk of the spill has been cleaned up, decontaminate the surface with a suitable cleaning agent, followed by a thorough rinse with water.
-
Arrange for Pickup: Contact your EHS department to arrange for the disposal of the spill cleanup waste.
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
